TTA-P1
Description
Properties
Molecular Formula |
C19H27Cl2FN2O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)/t13-,17-/m1/s1 |
InChI Key |
HQZBFDAIHIKVRO-CXAGYDPISA-N |
Isomeric SMILES |
CC(C)(C)CCN1CC[C@@H]([C@@H](C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
TTA-P1 Mechanism of Action on Cav3.1 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TTA-P1, a potent antagonist of the Cav3.1 T-type calcium channel. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Executive Summary
This compound is a piperidine-containing compound that potently and selectively inhibits T-type calcium channels, including the Cav3.1 isoform.[1] It is characterized as a state-independent antagonist, meaning its blocking action is not contingent on the conformational state (resting, open, or inactivated) of the channel. This property distinguishes it from other T-type channel blockers that may exhibit voltage- or use-dependent effects. The primary mechanism of action of this compound is the direct occlusion of the ion conduction pathway, thereby preventing the influx of Ca2+ ions that mediate the characteristic low-voltage activated T-type current. This guide will delve into the quantitative aspects of this inhibition, the experimental methodologies used to elucidate its mechanism, and the structural basis for its interaction with the Cav3.1 channel.
Quantitative Data on this compound Inhibition of Cav3.1 Channels
The inhibitory potency of this compound on human T-type calcium channels has been determined through electrophysiological studies. While specific data for this compound on Cav3.1 is limited, the available information and data from the closely related analog TTA-P2 provide a strong indication of its pharmacological profile.
| Parameter | Value | Channel Subtype | Experimental System | Reference |
| IC50 | 32 nM | Human T-type calcium channels | Not specified | [1] |
| IC50 (TTA-P2) | 22 nM | Native Cav3.1 | Thalamocortical neurons | |
| Mechanism | State-independent | T-type calcium channels | Not specified | [1] |
Table 1: Inhibitory Potency and Mechanism of this compound and the related compound TTA-P2.
Electrophysiological Effects on Cav3.1 Channel Gating
Based on its characterization as a state-independent blocker and data from the analog TTA-P2, this compound is not expected to significantly alter the voltage-dependence of activation or inactivation of Cav3.1 channels. Instead, it reduces the maximal current amplitude.
| Gating Parameter | Effect of this compound | Quantitative Change (based on TTA-P2 data) | Reference |
| Voltage-dependence of Activation (V1/2) | No significant change | No apparent shift | |
| Voltage-dependence of Steady-State Inactivation (V1/2) | No significant change | No apparent shift | |
| Maximal Channel Conductance | Reduction | Dose-dependent decrease in current amplitude | |
| Channel Kinetics (Activation, Inactivation, Deactivation) | No significant change | Not reported |
Table 2: Effects of this compound on the Biophysical Properties of Cav3.1 Channels. Note: Quantitative data is inferred from studies on the closely related compound TTA-P2, which is also a state-independent blocker.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard and advanced electrophysiological and molecular techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the effect of this compound on Cav3.1 channel currents.
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells or neurons endogenously expressing Cav3.1 (e.g., thalamocortical neurons) are used. Cells are cultured under standard conditions and, in the case of HEK-293 cells, transiently or stably transfected with the cDNA encoding the human Cav3.1 α1 subunit.
-
Recording Solutions:
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 D-glucose. The solution is continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of ~7.4. To isolate calcium currents, blockers for sodium (e.g., 1 µM Tetrodotoxin, TTX) and potassium channels are often included.
-
Internal (Pipette) Solution (in mM): 135 Tetramethylammonium (TMA)-OH, 10 EGTA, 2 MgCl2, and 40 HEPES, with the pH adjusted to 7.2 with hydrofluoric acid. The high concentration of the calcium chelator EGTA helps to minimize calcium-dependent inactivation of the channels.
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV (to ensure channels are in the resting state), depolarizing voltage steps (e.g., 200 ms (B15284909) duration) are applied in increments (e.g., 5 mV) from -80 mV to +20 mV to elicit channel opening. The peak inward current at each voltage is measured before and after the application of this compound.
-
Steady-State Inactivation: A series of 1-second long pre-pulses to various voltages (e.g., from -120 mV to -50 mV) are applied, followed by a test pulse to a voltage that elicits a maximal current (e.g., -30 mV). The normalized peak current during the test pulse is plotted against the pre-pulse voltage to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation). This protocol is repeated in the presence of this compound.
-
-
Data Analysis: Dose-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak current. The data is fitted with the Hill equation to determine the IC50 value.
Radioligand Binding Assays (General Protocol)
While a specific protocol for this compound has not been detailed in the reviewed literature, a general competition binding assay would be employed to determine its binding affinity.
-
Membrane Preparation: Membranes from cells overexpressing Cav3.1 are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A radiolabeled ligand that binds to T-type calcium channels would be required.
-
Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of this compound can be calculated.
Visualizations
Proposed Mechanism of Action of this compound on Cav3.1
Caption: State-independent block of Cav3.1 by this compound.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for patch-clamp analysis of this compound.
Logical Relationship of this compound's Molecular and Cellular Effects
Caption: Cascade of this compound's effects from molecule to therapy.
Conclusion
This compound is a potent, state-independent antagonist of Cav3.1 T-type calcium channels. Its mechanism of action involves direct channel block, leading to a reduction in calcium current without significantly altering the voltage-dependent gating properties of the channel. This profile makes this compound and its analogs valuable tools for studying the physiological roles of Cav3.1 and promising leads for the development of therapeutics for neurological disorders such as epilepsy. Further research, including dedicated radioligand binding studies and co-crystallography, would provide a more complete understanding of its molecular interactions with the Cav3.1 channel.
References
TTA-P1: A Technical Guide to its Pharmacology and Binding Kinetics for the Drug Discovery Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent, state-independent antagonist of human T-type calcium channels, identified as a promising candidate for the therapeutic intervention in neurological disorders such as absence epilepsy.[1][2] T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial in regulating neuronal excitability, pacemaking in the heart, and hormone secretion.[1][3] Their involvement in the pathophysiology of various diseases has made them a significant target for drug discovery. This technical guide provides a comprehensive overview of the pharmacology and binding kinetics of this compound, including detailed experimental protocols and visual representations of key pathways and workflows to support further research and development. While specific binding kinetic parameters for this compound are not extensively documented in publicly available literature, this guide leverages data from its close structural analog, TTA-P2, to provide a more complete picture of its expected behavior and characterization.
Core Pharmacology
This compound is a piperidine-containing compound that potently inhibits human T-type calcium channels with an IC₅₀ value in the nanomolar range.[2][4] Its mechanism of action is characterized as state-independent, meaning it does not preferentially bind to a specific conformational state (resting, open, or inactivated) of the channel.[2][4] This property distinguishes it from other T-type channel blockers and may have implications for its therapeutic profile. The primary therapeutic indication explored for this compound has been absence epilepsy, a condition strongly associated with aberrant thalamocortical oscillations regulated by T-type calcium channels.[1][2]
Quantitative Pharmacological Data
The available quantitative data for this compound and its analog TTA-P2 are summarized below. This allows for a comparative understanding of their potency and selectivity.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human T-type Calcium Channels | Functional Assay | IC₅₀ | 32 nM | [2][4] |
| TTA-P2 | Rat Dorsal Root Ganglion (DRG) T-type Calcium Currents | Electrophysiology | IC₅₀ | 100 nM | [5] |
| TTA-P2 | Recombinant Caᵥ3.1 | Electrophysiology | IC₅₀ | 93 nM | [6] |
| TTA-P2 | Recombinant Caᵥ3.2 | Electrophysiology | IC₅₀ | 196 nM | [6] |
| TTA-P2 | Recombinant Caᵥ3.3 | Electrophysiology | IC₅₀ | 84 nM | [6] |
| TTA-P2 | High-Voltage-Activated (HVA) Calcium Currents | Electrophysiology | IC₅₀ | >10 µM | [5] |
| TTA-P2 | Voltage-Gated Sodium Currents | Electrophysiology | IC₅₀ | >10 µM | [5] |
Binding Kinetics
While specific association (k_on) and dissociation (k_off) rates for this compound are not publicly available, studies on its analog, TTA-P2, indicate that it stabilizes the inactivated state of the T-type calcium channel.[5] This interaction suggests a binding mechanism that, while not strictly dependent on the channel's state for initial binding, influences its gating kinetics upon engagement. A slow dissociation rate from the inactivated state would lead to a prolonged channel blockade, a characteristic that can contribute to sustained therapeutic efficacy.
Table 2: Inferred Binding and Kinetic Properties of this compound (based on TTA-P2 data)
| Parameter | Expected Characteristic for this compound | Rationale/Implication |
| Association Rate (k_on) | Likely rapid, characteristic of small molecule inhibitors. | Enables efficient binding to the target channel. |
| Dissociation Rate (k_off) | Potentially slow, contributing to prolonged channel blockade. | A slow k_off can lead to a longer residence time at the target, potentially enhancing the duration of action beyond the compound's plasma half-life. |
| Residence Time | Expected to be significant, leading to sustained target engagement. | A longer residence time can be advantageous for maintaining therapeutic effect with less frequent dosing. |
| State Dependence | State-independent binding, but may stabilize the inactivated state. | This suggests a nuanced mechanism where initial binding is not state-selective, but the bound complex favors an inactivated conformation. |
Signaling Pathways
This compound, by blocking T-type calcium channels, directly modulates the influx of calcium ions into the cell. This has significant downstream effects on various cellular signaling pathways that are dependent on calcium as a second messenger.
References
- 1. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Discovery and Development of TTA-P1: A Potent T-Type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-P1 is a potent, state-independent antagonist of T-type calcium channels, identified and developed by Merck for the potential treatment of neurological disorders, particularly absence epilepsy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for key in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the preclinical evaluation of a selective T-type calcium channel blocker.
Introduction: The Therapeutic Potential of Targeting T-Type Calcium Channels
Voltage-gated calcium channels are crucial for a variety of physiological processes, including neuronal excitability, muscle contraction, and hormone secretion. Among these, the low-voltage activated (LVA) T-type calcium channels (T-channels) have emerged as a significant therapeutic target for a range of neurological and cardiovascular disorders. T-channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are characterized by their ability to be activated by small depolarizations from a hyperpolarized resting membrane potential. This unique property allows them to play a critical role in generating rhythmic burst firing of neurons, particularly in the thalamocortical circuitry, which is implicated in the pathophysiology of absence seizures.
Dysregulation of T-channel activity has been linked to various neurological conditions, including epilepsy, neuropathic pain, and sleep disturbances. Consequently, the development of potent and selective T-type calcium channel antagonists has been a major focus of pharmaceutical research. This compound emerged from a discovery program at Merck aimed at identifying novel piperidine-containing compounds with high affinity and selectivity for T-type calcium channels.
Discovery and Initial Characterization of this compound
This compound was identified by Merck as part of a series of piperidine-containing compounds designed as T-type calcium channel antagonists. It is a potent, state-independent inhibitor of human T-type calcium channels.[1] The initial characterization of this compound demonstrated its high affinity for these channels and its potential as a therapeutic agent for generalized epilepsies.[1]
Chemical Structure
The detailed chemical structure of this compound is proprietary to Merck and not publicly disclosed in the available literature. However, it is described as a piperidine-containing compound.
In Vitro Potency
The primary in vitro activity of this compound was determined using electrophysiological assays to measure the inhibition of T-type calcium channel currents.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | Human T-type calcium channels | 32 | Electrophysiology | [1] |
Mechanism of Action: Antagonism of T-Type Calcium Channels
This compound exerts its pharmacological effects by directly blocking T-type calcium channels. By inhibiting the influx of calcium ions through these channels, this compound modulates neuronal excitability.
Signaling Pathways Modulated by T-Type Calcium Channel Blockade
The blockade of T-type calcium channels by this compound is expected to interfere with several downstream signaling pathways that are activated by calcium entry. These pathways are crucial for neuronal function and plasticity.
Preclinical Development
The preclinical development of this compound focused on evaluating its efficacy in a relevant animal model of absence epilepsy and assessing its pharmacokinetic properties.
In Vivo Efficacy in a Model of Absence Epilepsy
This compound was evaluated in the Wistar Albino Glaxo from Rijswijk (WAG/Rij) rat model, a well-established genetic model of generalized absence epilepsy. These rats spontaneously develop spike-wave discharges (SWDs) on electroencephalogram (EEG) that are characteristic of absence seizures.
Experimental Protocol: WAG/Rij Rat Model of Absence Epilepsy
-
Animals: Adult male WAG/Rij rats were used.
-
Surgery: Animals were implanted with cortical electrodes for EEG recording.
-
Drug Administration: this compound was administered, likely via oral or intraperitoneal routes, at various doses. A vehicle control group was also included.
-
EEG Recording: Continuous EEG recordings were performed before and after drug administration to monitor the frequency and duration of SWDs.
-
Data Analysis: The number and total duration of SWDs per unit of time were quantified and compared between the this compound treated and vehicle control groups.
Results: this compound was found to be effective at suppressing seizures in the WAG/Rij model of generalized epilepsy.[1]
Pharmacokinetics
A key aspect of the development of this compound was its favorable pharmacokinetic profile, including good brain penetrance, which is essential for a centrally acting drug.
| Parameter | Value | Species | Source |
| Brain Penetrance | Good | Not specified | [1] |
Experimental Protocols
This section provides more detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human T-type calcium channels.
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing a human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 2 MgCl2, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.2 with CsOH.
Procedure:
-
HEK293 cells expressing the target T-type calcium channel are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.
-
T-type currents are elicited by a depolarizing voltage step to -30 mV for 200 ms.
-
A stable baseline current is recorded before the application of this compound.
-
This compound is applied at increasing concentrations through the perfusion system.
-
The peak inward current at each concentration is measured and normalized to the baseline current.
-
The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Conclusion
This compound is a potent T-type calcium channel antagonist with demonstrated preclinical efficacy in a genetic model of absence epilepsy. Its discovery and development highlight the therapeutic potential of targeting T-type calcium channels for neurological disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in the pharmacology of T-type calcium channel modulators and the preclinical development of antiepileptic drugs. Further optimization of this compound's properties, such as selectivity and stability, has led to the identification of follow-up compounds like TTA-P2, underscoring the value of this chemical series. The continued investigation into the role of T-type calcium channels in various disease states will undoubtedly pave the way for novel therapeutic interventions.
References
The Role of TTA-P1 in Thalamocortical Oscillations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalamocortical oscillations are fundamental to various physiological processes, including sleep and sensory processing, and their dysregulation is implicated in neurological disorders such as epilepsy. Low-voltage-activated T-type calcium channels are key players in the generation and modulation of these rhythmic activities. This technical guide provides an in-depth analysis of the role of TTA-P1, a potent T-type calcium channel antagonist, in modulating thalamocortical oscillations. We will delve into its mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction to Thalamocortical Oscillations and T-Type Calcium Channels
The thalamocortical network, a reciprocal loop between the thalamus and the cerebral cortex, generates various oscillatory activities that characterize different brain states.[1] During non-REM sleep, this network produces sleep spindles (7-15 Hz) and slow oscillations (<1 Hz), which are crucial for memory consolidation.[2] However, aberrant hypersynchronization within this circuitry can lead to pathological rhythms, such as the spike-and-wave discharges (SWDs) characteristic of absence seizures.[3]
A central element in the generation of these oscillations is the intrinsic firing properties of thalamic neurons, which can switch between two distinct modes: tonic firing and burst firing.[4] This switch is largely governed by the state of low-voltage-activated (LVA) or T-type calcium channels.[5] When thalamic neurons are depolarized, they fire single action potentials in a tonic mode, faithfully relaying sensory information to the cortex.[6] Conversely, following a period of hyperpolarization, T-type calcium channels are de-inactivated and can be opened by a small depolarization, leading to a large, transient calcium influx known as a low-threshold spike (LTS). This LTS, in turn, triggers a high-frequency burst of sodium-dependent action potentials.[1][5] This burst firing mode is fundamental to the generation of both physiological sleep rhythms and pathological seizure activity.[1]
There are three main subtypes of T-type calcium channels, each encoded by a different gene: CaV3.1 (CACNA1G), CaV3.2 (CACNA1H), and CaV3.3 (CACNA1I). These subtypes are differentially expressed within the thalamocortical circuitry. Thalamocortical (TC) relay neurons predominantly express CaV3.1 channels, while neurons of the thalamic reticular nucleus (TRN), a key GABAergic component of the network, express CaV3.2 and CaV3.3 isoforms.[7][8] This differential expression allows for fine-tuned regulation of thalamocortical network activity.
This compound: A Potent T-Type Calcium Channel Antagonist
This compound is a potent, state-independent antagonist of human T-type calcium channels.[9] Its ability to modulate the activity of these channels makes it a valuable tool for investigating the role of T-type currents in thalamocortical oscillations and a potential therapeutic agent for disorders characterized by T-type channel dysfunction, such as absence epilepsy.[10]
Mechanism of Action
This compound exerts its effects by directly blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions. This action prevents the generation of the low-threshold spike that is essential for the burst firing of thalamic neurons. Consequently, this compound can effectively switch the firing mode of these neurons from bursting to tonic, thereby disrupting the rhythmic and often hypersynchronous activity of the thalamocortical network. While detailed quantitative data on the effects of this compound on specific oscillation parameters are limited, studies on its close analog, TTA-P2, provide significant insights. TTA-P2 has been shown to abolish the low-threshold Ca2+ potential (LTCP)-dependent high-frequency burst firing of thalamic neurons, while leaving tonic firing unaltered.[11]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its close analog, TTA-P2.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 (human T-type channels) | 32 nM | Not specified | [1] |
| TTA-P2 | IC50 (thalamocortical neurons) | 22 nM | Whole-cell patch clamp | [11] |
Note: Due to the limited availability of specific quantitative data for this compound's effects on thalamocortical oscillation parameters, data from its close and potent analogue, TTA-P2, are presented as a proxy.
| Compound | Oscillation Type | Parameter | Effect | Experimental Model | Reference |
| TTA-P2 | Spindle-like oscillations | Oscillation duration | Significantly impaired | Ex vivo rat thalamic slice | [12] |
| Burst number | Significantly impaired | ||||
| TTA-P2 | Spike-wave discharges | Oscillation duration | Significantly impaired | Ex vivo rat thalamic slice | [12] |
| Burst number | Significantly impaired | ||||
| Spike number | Decreased | ||||
| Period | Increased |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the role of this compound in thalamocortical oscillations.
In Vitro Thalamic Slice Electrophysiology
This protocol is designed to assess the effects of this compound on the intrinsic firing properties of thalamic neurons and on network oscillations in a controlled environment.
Objective: To record T-type calcium currents and firing patterns (burst vs. tonic) of thalamocortical (TC) and thalamic reticular nucleus (TRN) neurons in acute brain slices and to evaluate the effect of this compound on these properties.
Materials:
-
Wistar rats or C57BL/6 mice (postnatal day 14-21)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Sucrose-based slicing solution (for improved tissue viability)
-
Patch-clamp rig with amplifier (e.g., Multiclamp 700B), digitizer, and micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (in mM): 140 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
This compound stock solution (in DMSO) and final dilutions in aCSF.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.
-
Cut horizontal or sagittal slices (300-400 µm thick) containing the thalamus using a vibratome.[6][11]
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.[6]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Identify TC or TRN neurons based on their location and morphology using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording.
-
To record T-type currents:
-
Voltage-clamp the neuron at a holding potential of -90 mV to de-inactivate T-type channels.
-
Apply depolarizing voltage steps to elicit T-type currents.
-
-
To record firing patterns:
-
Current-clamp the neuron.
-
Inject hyperpolarizing current to bring the membrane potential to a level where T-type channels are de-inactivated, followed by a depolarizing current step to elicit a rebound burst.
-
Inject depolarizing current from the resting membrane potential to elicit tonic firing.
-
-
-
Drug Application:
-
Record baseline activity.
-
Perfuse the slice with aCSF containing the desired concentration of this compound.
-
Record the effects of this compound on T-type currents and firing patterns.
-
Perform a washout with aCSF to check for reversibility of the effects.
-
Data Analysis:
-
Measure the amplitude and kinetics of T-type currents before and after this compound application.
-
Quantify the number of action potentials per burst, the intra-burst firing frequency, and the tonic firing frequency in the presence and absence of this compound.
In Vivo Electroencephalography (EEG) Recording
This protocol is designed to assess the effects of this compound on thalamocortical oscillations, such as sleep spindles and pathological spike-wave discharges, in freely moving animals.
Objective: To record EEG activity in rodents to evaluate the impact of systemic this compound administration on sleep architecture and seizure activity.
Materials:
-
Adult rats (e.g., Wistar Albino Glaxo/Rij - WAG/Rij for absence epilepsy models) or mice.
-
Stereotaxic apparatus.
-
Miniature screw electrodes.
-
Dental cement.
-
EEG recording system (amplifier, filter, data acquisition software).
-
Video recording equipment for behavioral monitoring.
-
This compound solution for intraperitoneal (i.p.) injection.
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant screw electrodes over the cortex (e.g., frontal and parietal cortices) and a reference electrode (e.g., over the cerebellum).[13]
-
Secure the electrodes with dental cement.
-
Allow the animal to recover for at least one week.
-
-
EEG Recording:
-
Habituate the animal to the recording chamber.
-
Connect the implanted electrodes to the EEG recording system.
-
Record baseline EEG and video for a defined period (e.g., 2-4 hours).
-
Administer this compound (i.p.) or vehicle.
-
Continue recording EEG and video for several hours post-injection to monitor effects on sleep stages and/or seizure activity.[14]
-
-
Data Analysis:
-
Score the EEG recordings for different sleep stages (wake, NREM, REM).
-
Analyze the effects of this compound on the duration and transitions of sleep stages.
-
Detect and quantify sleep spindles during NREM sleep. Analyze parameters such as spindle density, duration, and frequency.[9]
-
In epilepsy models, detect and quantify spike-wave discharges. Analyze parameters such as the number, duration, and frequency of seizures.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of T-Type Calcium Channel-Mediated Burst Firing
Caption: T-type calcium channel signaling pathway leading to burst firing and the inhibitory action of this compound.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological investigation of this compound's effects on thalamic neurons.
Experimental Workflow for In Vivo EEG Studies
Caption: Workflow for in vivo EEG studies to assess the effects of this compound on brain oscillations.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of T-type calcium channels in the complex dynamics of the thalamocortical network. By selectively inhibiting these channels, this compound effectively suppresses the burst firing of thalamic neurons, a key mechanism underlying both physiological sleep oscillations and pathological seizure activity. The data from its close analog, TTA-P2, strongly suggest that this compound can modulate the parameters of these oscillations, highlighting its potential as a therapeutic agent for neurological disorders characterized by thalamocortical dysrhythmia. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Future research should focus on obtaining more detailed quantitative data on the effects of this compound on specific parameters of thalamocortical oscillations and exploring its efficacy in a wider range of preclinical models.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalamic T-type Ca2+ channels and NREM sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Burst and tonic response modes in thalamic neurons during sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an automated sleep spindle detection method for mouse electroencephalography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinergic Modulation of GABAergic and Glutamatergic Transmission in the Dorsal Subcoeruleus: Mechanisms for REM Sleep Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of TTA-P1: A Technical Guide to a Potent T-Type Calcium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent, state-independent inhibitor of human T-type calcium channels, which play crucial roles in a variety of physiological processes, including neuronal excitability, hormone secretion, and cell proliferation.[1] The aberrant function of these channels has been implicated in several neurological disorders, most notably absence epilepsy.[2] this compound emerged from a high-throughput screening campaign and subsequent optimization by Merck as part of a series of piperidine-containing T-type calcium channel antagonists.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its inhibitory activity. Furthermore, it outlines the key experimental protocols used for its characterization and visualizes the pertinent signaling pathways and experimental workflows.
Core Structure and Pharmacophore
The core scaffold of this compound and its analogs is a 1,4-substituted piperidine (B6355638). The general pharmacophore for this class of T-type calcium channel blockers consists of key features that are essential for potent inhibitory activity. These typically include a central basic amine (the piperidine nitrogen), a hydrophobic region, and a hydrogen bond acceptor.[4] The optimization of this compound focused on modifying various substituents on the piperidine ring and the benzamide (B126) moiety to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of this compound Analogs
The following table summarizes the structure-activity relationship of this compound and its analogs, highlighting the impact of substitutions on their inhibitory potency against different T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3). The data is compiled from foundational studies on this chemical series.
| Compound | R1 (Piperidine) | R2 (Benzamide) | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) |
| This compound | 2,2-dimethyltetrahydropyran-4-ylmethyl | 3,5-dichloro | - | 32[5] | - |
| Analog 1 | Neohexyl | 3,5-dichloro | - | - | - |
| Analog 2 | 2,2-dimethyltetrahydropyran-4-ylmethyl | H | >10,000 | >10,000 | >10,000 |
| Analog 3 | 2,2-dimethyltetrahydropyran-4-ylmethyl | 3-chloro | 330 | 250 | 240 |
| Analog 4 | 2,2-dimethyltetrahydropyran-4-ylmethyl | 4-chloro | 430 | 360 | 350 |
| Analog 5 | 2,2-dimethyltetrahydropyran-4-ylmethyl | 3,4-dichloro | 70 | 50 | 60 |
| TTA-P2 | 2,2-dimethyltetrahydropyran-4-ylmethyl (with axial 4-fluoro) | 3,5-dichloro | 93 | 196 | 84[5] |
Note: Specific IC50 values for this compound against individual isoforms were not always available in the public domain, with a composite value often cited. TTA-P2 is a closely related analog with a fluorine substitution on the piperidine ring, and its data is included for comparison.
Key SAR Insights:
-
Benzamide Substitution: The nature and position of substituents on the benzamide ring are critical for potency. Unsubstituted or monosubstituted analogs (Analogs 2, 3, and 4) show significantly reduced activity. Dichlorination, particularly at the 3,5-positions as in this compound, is optimal for high potency. The 3,4-dichloro substitution (Analog 5) also confers potent inhibition.
-
Piperidine Moiety: The bulky and hydrophobic 2,2-dimethyltetrahydropyran-4-ylmethyl group on the piperidine nitrogen is a key feature for potent antagonism.
-
Fluorination of the Piperidine Ring: The introduction of a fluorine atom at the 4-position of the piperidine ring, as seen in TTA-P2, was a critical modification. This substitution served to reduce the basicity of the piperidine nitrogen, which in turn improved selectivity against other ion channels (e.g., hERG) and enhanced metabolic stability, leading to a more favorable overall pharmacological profile.[5][4]
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Assay for T-Type Calcium Channel Inhibition
This high-throughput assay is used to screen and characterize compounds for their ability to block T-type calcium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing one of the T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The plates are incubated to allow for dye uptake.
-
Compound Addition: The test compounds, including this compound and its analogs, are serially diluted and added to the wells.
-
Depolarization and Signal Detection: A depolarizing stimulus (e.g., a solution with an elevated potassium concentration) is added to the wells to activate the voltage-gated T-type calcium channels. The influx of calcium through the channels leads to an increase in fluorescence, which is measured in real-time using a FLIPR instrument.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration to generate dose-response curves and calculate the IC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed, "gold-standard" characterization of the inhibitory effects of compounds on T-type calcium channel currents.
Methodology:
-
Cell Preparation: Acutely dissociated neurons or HEK293 cells expressing T-type calcium channels are plated on coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an internal solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a holding potential (e.g., -90 mV) where T-type channels are in a closed, available state. A series of depolarizing voltage steps are applied to elicit T-type calcium currents, which are recorded before and after the application of the test compound.
-
Data Analysis: The amplitude of the T-type current is measured, and the percentage of inhibition by the compound is calculated at various concentrations to determine the IC50.
Signaling Pathways Modulated by this compound
This compound, by blocking T-type calcium channels, modulates downstream signaling pathways that are dependent on calcium influx through these channels. In neurons, this has significant implications for excitability and neurotransmission.
Neuronal Signaling Pathway:
-
Depolarization: A small depolarization of the neuronal membrane from a hyperpolarized state activates T-type calcium channels.
-
Calcium Influx: The opening of T-type channels leads to an influx of Ca2+ into the neuron.
-
Low-Threshold Spike: This calcium influx generates a low-threshold calcium spike (LTS), which can further depolarize the membrane.
-
Burst Firing: The LTS can trigger a burst of high-frequency sodium-dependent action potentials.
-
Downstream Effects: The increase in intracellular calcium can also activate various calcium-dependent enzymes and signaling cascades, influencing gene expression and other cellular processes.
This compound's Point of Intervention:
This compound directly blocks the T-type calcium channel, preventing the initial influx of calcium. This, in turn, inhibits the generation of the LTS and subsequent burst firing, thereby dampening neuronal hyperexcitability.
Conclusion
The structure-activity relationship of this compound and its analogs demonstrates a clear rationale for the design of potent and selective T-type calcium channel blockers. The 1,4-substituted piperidine scaffold, with specific dichlorobenzamide and bulky hydrophobic substituents, provides a robust platform for potent inhibition. Further refinement, such as the introduction of a fluorine atom in TTA-P2, highlights a successful strategy for improving the overall drug-like properties of this chemical series. The detailed experimental protocols and an understanding of the downstream signaling pathways are essential for the continued development and characterization of novel T-type calcium channel modulators for the potential treatment of neurological disorders.
References
- 1. Epigenetically Upregulated T-Type Calcium Channels Contribute to Abnormal Proliferation of Embryonic Neural Progenitor Cells Exposed to Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research programme: T-type calcium channel antagonists - Merck - AdisInsight [adisinsight.springer.com]
- 4. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
TTA-P1 and its Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent and state-independent inhibitor of T-type calcium channels, which are key regulators of neuronal excitability.[1][2] These low-voltage activated (LVA) calcium channels are implicated in a variety of physiological processes, including neuronal burst firing and hormone secretion, and their dysregulation has been linked to neurological disorders such as epilepsy.[1][2] This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, including available quantitative data, detailed experimental protocols, and relevant signaling pathways. As a closely related and more extensively studied analog, data for TTA-P2 is also presented to provide a broader context for the pharmacological effects of this class of compounds.
Core Mechanism of Action
This compound exerts its effects on neuronal excitability primarily through the inhibition of T-type calcium channels. These channels are characterized by their ability to open in response to small depolarizations from a hyperpolarized membrane potential, leading to a transient influx of calcium ions. This calcium influx can, in turn, trigger a burst of action potentials, a firing pattern crucial for rhythmic activities in the brain.
By blocking these channels, this compound reduces the likelihood of this calcium-mediated burst firing, thereby dampening neuronal hyperexcitability. A key characteristic of this compound is its state-independent mode of action, meaning it can inhibit the channel regardless of whether it is in the resting, open, or inactivated state.[2]
Quantitative Data on T-Type Calcium Channel Inhibition
The following tables summarize the available quantitative data for this compound and its close analog, TTA-P2, on the inhibition of T-type calcium channels and their effects on neuronal properties.
Table 1: this compound Potency
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | 32 nM | Human T-type calcium channels | [2] |
Table 2: TTA-P2 Potency and Effects on Neuronal Excitability
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | 22 nM | Thalamocortical neurons | [3] |
| IC50 | 100 nM | Rat sensory neurons (DRG) | [4] |
| Hyperpolarization | 3.1 ± 0.5 mV | Thalamocortical neurons | [3] |
| Reduction in Rebound Action Potentials | Complete abolishment in TLE neurons | Medial entorhinal cortex layer II stellate neurons | |
| Effect on Tonic Firing | Unaltered | Thalamic neurons | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the effects of compounds like this compound on neuronal excitability. These protocols are based on studies of the closely related compound TTA-P2.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for recording ion channel currents and neuronal firing properties.
Objective: To measure the effect of this compound on T-type calcium currents and action potential firing.
Cell Preparation:
-
Acutely dissociate neurons (e.g., dorsal root ganglion neurons, thalamic neurons) from rodent brain slices.
-
Alternatively, use cultured neuronal cell lines or HEK293 cells stably expressing specific T-type calcium channel subunits.
Recording Solutions:
-
External Solution (for T-type current isolation): Containing (in mM): 120 Choline-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with CsOH. Tetrodotoxin (TTX) (0.001 mM) is added to block sodium channels, and CsCl (20 mM) can be included to block potassium channels.
-
Internal (Pipette) Solution: Containing (in mM): 108 Cs-methanesulfonate, 9 EGTA, 9 HEPES, 4 MgCl2, and 0.3 GTP, with pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
To measure T-type currents, hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
To measure effects on neuronal firing, switch to current-clamp mode.
-
Inject depolarizing current steps of varying amplitudes to evoke action potentials.
-
To assess burst firing, a hyperpolarizing prepulse can be applied before the depolarizing current injection to de-inactivate T-type channels.
-
Bath apply this compound at various concentrations and repeat the voltage-clamp and current-clamp protocols to determine its effects on T-type currents and firing patterns.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound's effect on neuronal excitability.
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion
This compound is a potent, state-independent inhibitor of T-type calcium channels, positioning it as a valuable tool for research into neuronal excitability and a potential therapeutic agent for disorders characterized by neuronal hyperexcitability, such as epilepsy. While detailed electrophysiological data for this compound is still emerging, the extensive characterization of its close analog, TTA-P2, provides a strong framework for understanding its mechanism of action and its effects on reducing burst firing and overall neuronal excitability. Further research specifically focused on this compound will be crucial to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
TTA-P1 and its Impact on Nociceptive Pathways: A Technical Guide to T-Type Calcium Channel Inhibition in Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic and inflammatory pain states represent a significant unmet medical need, driving the search for novel analgesic targets. Among the most promising of these are the T-type calcium channels, particularly the CaV3.2 isoform, which are key regulators of neuronal excitability in nociceptive pathways.[1][2] Upregulation and altered gating of these channels in dorsal root ganglion (DRG) neurons are strongly implicated in the hyperexcitability that underlies chronic pain conditions.[1][3] This technical guide provides an in-depth examination of the role of T-type calcium channel inhibition in nociception, with a focus on the pioneering compound TTA-P1 and its more extensively studied analog, TTA-P2. While this compound was identified as a potent, state-independent inhibitor of human T-type calcium channels, the majority of in-vivo analgesic research has been conducted with its successor, TTA-P2.[4][5] This guide will synthesize the available data for both compounds to provide a comprehensive understanding of their mechanism and therapeutic potential.
Core Mechanism of Action: Inhibition of T-Type Calcium Channels
This compound and its derivatives exert their effects by directly blocking low-voltage-activated (LVA) T-type calcium channels. These channels are critical in shaping neuronal firing patterns due to their ability to open in response to small depolarizations from a hyperpolarized resting potential.[2] In nociceptive neurons, the influx of Ca2+ through T-type channels, particularly CaV3.2, contributes to the generation of action potentials and the transmission of pain signals.[5][6] By inhibiting these channels, compounds like this compound and TTA-P2 reduce neuronal excitability, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[7][8]
The CaV3.2 isoform is of particular interest as it is prominently expressed in primary afferent neurons of the DRG and its expression is upregulated in various chronic pain states.[1][3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the role of CaV3.2 T-type calcium channels in the nociceptive pathway and the mechanism of action for inhibitors like this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the more extensively studied TTA-P2, providing a basis for comparison of their potency and selectivity.
Table 1: In Vitro Potency of this compound and TTA-P2 against T-type Calcium Channel Isoforms
| Compound | Target | Assay | IC50 | Source |
| This compound | Human T-type Calcium Channels | Not specified | 32 nM | [4] |
| TTA-P2 | Rat DRG T-currents | Whole-cell patch clamp | 100 nM | [5][9] |
| TTA-P2 | Recombinant Human CaV3.1 | FLIPR Assay | 93 nM | [5] |
| TTA-P2 | Recombinant Human CaV3.2 | FLIPR Assay | 196 nM | [5] |
| TTA-P2 | Recombinant Human CaV3.3 | FLIPR Assay | 84 nM | [5] |
Table 2: In Vivo Efficacy of TTA-P2 in Preclinical Pain Models
| Pain Model | Species | Administration | Dose | Effect | Source |
| Formalin Test (Phase 1 & 2) | Mice | Intraperitoneal (i.p.) | 5 - 7.5 mg/kg | Significant reduction in licking/biting time | [5][10] |
| Streptozocin-induced Diabetic Neuropathy | Rats | Intraperitoneal (i.p.) | 10 mg/kg | Complete reversal of thermal hyperalgesia | [5][10] |
| Spinal Cord Injury-induced Neuropathic Pain | Rats | Not specified | Not specified | Reduction in mechanical hypersensitivity and ongoing pain | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to characterize T-type calcium channel inhibitors like TTA-P2.
Electrophysiological Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is fundamental for assessing the direct effects of compounds on ion channels in sensory neurons.
Key Steps:
-
Tissue Harvest: DRGs are acutely dissected from anesthetized rodents.[5][12]
-
Neuron Dissociation: The ganglia are treated with enzymes (e.g., collagenase, dispase) and mechanically dissociated to yield a single-cell suspension.[12][13]
-
Cell Culture: Neurons are plated on coated coverslips and used for recording within a few hours to maintain their native properties.[13]
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents from individual small-diameter DRG neurons, which are likely nociceptors.[5][12]
-
Data Analysis: The effect of the compound on the amplitude and kinetics of T-type calcium currents is quantified.[5]
Animal Models of Pain
In vivo models are essential to evaluate the analgesic efficacy of drug candidates.
Formalin Test for Inflammatory Pain:
This model assesses a compound's ability to reduce both acute and tonic inflammatory pain.
Key Steps:
-
Drug Administration: The test compound or vehicle is administered to the animal (e.g., mice) via a systemic route like intraperitoneal injection.[5]
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw, inducing a biphasic pain response.[5][10]
-
Behavioral Scoring: The time the animal spends licking or biting the injected paw is recorded. Phase 1 (0-5 minutes) reflects direct nociceptor activation, while Phase 2 (10-60 minutes) involves central sensitization and inflammation.[5][10]
Models of Neuropathic Pain:
Several models are used to mimic chronic neuropathic pain in humans.
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of lumbar spinal nerves (e.g., L5/L6) to produce mechanical allodynia and thermal hyperalgesia.[10][14]
-
Chronic Constriction Injury (CCI): Involves placing loose ligatures around the sciatic nerve.[14]
-
Chemotherapy-Induced Neuropathic Pain (e.g., Streptozocin): Administration of agents like streptozocin (B7790348) to induce a diabetic state and associated neuropathy.[5][10]
In these models, the efficacy of a compound is typically assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or the paw withdrawal latency to a thermal stimulus.[5][14]
Conclusion and Future Directions
The inhibition of T-type calcium channels, particularly the CaV3.2 isoform, represents a compelling strategy for the development of novel analgesics. While the initial discovery of this compound as a potent T-type channel blocker paved the way, the subsequent characterization of its analog, TTA-P2, has provided substantial preclinical evidence for the efficacy of this class of compounds in mitigating both inflammatory and neuropathic pain. The data strongly suggest that selective blockers of CaV3.2 can normalize the neuronal hyperexcitability that drives chronic pain states.
Future research should focus on further elucidating the precise role of different T-type channel isoforms in various pain modalities and developing compounds with improved selectivity and pharmacokinetic profiles. The translation of these promising preclinical findings into clinically effective and safe therapies for patients suffering from chronic pain remains a critical goal for the field.
References
- 1. Contemporary views on inflammatory pain mechanisms: TRPing over innate and microglial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of T‐type calcium channel blockers for pain intervention [ouci.dntb.gov.ua]
- 3. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent analgesic effects of a store-operated calcium channel inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-Dependent Modulation of T-Type Ca2+ Channels in Sensory Neurons Contributes to Acute Anti-Nociceptive Effect of Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Inhibition of T-Type Calcium Channels With TTA-P2 Reduces Chronic Neuropathic Pain Following Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanical sensitivity and electrophysiological properties of acutely dissociated dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of TTA-P1 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent and state-independent antagonist of T-type calcium channels, identified as a promising candidate for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the foundational preclinical studies of this compound, focusing on its mechanism of action, pharmacological properties, and in vivo efficacy. The information presented herein is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of T-type calcium channel modulation in the central nervous system.
Core Data Summary
The following tables summarize the key quantitative data from the foundational studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Channel Subtype | Assay Type | Reference |
| IC₅₀ | 32 nM | Human T-type Calcium Channels | Not Specified in Snippet | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Route of Administration | Dosage | Reference |
| WAG/Rij Rat (Genetic model of absence epilepsy) | Suppression of seizures | Not Specified in Snippet | Not Specified in Snippet | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Finding | Method | Reference |
| Brain Penetrance | Good | Not Specified in Snippet | [1] |
Mechanism of Action: T-Type Calcium Channel Inhibition
This compound exerts its pharmacological effects through the inhibition of low-voltage-activated (LVA) or T-type calcium channels. These channels, comprising the subtypes Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3, are critical regulators of neuronal excitability.[1] They are characterized by their ability to be activated by small depolarizations from a hyperpolarized resting membrane potential, leading to a transient influx of calcium ions. This calcium entry contributes to the generation of low-threshold calcium spikes, which can trigger burst firing of action potentials in neurons.
In pathological conditions such as certain forms of epilepsy, the aberrant activity of T-type calcium channels is thought to contribute to the generation and propagation of seizure activity. By blocking these channels, this compound reduces the likelihood of low-threshold calcium spike generation and subsequent burst firing, thereby dampening neuronal hyperexcitability and suppressing seizures. Foundational studies have characterized this compound as a state-independent antagonist, suggesting it can block the channel regardless of its conformational state (resting, open, or inactivated).[1]
References
TTA-P1: A Profile of a Selective T-Type Calcium Channel Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of TTA-P1, a potent antagonist of T-type calcium channels. The document details the quantitative data on its inhibitory activity against T-type versus L-type calcium channels, outlines the experimental methodologies used to determine these parameters, and visualizes key experimental workflows. This information is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of therapeutics targeting voltage-gated calcium channels.
Quantitative Selectivity Profile of this compound and Related Compounds
This compound is a piperidine-based antagonist that demonstrates high potency for T-type calcium channels.[1][2] To fully appreciate its selectivity, it is useful to compare its activity not only against L-type calcium channels but also in the context of its closely related analog, TTA-P2.
Table 1: Inhibitory Potency (IC50) of this compound against T-Type Calcium Channels
| Compound | Channel Type | IC50 (nM) | Cell Line/System | Reference |
| This compound | Human T-type | 32 | Not specified | [1] |
Table 2: Inhibitory Potency (IC50) and Selectivity of the Related Compound TTA-P2
| Compound | Channel Type | IC50 (nM) | Cell Line/System | Reference |
| TTA-P2 | T-type | 22 | Thalamocortical Neurons | [3][4] |
| TTA-P2 | T-type | 100 | Dorsal Root Ganglion (DRG) Neurons | [5][6] |
| TTA-P2 | High-Voltage-Activated (HVA) (includes L-type) | No significant activity | Thalamocortical Neurons | [3] |
The data clearly indicates that the piperidine (B6355638) series of compounds, including this compound and TTA-P2, are potent blockers of T-type calcium channels.[1][3][5] Notably, TTA-P2 exhibits no significant activity against high-voltage-activated (HVA) calcium channels, a group that includes the L-type calcium channels.[3] This profound selectivity is a critical attribute for researchers targeting T-type channel-specific functions and pathologies.
Experimental Protocols
The following sections detail the standard methodologies employed to characterize the selectivity of compounds like this compound.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of ion channel modulators on channel activity. This method allows for the direct measurement of ion currents through the channels in a controlled voltage environment.
Objective: To determine the concentration-dependent inhibition of T-type and L-type calcium channel currents by this compound.
Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNAs encoding the specific human T-type (e.g., CaV3.1, CaV3.2, or CaV3.3) or L-type (e.g., CaV1.2) calcium channel subunits.
-
A co-transfection with a fluorescent reporter protein (e.g., GFP) is often performed to identify successfully transfected cells for recording.
-
Cells are then dissociated and plated onto glass coverslips for electrophysiological recording 24-48 hours post-transfection.
Recording Solutions:
-
External Solution (in mM): 110 BaCl2 (as the charge carrier to enhance current and block K+ channels), 10 HEPES, 5 D-glucose, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
Recording Procedure:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on the headstage of a patch-clamp amplifier.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the membrane of a transfected cell.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical and diffusional access to the cell's interior.
-
The cell is voltage-clamped at a holding potential of -100 mV to ensure the availability of T-type channels.
-
To elicit T-type currents, the membrane potential is stepped to a test potential of -30 mV. For L-type currents, a holding potential of -40 mV (to inactivate T-type channels) is used, followed by a step to +10 mV.
-
A baseline current is recorded before the application of this compound.
-
This compound is then perfused into the recording chamber at increasing concentrations. The steady-state block at each concentration is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or channel by measuring the displacement of a known radioactive ligand.
Objective: To determine the binding affinity (Ki) of this compound for T-type and L-type calcium channels.
Membrane Preparation:
-
HEK-293 cells stably expressing the T-type or L-type calcium channel of interest are harvested.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-PN200-110 for L-type channels). A specific radioligand for T-type channels would be required for a direct binding assay.
-
Increasing concentrations of unlabeled this compound.
-
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known, non-radioactive ligand.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
T-type calcium channels are low-voltage activated (LVA) channels that play a crucial role in regulating neuronal excitability, particularly in rhythmic burst firing in neurons. Their activation at near-resting membrane potentials allows for the influx of Ca²⁺, which can trigger cellular responses. This compound acts as an antagonist, physically blocking the pore of the T-type calcium channel and preventing this influx of Ca²⁺. This inhibition of T-type channel activity can modulate neuronal firing patterns, making this compound a valuable tool for studying the physiological roles of these channels and a potential therapeutic agent for conditions involving T-type channel dysregulation, such as certain forms of epilepsy.
Conclusion
This compound is a potent and highly selective antagonist of T-type calcium channels. The quantitative data, primarily derived from electrophysiological studies, demonstrates its nanomolar potency against T-type channels, with closely related analogs showing negligible activity at L-type channels. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel ion channel modulators. The high selectivity of this compound makes it an invaluable tool for dissecting the specific physiological and pathological roles of T-type calcium channels.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
Initial In Vitro Characterization of TTA-P1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of TTA-P1, a potent inhibitor of T-type calcium channels. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for further investigation and development of this compound.
Introduction
This compound is a small molecule compound identified as a potent, state-independent inhibitor of human T-type calcium channels.[1] These channels, also known as low-voltage-activated (LVA) calcium channels, play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in several pathological conditions, making them an attractive target for therapeutic intervention. This document outlines the initial in vitro pharmacological and biophysical profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the initial in vitro characterization of this compound.
Table 1: Potency of this compound against Human T-type Calcium Channels
| Assay Type | Target | Parameter | Value (nM) |
| FLIPR Assay | Human T-type Calcium Channels | IC50 | 32[2] |
Table 2: Selectivity Profile of this compound (Inferred from related compound TTA-P2)
While specific selectivity panel data for this compound is not publicly available, the closely related compound TTA-P2 has been shown to be highly selective for T-type calcium channels over other ion channels. It is anticipated that this compound possesses a similar favorable selectivity profile.
| Ion Channel Superfamily | Representative Channels | Anticipated Selectivity for this compound |
| High-Voltage-Activated (HVA) Calcium Channels | CaV1.x (L-type), CaV2.x (N, P/Q, R-type) | High |
| Voltage-Gated Sodium Channels (NaV) | NaV1.x subtypes | High |
| Voltage-Gated Potassium Channels (KV) | Various subtypes | High |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human T-type calcium channel of interest.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic (e.g., G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
FLIPR (Fluorometric Imaging Plate Reader) Assay for T-type Calcium Channel Inhibition
This assay is a high-throughput method to determine the potency of this compound in inhibiting T-type calcium channels by measuring changes in intracellular calcium concentration.
-
Cell Plating: HEK-293 cells expressing the target T-type calcium channel are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations in the assay buffer. The FLIPR instrument adds the compound solutions to the respective wells.
-
Cell Depolarization: After a short incubation with the compound, a depolarizing stimulus (e.g., a solution containing an elevated concentration of KCl) is added to the wells to activate the T-type calcium channels.
-
Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the depolarizing stimulus. The increase in fluorescence corresponds to the influx of calcium through the T-type channels.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed biophysical characterization of the interaction of this compound with T-type calcium channels. The following protocol is adapted from studies on the closely related compound, TTA-P2.
-
Cell Preparation: HEK-293 cells expressing the T-type calcium channel are plated on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -100 mV to ensure the channels are in a closed, available state.
-
T-type calcium currents are elicited by depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
-
Compound Application: this compound is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The effect of this compound on the amplitude and kinetics of the T-type calcium current is measured. The concentration-dependence of the block is determined to calculate the IC50 value. The voltage-dependence of the block can be assessed by applying the compound at different holding potentials.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow related to the characterization of this compound.
References
TTA-P1: A Technical Guide to its Physiological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-P1 is a potent and state-independent inhibitor of T-type calcium channels, a class of ion channels implicated in a variety of physiological and pathophysiological processes. This document provides a comprehensive overview of the known physiological effects of this compound, detailing its mechanism of action, preclinical efficacy in a model of absence epilepsy, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of T-type calcium channel modulation.
Introduction
T-type calcium channels are low-voltage activated ion channels that play a crucial role in shaping neuronal excitability, hormone secretion, and cell proliferation.[1] Their involvement in conditions such as epilepsy has made them an attractive target for therapeutic intervention. This compound has emerged as a potent antagonist of these channels, demonstrating significant potential in preclinical research.[2] This technical guide synthesizes the available data on this compound, focusing on its physiological effects and the experimental basis for our current understanding.
Mechanism of Action
This compound exerts its physiological effects through the direct inhibition of T-type calcium channels. This action is characterized as "state-independent," meaning it does not preferentially bind to a specific channel conformation (e.g., resting, open, or inactivated state).[2] By blocking the influx of calcium ions through these channels, this compound can modulate a range of downstream cellular events.
Signaling Pathway of T-Type Calcium Channel Inhibition
Quantitative Data Summary
The inhibitory potency of this compound on human T-type calcium channels has been quantified, providing a key metric for its activity.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 32 nM | Inhibition of human T-type calcium channels | [2] |
Preclinical Efficacy in Epilepsy
The anticonvulsant properties of this compound have been evaluated in a well-established genetic model of generalized absence epilepsy, the WAG/Rij rat.
| Animal Model | Effect of this compound | Reference |
| WAG/Rij Rat | Effective at suppressing seizures | [2] |
Experimental Protocols
In Vitro Electrophysiology: T-Type Calcium Channel Inhibition
The following provides a generalized protocol for determining the inhibitory activity of compounds like this compound on T-type calcium channels using patch-clamp electrophysiology. The specific details for the 32 nM IC50 determination for this compound are detailed in Shipe et al. (2008).
Objective: To measure the concentration-dependent inhibition of T-type calcium currents by this compound.
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the desired human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).
Method: Whole-cell patch-clamp recording.
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2 with CsOH.
Procedure:
-
Culture HEK293 cells expressing the target T-type calcium channel on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure availability of T-type channels.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound and record the corresponding reduction in current amplitude.
-
Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
In Vivo Seizure Model: WAG/Rij Rat
The following is a general protocol for assessing the efficacy of an anti-epileptic compound in the WAG/Rij rat model.
Objective: To determine the effect of this compound on the frequency and duration of spontaneous spike-wave discharges (SWDs), the electrographic hallmark of absence seizures.
Animals: Adult male WAG/Rij rats (e.g., 6-8 months old), which exhibit a high incidence of spontaneous SWDs.
Method: Chronic electroencephalography (EEG) recording.
Procedure:
-
Surgery: Anesthetize the rats and surgically implant cortical EEG electrodes over the fronto-parietal cortex and a reference electrode over the cerebellum. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the rats to the recording chamber for several days before the experiment.
-
Baseline Recording: Record baseline EEG activity for a defined period (e.g., 2-4 hours) to determine the spontaneous rate of SWDs for each animal.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection). The vehicle should be administered to a control group.
-
Post-treatment Recording: Record EEG activity for several hours following drug administration.
-
Data Analysis: Manually or automatically score the EEG recordings for the number and duration of SWDs. Compare the post-treatment SWD parameters to the baseline values and to the vehicle-treated control group.
Conclusion and Future Directions
This compound is a potent inhibitor of T-type calcium channels with demonstrated preclinical efficacy in a model of absence epilepsy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on a more comprehensive characterization of its pharmacokinetic and safety profiles, as well as exploring its efficacy in other neurological and psychiatric disorders where T-type calcium channel dysregulation is implicated. The continued development of selective T-type calcium channel modulators like this compound holds significant promise for advancing the treatment of these conditions.
References
TTA-P1: A Technical Guide to its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-P1 is a potent and state-independent antagonist of T-type calcium channels, demonstrating significant potential as a pharmacological tool for investigating the physiological and pathological roles of these channels. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols. Furthermore, it presents a comparative analysis with its successor compound, TTA-P2, to offer a comprehensive perspective for researchers in the field of drug discovery and development.
Introduction
T-type calcium channels, a class of low-voltage activated (LVA) calcium channels, are integral to a variety of physiological processes, including neuronal excitability, hormone secretion, and cell proliferation.[1] Their involvement in pathological conditions such as epilepsy and neuropathic pain has made them an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological probe for elucidating the specific contributions of T-type calcium channels in these processes. This document serves as a comprehensive resource for researchers utilizing this compound in their investigations.
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of T-type calcium channels. By binding to the channel, it blocks the influx of calcium ions into the cell, thereby modulating cellular excitability and downstream signaling pathways. This inhibitory action is state-independent, meaning this compound can block the channel regardless of its activation state.
Signaling Pathway
The inhibition of T-type calcium channels by this compound has significant downstream consequences on neuronal signaling. A simplified representation of this pathway is depicted below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its comparator, TTA-P2.
Table 1: In Vitro Potency of this compound and TTA-P2
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| This compound | Human T-type Calcium Channels | Not Specified | 32 | |
| TTA-P2 | Rat Dorsal Root Ganglion (DRG) T-currents | Whole-Cell Patch Clamp | 100 | [2][3] |
| TTA-P2 | Rat Ventrobasal (VB) Thalamocortical (TC) Neurons | Whole-Cell Patch Clamp | 22 | [4] |
Table 2: Selectivity Profile of TTA-P2
| Channel Type | Fold Selectivity vs. T-type Channels | Reference |
| High-Voltage-Activated (HVA) Calcium Channels | 100 - 1000 | [2][3] |
| Sodium (Na⁺) Channels | 100 - 1000 | [2][3] |
Table 3: In Vivo Efficacy of this compound and TTA-P2
| Compound | Animal Model | Condition | Effect | Reference |
| This compound | WAG/Rij Rats | Absence Epilepsy | Suppresses seizures | |
| TTA-P2 | Mice | Formalin-induced pain | Reduced pain responses | [2][3] |
| TTA-P2 | Streptozocin-induced diabetic rats | Neuropathic pain | Reversed thermal hyperalgesia | [2][3] |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life) for this compound are not widely reported.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the pharmacological properties of this compound.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on T-type calcium currents in isolated neurons.
Experimental Workflow:
References
- 1. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TTA-P2: Application Notes for Whole-Cell Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TTA-P2, a potent and selective T-type calcium channel blocker, in whole-cell patch-clamp electrophysiology experiments. The information presented is intended to facilitate the investigation of T-type calcium channel function and the screening of novel therapeutic compounds targeting these channels.
Introduction
TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperidine that acts as a highly selective antagonist of T-type calcium channels.[1] It exhibits potent blocking activity against all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[2][3][4] Due to its high affinity and selectivity, TTA-P2 is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of T-type calcium channels in various cellular processes, including neuronal excitability and pain signaling.[1][2][5] TTA-P2 has been shown to reduce mechanical hypersensitivity and alleviate both acute and chronic pain in preclinical models.[1][6]
Mechanism of Action
TTA-P2 exerts its inhibitory effect by binding to T-type calcium channels and stabilizing them in an inactive state.[1][2] This mechanism effectively reduces the number of channels available to open upon membrane depolarization, thereby decreasing the overall T-type current. Notably, the blocking action of TTA-P2 is not use-dependent, meaning that its efficacy is not contingent on the prior activation of the channel.[3][6]
Quantitative Data Summary
The following tables summarize the inhibitory potency of TTA-P2 on various T-type and other voltage-gated ion channels.
Table 1: Inhibitory Potency (IC50) of TTA-P2 on T-Type Calcium Channels
| Target Channel | Cell Type | IC50 | Reference |
| Native T-type current | Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM | [1][2] |
| Recombinant CaV3.1 | HEK-293 Cells | 93 nM | [2] |
| Recombinant CaV3.2 | HEK-293 Cells | 196 nM | [2] |
| Recombinant CaV3.3 | HEK-293 Cells | 84 nM | [2] |
| Native T-type current | Rat Thalamocortical (TC) Neurons | 22 nM | [3][6][7] |
Table 2: Selectivity of TTA-P2 for T-Type Calcium Channels over other Ion Channels
| Channel Type | Cell Type | IC50 | Reference |
| High-Voltage-Activated (HVA) Calcium Currents | Rat DRG Neurons | 165 µM | [2] |
| Recombinant CaV2.3 Currents | HEK-293 Cells | 35 µM | [2] |
| Voltage-Gated Sodium Currents (INa+) | Rat DRG Neurons | >10 µM (approx. 1000-fold less sensitive) | [2] |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of TTA-P2 on T-type calcium channels using the whole-cell patch-clamp technique.
Cell Preparation
For Primary Neurons (e.g., Dorsal Root Ganglion - DRG):
-
Acutely dissociate DRG neurons from adult rats following established and ethically approved protocols.[1][2]
-
Plate the dissociated neurons on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine and laminin) and culture for a short period (e.g., 2-24 hours) before recording.
For Transfected Cell Lines (e.g., HEK-293):
-
Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.[8]
-
Transiently or stably transfect the cells with plasmids encoding the desired human T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3).[8]
-
Seed the transfected cells onto glass coverslips 24-48 hours prior to the experiment to achieve sub-confluent monolayers.[8]
Solutions
External (Bath) Solution for Isolating T-type Calcium Currents: [2][9]
-
152 mM TEA-Cl
-
2 mM CaCl₂
-
10 mM HEPES
-
Adjust pH to 7.4 with TEA-OH
Internal (Pipette) Solution: [2][9]
-
110 mM Cs-methane sulfonate
-
14 mM Phosphocreatine
-
10 mM HEPES
-
9 mM EGTA
-
5 mM Mg-ATP
-
0.3 mM Tris-GTP
-
Adjust pH to 7.3 with CsOH
TTA-P2 Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 100-300 mM) of TTA-P2 in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the external solution. Ensure the final DMSO concentration does not exceed a level that affects the currents under investigation (typically <0.1%).[2]
Whole-Cell Patch-Clamp Recording Protocol
-
Transfer a coverslip with the prepared cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a constant flow rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
To isolate T-type calcium currents, hold the membrane potential at a hyperpolarized level (e.g., -90 mV or -100 mV) to ensure the channels are in a closed, available state.[2][9]
-
Apply depolarizing voltage steps to elicit T-type currents. A typical voltage protocol is a step to -30 mV for 200 ms (B15284909) from a holding potential of -90 mV.[2][8][9]
-
Record baseline T-type currents for a stable period.
-
Apply TTA-P2 at the desired concentration by switching the perfusion to an external solution containing the compound.
-
Record the T-type currents in the presence of TTA-P2 until a steady-state block is achieved.
-
To assess the reversibility of the block, wash out the compound by perfusing with the control external solution.[2]
Visualizations
Signaling Pathway Diagram
Caption: TTA-P2 blocks T-type calcium channels, inhibiting depolarization-induced calcium influx.
Experimental Workflow Diagram
Caption: Workflow for TTA-P2 patch-clamp electrophysiology experiments.
References
- 1. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T-Type Calcium Channels in mEC Layer II Stellate Neurons Reduces Neuronal Hyperexcitability Associated with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTA-P1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a TTA-P1 stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent, state-independent inhibitor of human T-type calcium channels, which are implicated in a variety of physiological and pathophysiological processes, including neuronal firing, hormone secretion, and cell proliferation. Accurate preparation of stock solutions is critical for reproducible experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₇Cl₂FN₂O |
| Molecular Weight | 403.35 g/mol |
| CAS Number | 918333-06-9 |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Suggested Stock Concentration | 10 mM - 50 mM in DMSO |
| Storage of Solid Compound | Store at -20°C upon receipt |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjustments can be made based on the desired concentration and volume.
1. Pre-Preparation:
- Ensure all materials and equipment are clean and readily accessible.
- Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
- Perform all steps in a well-ventilated area or a chemical fume hood.
2. Weighing this compound:
- Tare a sterile microcentrifuge tube on the analytical balance.
- Carefully weigh out 4.03 mg of this compound powder directly into the tared tube.
- Calculation:
- Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
- Mass (mg) = 10 mmol/L x 0.001 L x 403.35 g/mol x 1000 mg/g = 4.03 mg
3. Dissolving this compound in DMSO:
- Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
- Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
4. Aliquoting and Storage:
- Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
- Store the aliquots at -20°C. For long-term storage, -80°C is preferable. Stock solutions are generally stable for up to one month at -20°C.
5. Preparation of Working Solutions:
- When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
- Important: Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Perform a vehicle control experiment with the same final concentration of DMSO.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Application Notes and Protocols for In Vivo Administration of TTA-P1 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent, state-independent inhibitor of T-type calcium channels.[1] These channels are integral to a variety of physiological processes, including neuronal burst firing and hormone secretion.[1] Due to their role in neuronal excitability, T-type calcium channels, particularly the CaV3.2 isoform, are significant targets in pain signaling pathways.[2] While this compound is a compound of high interest for therapeutic development, particularly in the context of absence epilepsy and pain, detailed in vivo studies and administration protocols for this compound in rodent models are not extensively documented in publicly available literature.[1]
However, comprehensive in vivo research has been conducted on TTA-P2 , a close structural and functional analog of this compound. TTA-P2 is also a potent and selective blocker of T-type calcium channels and has been extensively evaluated in various rodent models of pain.[3] Therefore, the following application notes and protocols are primarily based on the available data for TTA-P2 and are intended to serve as a robust starting point for designing and executing in vivo studies with this compound. Researchers should consider these protocols as a strong foundation, with the understanding that dose-response relationships and specific efficacy parameters may need to be optimized for this compound.
Mechanism of Action: T-Type Calcium Channel Blockade
T-type calcium channels are low-voltage activated channels that play a critical role in modulating neuronal excitability. In sensory neurons, particularly nociceptors, the CaV3.2 isoform is highly expressed and contributes to the amplification of pain signals.[2] Under pathological conditions such as neuropathic or inflammatory pain, the expression and activity of these channels can be upregulated, leading to neuronal hyperexcitability and heightened pain perception.[4]
TTA-series compounds, including this compound and TTA-P2, act as antagonists at these channels. By blocking the influx of calcium ions through T-type channels, these compounds reduce the likelihood of action potential generation and burst firing in response to noxious stimuli. This dampening of neuronal excitability at the peripheral and central levels is the primary mechanism underlying their analgesic effects.[2][3]
Quantitative Data Presentation
The following tables summarize the in vivo administration and efficacy data for TTA-P2 in various rodent models. This information can be used to guide dose selection and experimental design for this compound studies.
Table 1: TTA-P2 Administration in a Mouse Model of Inflammatory Pain (Formalin Test)
| Parameter | Details | Reference |
| Animal Model | Adult C57BL/6 mice | [1] |
| Pain Model | Formalin-induced inflammatory pain | [1] |
| Compound | TTA-P2 | [1] |
| Doses | 5 mg/kg and 7.5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4 | [1] |
| Key Findings | - Significantly reduced licking and biting of the affected paw in both Phase 1 (direct nociceptor activation) and Phase 2 (central sensitization) of the formalin test. | [1] |
| - The 7.5 mg/kg dose resulted in a 30-50% reduction in pain responses. | [1] |
Table 2: TTA-P2 Administration in a Rat Model of Neuropathic Pain (Diabetic Neuropathy)
| Parameter | Details | Reference |
| Animal Model | Adult female Sprague-Dawley rats | [1] |
| Pain Model | Streptozocin (STZ)-induced diabetic neuropathy | [1] |
| Compound | TTA-P2 | [1] |
| Doses | 5, 7.5, and 10 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4 | [1] |
| Key Findings | - Dose-dependently reversed thermal hyperalgesia. | [1] |
| - At 10 mg/kg, TTA-P2 completely reversed thermal hyperalgesia. | [1] | |
| - Had no effect on the nociceptive threshold of healthy control animals. | [1] |
Experimental Protocols
The following are detailed protocols for two common rodent pain models where TTA-P2 has demonstrated significant efficacy. These can be adapted for the evaluation of this compound.
Protocol 1: Formalin-Induced Inflammatory Pain in Mice
This model assesses nociceptive responses to a persistent chemical stimulus, which induces a biphasic pain response.
Materials:
-
This compound or TTA-P2
-
Vehicle: 15% (2-hydroxypropyl)-β-cyclodextrin (Sigma-Aldrich) in sterile saline, adjusted to pH 7.4.[1]
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Syringes and needles for i.p. and intraplantar injections
-
Observation chambers with mirrors for clear viewing of animal paws
-
Timer
Procedure:
-
Drug Preparation: Dissolve this compound/P2 in the cyclodextrin (B1172386) vehicle to achieve the desired final concentrations (e.g., for a 10 ml/kg injection volume, prepare solutions of 0.5 mg/ml and 0.75 mg/ml for 5 mg/kg and 7.5 mg/kg doses, respectively). Prepare fresh on the day of the experiment.
-
Animal Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to allow them to acclimatize to the environment.
-
Drug Administration: Administer the prepared this compound/P2 solution or vehicle via intraperitoneal (i.p.) injection.[1]
-
Pre-treatment Period: Return the mice to their observation chambers for 30-60 minutes post-drug administration to allow for drug absorption and distribution.[1]
-
Formalin Injection: After the pre-treatment period, briefly restrain the mouse and inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the formalin injection, start the timer and observe the animal's behavior. The total time the mouse spends licking or biting the injected paw is recorded for two distinct phases:
Protocol 2: Streptozocin (STZ)-Induced Diabetic Neuropathy in Rats
This model is used to study neuropathic pain, specifically thermal hyperalgesia, which develops as a complication of diabetes.
Materials:
-
This compound or TTA-P2
-
Vehicle: 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4.[1]
-
Streptozocin (STZ)
-
Citrate (B86180) buffer for STZ dissolution
-
Hargreaves apparatus (plantar test) for assessing thermal withdrawal latency
-
Blood glucose meter
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Dissolve STZ in cold citrate buffer and inject intraperitoneally (e.g., 50-60 mg/kg).[1][8]
-
Confirm the development of diabetes by measuring blood glucose levels 3-7 days post-injection. Animals with sustained hyperglycemia (e.g., >250 mg/dl) are considered diabetic.[6]
-
Allow 2-4 weeks for the development of stable thermal hyperalgesia.[9]
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place rats in individual plexiglass compartments on the glass floor of the Hargreaves apparatus and allow them to acclimatize for at least 15-20 minutes.
-
Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
When the rat withdraws its paw, the heat source and timer will stop. Record the paw withdrawal latency (PWL) in seconds.
-
A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[10][11]
-
Establish a baseline PWL for each animal before drug administration. A significant decrease in PWL in STZ-treated rats compared to control rats indicates hyperalgesia.
-
-
Drug Administration and Testing:
-
Prepare this compound/P2 in the cyclodextrin vehicle as described in Protocol 1.
-
Administer the drug solution or vehicle via i.p. injection at the desired doses (e.g., 5, 7.5, 10 mg/kg).[1]
-
At a set time point post-injection (e.g., 60 minutes), re-assess the PWL using the Hargreaves apparatus.[1]
-
An increase in PWL in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
Visualization of Experimental Workflow
References
- 1. confex-recordings.s3.amazonaws.com [confex-recordings.s3.amazonaws.com]
- 2. Regulation of T-type calcium channels in the peripheral pain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Formalin Test in Mice [bio-protocol.org]
- 8. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 9. Scoring the mouse formalin test: validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-Type Calcium Channel Assays Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are crucial mediators of calcium influx into cells, playing a pivotal role in a multitude of physiological processes including neurotransmission, muscle contraction, and gene expression.[1][2] The T-type calcium channels (CaV3 subfamily) are low-voltage activated channels that are integral to neuronal burst firing, hormone secretion, and cell growth.[1][3] Dysregulation of T-type calcium channels has been implicated in various neurological disorders, most notably epilepsy and neuropathic pain, making them a significant target for drug discovery.[1][4][5][6]
This document provides detailed application notes and protocols for a cell-based calcium imaging assay designed to identify and characterize modulators of T-type calcium channels. The assay is suitable for high-throughput screening (HTS) and detailed pharmacological characterization of compounds such as the potent and selective T-type calcium channel blocker, TTA-P1.
Principle of the Assay
The assay utilizes a recombinant cell line, typically Human Embryonic Kidney (HEK293) cells, stably expressing a specific subtype of the human T-type calcium channel (e.g., CaV3.1, CaV3.2, or CaV3.3). These cells are loaded with a calcium-sensitive fluorescent indicator dye. Depolarization of the cell membrane, induced by the addition of a high concentration of potassium chloride (KCl), opens the voltage-gated T-type calcium channels, leading to an influx of extracellular calcium. This influx results in a significant increase in the fluorescence intensity of the calcium indicator dye.
Test compounds that inhibit T-type calcium channels will block this depolarization-induced calcium influx, leading to a reduction in the fluorescent signal. The potency of inhibitory compounds can be quantified by generating concentration-response curves and calculating the half-maximal inhibitory concentration (IC50).
Featured Compound: this compound
This compound is a potent and state-independent inhibitor of human T-type calcium channels.[3][4] It serves as an excellent positive control for this assay.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | human T-type CaV3.1 | 32 | HEK293 | Electrophysiology | [4] |
| This compound | human T-type CaV3.1 | 25 | HEK293 | Whole-cell patch clamp (-80mV) | [3] |
| This compound | human T-type CaV3.1 | 43 | HEK293 | Whole-cell patch clamp (-100mV) | [3] |
| TTA-P2 | human T-type (all three) | 84 | Not Specified | FLIPR assay | [4] |
| TTA-P2 | Rat DRG T-type | 100 | Dorsal Root Ganglion Neurons | Electrophysiology | [6][7] |
| Z944 | human T-type CaV3.2 | 50 | Not Specified | FLIPR assay | [4] |
| Z944 | human T-type (all three) | 50-160 | Not Specified | FLIPR assay | [5] |
Signaling Pathway and Assay Workflow
The following diagrams illustrate the signaling pathway of T-type calcium channels and the experimental workflow of the calcium imaging assay.
Caption: Signaling pathway of T-type calcium channels.
Caption: Experimental workflow for the calcium imaging assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human T-type calcium channel of interest (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM, Fluo-8 AM, or equivalent calcium-sensitive dye.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Compound Dilution Buffer: Assay Buffer containing a final concentration of 0.1% DMSO.
-
Stimulation Buffer: Assay Buffer containing a high concentration of KCl (e.g., 100 mM KCl, with adjusted NaCl to maintain osmolarity).
-
Test Compounds: this compound (as a positive control) and other test compounds.
Protocol
1. Cell Seeding: a. Culture the HEK293-CaV3 cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and determine the cell density. d. Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well in 100 µL of culture medium. e. Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
2. Dye Loading: a. Prepare a 2X dye loading solution in Assay Buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). b. Aspirate the culture medium from the cell plates. c. Add 50 µL of the 2X dye loading solution to each well. d. Incubate the plates at 37°C for 60 minutes in the dark.
3. Compound Addition: a. Prepare serial dilutions of the test compounds and this compound in Compound Dilution Buffer. b. Add the diluted compounds to the corresponding wells of the cell plate. For antagonist screening, this is typically done before stimulation. c. Incubate the plates at room temperature for 15-30 minutes.
4. Stimulation and Fluorescence Measurement: a. Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to monitor the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm for Fluo-4). b. Establish a stable baseline fluorescence reading for each well. c. Add an equal volume of Stimulation Buffer to all wells to induce membrane depolarization. d. Immediately begin recording the fluorescence signal for a period of 1-3 minutes.
5. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation. b. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of this compound). c. Plot the normalized response against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the assay for easy comparison of different test compounds.
| Compound ID | Target Isoform | Max Inhibition (%) | IC50 (nM) | Hill Slope | n (replicates) |
| This compound | CaV3.1 | 98.5 ± 2.1 | 45.2 | 1.1 | 3 |
| Compound X | CaV3.1 | 95.3 ± 3.5 | 120.7 | 0.9 | 3 |
| Compound Y | CaV3.1 | 60.1 ± 5.2 | >10,000 | N/A | 3 |
| This compound | CaV3.2 | 99.1 ± 1.8 | 62.5 | 1.0 | 3 |
| Compound X | CaV3.2 | 88.9 ± 4.1 | 85.3 | 1.2 | 3 |
| Compound Y | CaV3.2 | 15.7 ± 6.8 | >10,000 | N/A | 3 |
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: Optimize cell seeding density, dye loading concentration and incubation time, and the concentration of KCl in the stimulation buffer.
-
High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling. Use of automated liquid handlers is recommended for HTS.
-
Compound Autofluorescence: Test compounds for intrinsic fluorescence at the excitation and emission wavelengths of the calcium indicator dye.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect their response to stimulation.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay wells low (typically ≤ 0.5%) to avoid solvent effects on cell viability and channel function.
These application notes and protocols provide a robust framework for the implementation of a cell-based calcium imaging assay to screen for and characterize modulators of T-type calcium channels, aiding in the discovery and development of novel therapeutics for associated disorders.
References
- 1. Pharmacology and drug discovery for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTA-P1 in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for investigating the therapeutic potential of TTA-P1, a potent T-type calcium channel antagonist, in the context of epilepsy research. This document includes detailed protocols for key in vitro and in vivo assays, a summary of relevant quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and state-independent inhibitor of human T-type calcium channels, with a reported half-maximal inhibitory concentration (IC₅₀) of 32 nM.[1] T-type calcium channels, particularly the Caᵥ3 family (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3), are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic burst firing, especially in thalamocortical circuits.[1][2] Aberrant activity of these channels is strongly implicated in the generation of spike-wave discharges characteristic of absence seizures and contributes to the hyperexcitability observed in other seizure types.[1] this compound's ability to modulate these channels makes it a promising candidate for antiepileptic drug development. It has demonstrated good brain penetrance and efficacy in suppressing seizures in preclinical models of generalized epilepsy.[1]
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| This compound | Human T-type calcium channels | Not specified | 32 | [1] |
| TTA-P2 | All three human T-type calcium channels | Depolarized FLIPR assay | 84 | [1] |
| TTA-A2 | T-type calcium channels | Depolarized FLIPR assay | 9.4 | [1] |
Table 2: In Vivo Efficacy of this compound and Analogs in Epilepsy Models
| Compound | Animal Model | Seizure Type | Effect | Reference |
| This compound | WAG/Rij rat | Absence seizures | Effective at suppressing seizures | [1] |
| TTA-P2 | WAG/Rij rat | Absence seizures | Efficacious at suppressing seizures | [1] |
| TTA-A2 | WAG/Rij rat | Absence seizures | Moderately effective (~40% reduction) | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the blockade of T-type calcium channels. This action disrupts the downstream signaling cascades that contribute to neuronal hyperexcitability and seizure generation.
Caption: this compound inhibits T-type calcium channels, reducing Ca²⁺ influx and subsequent neuronal burst firing.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to assess the inhibitory effect of this compound on T-type calcium currents in isolated neurons.
Workflow:
Caption: Workflow for whole-cell patch clamp recording to evaluate this compound's effect on T-type calcium currents.
Methodology:
-
Cell Preparation:
-
Culture a suitable neuronal cell line expressing T-type calcium channels (e.g., HEK293 cells stably expressing Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3) or prepare acutely dissociated neurons from a relevant brain region (e.g., thalamus) of a rodent model.
-
Plate cells on glass coverslips for recording.
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). The use of Ba²⁺ as the charge carrier helps to isolate calcium channel currents from other currents.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels from the inside.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Using a patch-clamp amplifier and microscope, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the complete removal of T-type channel inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record currents at each concentration to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after the application of this compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of this compound.
-
Calculate the IC₅₀ value by fitting the dose-response curve with a Hill equation.
-
In Vivo Seizure Models
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Methodology:
-
Animals:
-
Use adult male mice (e.g., C57BL/6, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g).
-
Acclimate animals to the housing conditions for at least 3 days before the experiment.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses. The time of administration before the test should be based on the pharmacokinetic profile of this compound.
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Place corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension.
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose of this compound.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
This model is used to assess the efficacy of a compound against myoclonic and clonic seizures, which are relevant to absence and generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Pentylenetetrazole (PTZ)-induced seizure model.
Methodology:
-
Animals:
-
Use adult male mice (e.g., Swiss Webster, 20-30 g).
-
Acclimate animals as described for the MES model.
-
-
Drug Administration:
-
Administer this compound or vehicle at various doses as described for the MES model.
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) at a predetermined time after this compound administration.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the animal in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale):
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Clonic convulsions with rearing
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
-
Record the latency to the first seizure and the duration of seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latency to seizure, and seizure duration between the this compound-treated groups and the vehicle control group.
-
Determine the ED₅₀ for protection against generalized tonic-clonic seizures.
-
This is a well-validated genetic model of generalized absence epilepsy, characterized by spontaneous spike-wave discharges (SWDs).
Methodology:
-
Animals:
-
Use adult male or female GAERS rats.
-
Animals should be surgically implanted with cortical EEG electrodes for recording.
-
-
Drug Administration:
-
Administer this compound or vehicle at various doses.
-
-
EEG Recording:
-
Record baseline EEG for a defined period (e.g., 2 hours) to determine the spontaneous SWD frequency and duration.
-
After drug administration, continue EEG recording for several hours to assess the effect of this compound on SWDs.
-
-
Data Analysis:
-
Quantify the number and total duration of SWDs per unit of time before and after drug administration.
-
Determine the dose-dependent effect of this compound on the suppression of SWDs.
-
Molecular Biology Assays
To investigate the effect of this compound on the expression of T-type calcium channels, quantitative real-time PCR (qRT-PCR) or Western blotting can be performed on brain tissue from treated and control animals.
General Protocol Outline:
-
Tissue Collection: Euthanize animals at the end of the in vivo studies and dissect the brain region of interest (e.g., thalamus, cortex).
-
RNA or Protein Extraction: Isolate total RNA or protein from the tissue samples.
-
qRT-PCR:
-
Reverse transcribe RNA to cDNA.
-
Perform real-time PCR using specific primers for the Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 subunits and a reference gene.
-
Analyze the relative expression levels of the T-type channel subunits.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the Caᵥ3 subunits and a loading control protein.
-
Detect with a secondary antibody and quantify the protein band intensities.
-
By following these detailed application notes and protocols, researchers can effectively evaluate the anticonvulsant properties of this compound and further elucidate its mechanism of action in the context of epilepsy.
References
Application Notes and Protocols for Studying TTA-P1 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. A promising target for the development of novel analgesics is the T-type calcium channel, particularly the CaV3.2 subtype, which is upregulated in dorsal root ganglion (DRG) neurons following nerve injury and contributes to neuronal hyperexcitability.[1][2][3][4] TTA-P1 is a potent and selective blocker of T-type calcium channels. While specific data for this compound is limited in publicly available literature, its close analog, TTA-P2, has demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain.[5] These application notes provide a comprehensive protocol for evaluating the therapeutic potential of this compound in rodent models of neuropathic pain, drawing upon established methodologies and data from analogous compounds.
Mechanism of Action of T-Type Calcium Channel Blockers in Neuropathic Pain
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1][3] In the context of neuropathic pain, their function is particularly relevant in the primary afferent neurons of the DRG. Following peripheral nerve injury, the expression and activity of CaV3.2 T-type calcium channels are enhanced.[2][4] This leads to a lower threshold for action potential generation, contributing to the spontaneous firing and hyperexcitability of sensory neurons that underlie the symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
This compound and its analogs are state-dependent blockers, meaning they preferentially bind to and stabilize the inactivated state of the T-type calcium channel. This mechanism effectively reduces the number of channels available to open in response to depolarization, thereby dampening neuronal excitability and reducing the transmission of pain signals. By selectively targeting these channels, which are upregulated in pathological pain states, this compound is expected to have a significant analgesic effect with a potentially favorable side-effect profile compared to less specific analgesics.
Data Presentation
Table 1: Properties of T-Type Calcium Channel Blockers
| Compound | Target(s) | IC50 | Notes |
| This compound | T-type Ca²⁺ channels (Presumed) | Data not available | Potent and selective T-type calcium channel blocker. |
| TTA-P2 | T-type Ca²⁺ channels | ~100 nM on rat DRG neurons | Close analog of this compound. Reverses thermal hyperalgesia in diabetic neuropathy models and reduces mechanical hypersensitivity in spinal cord injury models.[5] |
| TTA-A2 | Pan CaV3 blocker (higher potency for CaV3.2) | Data not available | Demonstrates state-dependent blockade and analgesic effects in visceral pain models.[4][6][7] |
| Z944 | T-type Ca²⁺ channels | Data not available | Restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain.[8] |
| Ethosuximide | T-type Ca²⁺ channels | Data not available | Anticonvulsant with demonstrated analgesic effects in animal models of neuropathic pain.[9][10] |
Table 2: Dosing and Administration in Rodent Neuropathic Pain Models
| Compound | Animal Model | Route of Administration | Effective Dose Range |
| This compound (Proposed) | Rat (CCI, SNI) | Intraperitoneal (i.p.), Oral (p.o.) | 1 - 30 mg/kg (extrapolated from analogs) |
| TTA-P2 | Rat (Spinal Cord Injury) | Intraperitoneal (i.p.) | 3 - 10 mg/kg |
| TTA-A2 | Mouse (Visceral hypersensitivity) | Oral (p.o.) | 0.3 - 10 mg/kg[7] |
| Z944 | Rat (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | 3 - 10 mg/kg |
| Ethosuximide | Rat (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | 50 - 200 mg/kg[9] |
Experimental Protocols
I. Neuropathic Pain Animal Models
Two of the most common and well-validated rodent models for inducing neuropathic pain are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.
A. Chronic Constriction Injury (CCI) Model Protocol (Rat)
This model involves loose ligation of the common sciatic nerve, leading to inflammation and compression.[11][12][13][14][15]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and sterilize the skin over the lateral aspect of the thigh.
-
Incision: Make a small skin incision at the mid-thigh level to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Carefully free the sciatic nerve from surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between each. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: House the animals individually with soft bedding and monitor for signs of distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors before commencing behavioral testing.
B. Spared Nerve Injury (SNI) Model Protocol (Rat)
This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[16][17]
-
Anesthesia and Surgical Preparation: Follow the same procedures as for the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture. Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump. Take care to leave the sural nerve untouched.
-
Closure and Post-operative Care: Close the muscle and skin as described for the CCI model and provide appropriate post-operative care. Allow a recovery period of at least 7 days for the development of stable pain behaviors.
II. Behavioral Testing for Neuropathic Pain
Assess the development and modulation of neuropathic pain using standardized behavioral tests.
A. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[18][19][20][21][22]
-
Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw (the area innervated by the sciatic nerve for CCI or the sural nerve for SNI).
-
Threshold Determination: The "up-down" method is commonly used. Start with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next filament used is weaker. If there is no response, the next filament is stronger.
-
Data Recording: The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses. A significant decrease in the withdrawal threshold on the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
B. Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a thermal stimulus.[23][24][25][26][27]
-
Acclimation: Place the rat in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the rat to withdraw its paw from the heat source is automatically recorded. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Analysis: A significant decrease in the paw withdrawal latency on the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
III. Administration of this compound and Experimental Timeline
-
Baseline Testing: Before surgery, establish baseline responses for both the von Frey and Hargreaves tests.
-
Surgery: Perform either the CCI or SNI surgery as described above.
-
Post-operative Testing: Re-evaluate mechanical and thermal sensitivity at regular intervals (e.g., 7, 14, and 21 days post-surgery) to confirm the development of neuropathic pain.
-
Drug Administration: Once stable neuropathic pain is established, administer this compound or vehicle control via the chosen route (e.g., i.p. or p.o.). A dose-response study is recommended to determine the optimal therapeutic dose.
-
Post-treatment Testing: Assess behavioral responses at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.
Mandatory Visualizations
Caption: Signaling pathway in neuropathic pain and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound in neuropathic pain models.
References
- 1. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of T‐type calcium channel blockers for pain intervention [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of T-Type Calcium Channels With TTA-P2 Reduces Chronic Neuropathic Pain Following Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of a T-type calcium channel blocker in patients with neuropathic pain: A proof-of-concept, randomized, double-blind and controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic constriction injury in rats [bio-protocol.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. criver.com [criver.com]
- 14. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. 4.3. A Rat Model of Spared Nerve Injury (SNI) [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 21. protocols.io [protocols.io]
- 22. biomed-easy.com [biomed-easy.com]
- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 3.2. Behavioural Test: Thermal Hyperalgesia [bio-protocol.org]
Application Notes for TTA-P2 in Brain Slice Recordings
An important clarification regarding the compound name: The information provided in this document pertains to TTA-P2 (3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide), a well-characterized and selective T-type calcium channel blocker. There is a lack of scientific literature on a compound named "TTA-P1" for similar applications. It is presumed that the query intended to be for TTA-P2.
Introduction
TTA-P2 is a potent, selective, and reversible antagonist of T-type calcium channels. It is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in the central nervous system. T-type calcium channels are low-voltage activated (LVA) channels that contribute to various neuronal behaviors, including burst firing, dendritic calcium signaling, and synaptic plasticity. TTA-P2 exhibits high selectivity for all three T-type channel isoforms (CaV3.1, CaV3.2, and CaV3.3) over high-voltage activated (HVA) calcium channels and other ion channels, making it a precise tool for isolating the function of T-type currents in neuronal circuits.[1][2] These application notes provide a comprehensive overview of the use of TTA-P2 in acute brain slice electrophysiology.
Mechanism of Action
In neuronal preparations, TTA-P2 directly blocks the pore of the T-type calcium channel. This action effectively abolishes the low-threshold calcium potential (LTCP) that underlies burst firing in many neuron types, such as those in the thalamus, without altering tonic, single-spiking firing patterns. Notably, TTA-P2 does not significantly affect the properties of action potentials, including their threshold, amplitude, or duration, nor does it impact basal synaptic transmission mediated by GABA or glutamate.[1][3] By blocking the "window" component of the T-type current, TTA-P2 can induce a slight membrane hyperpolarization in some neurons.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of TTA-P2's effects derived from brain slice and dissociated neuron recording studies.
Table 1: Potency and Selectivity of TTA-P2
| Parameter | Value | Neuron Type | Reference |
| IC₅₀ for IT Block | 22 nM | Thalamocortical Neurons | [5] |
| IC₅₀ for IT Block | 100 nM | Dorsal Root Ganglion Neurons | [2] |
| Selectivity | 100- to 1000-fold | vs. HVA Ca²⁺ and Na⁺ channels | [6][2] |
Table 2: Electrophysiological Effects of TTA-P2 in Brain Slices
| Parameter | Concentration | Effect | Neuron Type | Reference |
| IT Blockade | 1 µM | 97 ± 1% decrease | Nucleus Reticularis Thalami | [7] |
| Membrane Potential | 1-3 µM | 3.1 ± 0.5 mV hyperpolarization | Thalamocortical Neurons | [3] |
| Spontaneous Firing Rate | 1 µM | 10.5 ± 2.2% reduction | Purkinje Cells | [8] |
| Action Potential Threshold | 1 µM | No significant change | Thalamocortical Neurons | [1] |
| Action Potential Amplitude | 1 µM | No significant change | Thalamocortical Neurons | [1] |
| Action Potential Half-width | 1 µM | No significant change | Thalamocortical Neurons | [1] |
| Input Resistance | 1 µM | No significant change | Thalamocortical Neurons | [1] |
| GABAA IPSC Amplitude | 1 µM | No significant change | Thalamocortical Neurons | [3] |
Experimental Protocols
This section details the methodologies for preparing acute brain slices and applying TTA-P2 for electrophysiological recordings.
Protocol 1: Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the specific brain region and animal age.
Solutions Required:
-
Slicing Solution (High Sucrose, Chilled): To be used during dissection and slicing to minimize excitotoxicity. Composition (in mM): 220 Glycerol, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 20 D-Glucose.[9] Continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Artificial Cerebrospinal Fluid (aCSF): For incubation and recording. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgCl₂, 10 D-Glucose. Continuously bubble with carbogen.
Procedure:
-
Anesthetize the animal (e.g., with isoflurane) and perform decapitation.[10]
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
-
Trim the brain to create a flat surface for mounting on the vibratome stage.
-
Mount the brain onto the specimen disc of a vibratome (e.g., Leica VT1200s) using cyanoacrylate glue.[10]
-
Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated slicing solution.
-
Cut slices at the desired thickness (typically 250-350 µm).
-
Transfer the slices to a holding chamber containing aCSF at 32-34°C for an initial recovery period of at least 30 minutes.[9]
-
Allow the slices to equilibrate to room temperature for at least another 30 minutes before commencing recordings.[10]
Protocol 2: Application of TTA-P2 and Electrophysiological Recording
Materials:
-
TTA-P2 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Prepared acute brain slices in a recording chamber continuously perfused with carbogenated aCSF (flow rate ~2 mL/min).
-
Standard patch-clamp electrophysiology setup.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of TTA-P2 in DMSO.[8] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the TTA-P2 stock solution into the recording aCSF to the desired final concentration (typically ranging from 50 nM to 1 µM). A concentration of 1 µM is often used to ensure complete blockade of T-type channels.[8] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Baseline Recording: Transfer a brain slice to the recording chamber. Obtain a stable whole-cell recording (voltage-clamp or current-clamp) from a target neuron and record baseline activity for at least 5-10 minutes.
-
TTA-P2 Application: Switch the perfusion from the control aCSF to the aCSF containing TTA-P2. The onset of the block is typically rapid, with maximal effects observed within 3-5 minutes of application.[5]
-
Recording during Application: Continue recording to observe the effects of TTA-P2 on the parameters of interest (e.g., burst firing, membrane potential, synaptic events).
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF. The washout of TTA-P2 can be slow and is sometimes incomplete.[2][5] Perfusion for 30-60 minutes is recommended to assess the degree of recovery.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of TTA-P2 action on neuronal T-type calcium channels.
Experimental Workflow Diagram
Caption: Workflow for brain slice electrophysiology using TTA-P2.
References
- 1. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow | Journal of Neuroscience [jneurosci.org]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T-type channel blockade impairs long-term potentiation at the parallel fiber–Purkinje cell synapse and cerebellar learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological recording from Brain Slices Protocol [protocols.io]
Application Notes and Protocols for FLIPR-Based Assays of TTA-P1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels (T-channels), a class of low-voltage activated (LVA) ion channels, are integral to a variety of physiological processes, including neuronal firing, hormone secretion, and cardiac rhythm.[1][2] Their involvement in pathological conditions such as epilepsy and neuropathic pain has made them a significant target for drug discovery. TTA-P1 is a potent, state-independent inhibitor of human T-type calcium channels, showing promise in the research of absence epilepsy.[2]
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput screening platform widely used for monitoring intracellular calcium ([Ca2+]i) dynamics.[3] FLIPR-based assays provide a robust and efficient method for characterizing the activity of ion channel modulators like this compound. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound on T-type calcium channels using FLIPR technology.
Signaling Pathway of T-Type Calcium Channels
T-type calcium channels are unique in their ability to open in response to small membrane depolarizations near the resting membrane potential. A key feature of their function is the "window current," which arises from an overlap between the voltage-dependent activation and inactivation curves.[4][5] This sustained influx of Ca2+ at resting potentials can contribute to setting the resting membrane potential and influencing cellular excitability. This compound exerts its effect by blocking this channel, thereby inhibiting the influx of calcium and the subsequent downstream signaling events.
Quantitative Data Summary
| Compound | Target Subtype | Reported IC50 (nM) | Assay Type | Reference |
| This compound | Human T-type Channels | 32 | Not Specified | [6] |
| TTA-P2 | Recombinant Cav3.1 | 93 | Electrophysiology | [7] |
| TTA-P2 | Recombinant Cav3.2 | 196 | Electrophysiology | [7] |
| TTA-P2 | Recombinant Cav3.3 | 84 | Electrophysiology | [7] |
| TTA-P2 | Native T-type (DRG neurons) | 100 | Electrophysiology | [8] |
Note: The IC50 values for TTA-P2 were determined by electrophysiology, which is considered the "gold standard." FLIPR assays are a reliable high-throughput alternative, and while absolute IC50 values may differ slightly, the rank order of potency is generally consistent between the two methods.[9]
Experimental Protocols
Principle of the FLIPR Calcium Flux Assay
The FLIPR assay for T-type calcium channels indirectly measures channel activity by detecting changes in intracellular calcium concentration. Cells expressing the target T-type channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically with a high concentration of potassium chloride (KCl), opens the voltage-gated T-type channels, leading to an influx of Ca²⁺ and an increase in fluorescence. This compound, as an inhibitor, will block this calcium influx, resulting in a dose-dependent reduction of the fluorescent signal.
Experimental Workflow
Detailed Protocol: T-Type Calcium Channel Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of T-type calcium channel modulators.
1. Materials
-
Cell Line: HEK293 cells stably co-expressing a human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) and the inwardly rectifying potassium channel Kir2.3. The Kir2.3 channel helps to maintain a hyperpolarized resting membrane potential, which is crucial for keeping the T-type channels in a resting, activatable state.
-
Culture Medium: Standard HEK293 growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: FLIPR Calcium Assay Kit (e.g., Calcium 6) or another suitable calcium-sensitive dye like Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: High-concentration stock of this compound dissolved in DMSO.
-
Depolarization Solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM) to depolarize the cells.
-
FLIPR Instrument: A FLIPR Tetra® or similar model capable of kinetic fluorescence reading and liquid handling.
2. Cell Preparation
-
The day before the assay, seed the engineered HEK293 cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
3. Dye Loading
-
On the day of the assay, prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the dye concentrate in assay buffer.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C, protected from light.
4. Compound Preparation and Addition
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
After the dye loading incubation, transfer the compound dilutions to the appropriate wells of the cell plate.
-
Incubate the plates with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
5. FLIPR Measurement
-
Set up the FLIPR instrument to record fluorescence (e.g., Ex: 470-495 nm, Em: 515-575 nm).
-
Program a two-addition protocol:
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
-
Second Addition (Depolarization): The instrument will add the high-KCl depolarization solution to all wells simultaneously.
-
Post-Addition Reading: Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium influx.
-
6. Data Analysis
-
The fluorescence signal in each well is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to controls:
-
0% Inhibition (Positive Control): Wells treated with vehicle (DMSO) only, showing the maximum calcium influx upon depolarization.
-
100% Inhibition (Negative Control): Wells treated with a saturating concentration of a known T-type channel blocker (e.g., TTA-A2 or a high concentration of this compound).
-
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
FLIPR-based calcium flux assays provide a sensitive and high-throughput method for characterizing the inhibitory activity of compounds like this compound on T-type calcium channels. The protocols outlined in this document, when combined with appropriate cell lines and data analysis techniques, can yield reliable and reproducible data to support drug discovery and development efforts targeting this important class of ion channels. The use of engineered cell lines expressing Kir2.3 is highly recommended to ensure the physiological relevance of the assay by maintaining the T-type channels in a resting state. While direct FLIPR data for this compound is limited, the information available for related compounds provides a strong framework for assay design and interpretation of results.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
- 9. youtube.com [youtube.com]
Method for Assessing TTA-P1 Brain Penetrance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent and selective state-independent antagonist of T-type calcium channels, which are implicated in a variety of neurological disorders, including epilepsy and neuropathic pain.[1][2] The efficacy of centrally acting drugs like this compound is critically dependent on their ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. Therefore, a thorough assessment of its brain penetrance is a crucial step in its preclinical and clinical development.
These application notes provide detailed protocols for three widely accepted methods to evaluate the brain penetrance of small molecules like this compound: in situ brain perfusion, in vivo microdialysis, and positron emission tomography (PET). Additionally, a summary of expected quantitative data and a visualization of the relevant T-type calcium channel signaling pathway are included to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize key quantitative parameters used to assess the brain penetrance of a compound like this compound. While specific experimental values for this compound are not publicly available, these tables provide a framework for data presentation and include representative values for a hypothetical brain-penetrant small molecule.
Table 1: Key Pharmacokinetic Parameters for Brain Penetrance Assessment
| Parameter | Symbol | Representative Value | Description |
| Brain-to-Plasma Concentration Ratio | Kp | 2.5 | Ratio of the total concentration of the drug in the brain to that in the plasma at steady state.[3] |
| Unbound Brain-to-Unbound Plasma Ratio | Kp,uu | 1.2 | Ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. A value > 1 suggests active influx, < 1 suggests active efflux, and ~1 suggests passive diffusion.[4][5] |
| Blood-Brain Barrier Permeability Coefficient | PS | 5 x 10⁻⁴ cm/s | The rate at which a drug crosses the BBB, typically determined by in situ brain perfusion. |
| Fraction Unbound in Plasma | fu,plasma | 0.05 | The fraction of the drug that is not bound to plasma proteins and is available to cross the BBB. |
| Fraction Unbound in Brain | fu,brain | 0.10 | The fraction of the drug that is not bound to brain tissue and is available to interact with its target. |
Table 2: Representative Data from In Vivo Microdialysis
| Time (hours) | Unbound Plasma Concentration (ng/mL) | Unbound Brain ECF Concentration (ng/mL) |
| 0.5 | 150 | 90 |
| 1 | 250 | 180 |
| 2 | 400 | 320 |
| 4 | 300 | 250 |
| 8 | 100 | 85 |
T-Type Calcium Channel Signaling Pathway
This compound exerts its pharmacological effect by blocking T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3), which are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1] In neurons, these channels are often located in the dendrites and soma. Their activation by subthreshold depolarizations leads to calcium influx, which can trigger a variety of downstream signaling events.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Mice
This technique is used to measure the unidirectional influx of this compound across the BBB, allowing for the calculation of the blood-brain barrier permeability-surface area product (PS).
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
This compound solution in perfusion buffer (known concentration)
-
[¹⁴C]-Sucrose or other vascular space marker
-
Syringe pump
-
Surgical instruments (scissors, forceps, catheters)
-
Liquid scintillation counter
-
Brain tissue solubilizer
Workflow Diagram:
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a surgical board. Maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the trachea and carotid arteries.
-
Carefully isolate the right common carotid artery and ligate it.
-
Isolate the right external carotid artery and place a loose ligature around it.
-
Insert a catheter filled with heparinized saline into the external carotid artery and secure the ligature.
-
-
Perfusion:
-
Begin perfusion with the this compound solution containing the vascular marker at a constant flow rate (e.g., 2.5 mL/min) using a syringe pump.
-
Simultaneously, sever the jugular veins to allow for drainage.
-
Continue perfusion for a predetermined time (e.g., 30, 60, 120 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion period, rapidly decapitate the mouse and remove the brain.
-
Homogenize the brain tissue.
-
Take an aliquot of the homogenate for liquid scintillation counting to determine the amount of vascular marker.
-
Analyze the remaining homogenate and a sample of the perfusate for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain volume of distribution (Vd) of this compound.
-
Calculate the permeability-surface area (PS) product using the following equation: PS = Vd / t , where 't' is the perfusion time.
-
Protocol 2: In Vivo Microdialysis in Rats
This technique allows for the continuous measurement of unbound this compound concentrations in the brain extracellular fluid (ECF) and plasma of a freely moving animal, enabling the calculation of Kp,uu.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa cutoff)
-
Guide cannula
-
Dental cement and surgical screws
-
Micro-infusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for administration (e.g., intravenous, oral)
-
Analytical instrumentation (e.g., LC-MS/MS)
Workflow Diagram:
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum, hippocampus) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and screws.
-
Allow the animal to recover for 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a micro-infusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60 minutes.
-
Collect several baseline dialysate samples (e.g., every 20-30 minutes).
-
-
Drug Administration and Sampling:
-
Administer this compound via the desired route.
-
Continue collecting dialysate samples at regular intervals for several hours.
-
Collect periodic blood samples from a cannulated vessel (e.g., jugular vein) to determine unbound plasma concentrations.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the dialysate and plasma samples using a validated analytical method.
-
Correct the dialysate concentration for in vitro probe recovery, determined separately.
-
-
Data Analysis:
-
Plot the unbound brain ECF and unbound plasma concentration-time profiles.
-
Calculate the area under the curve (AUC) for both profiles.
-
Calculate Kp,uu using the equation: Kp,uu = AUC_brain / AUC_plasma .
-
Protocol 3: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the brain uptake of a radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound) in living subjects, including preclinical models and humans.
Materials:
-
Radiolabeled this compound
-
PET scanner
-
Anesthetized subject (e.g., non-human primate, human)
-
Arterial line for blood sampling (for full kinetic modeling)
-
Cyclotron for radionuclide production
-
Radiochemistry synthesis module
Workflow Diagram:
Procedure:
-
Radiotracer Preparation: Synthesize [¹¹C]this compound or [¹⁸F]this compound with high radiochemical purity and specific activity.
-
Subject Preparation:
-
Anesthetize the subject and position them in the PET scanner.
-
If required for full kinetic modeling, insert an arterial line for blood sampling.
-
-
Image Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Inject the radiolabeled this compound as an intravenous bolus.
-
Begin dynamic emission scanning for a duration of 90-120 minutes.
-
-
Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples at frequent intervals throughout the scan.
-
Separate plasma and measure the total radioactivity.
-
Perform metabolite analysis to determine the fraction of radioactivity corresponding to the parent compound.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images over time.
-
Define regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling:
-
Use the plasma input function (parent compound concentration over time) and the brain TACs to fit a pharmacokinetic model (e.g., two-tissue compartment model).
-
From the model, derive key parameters such as the influx rate constant (K₁) and the volume of distribution (Vₜ), which are measures of brain penetrance.
-
Conclusion
The comprehensive assessment of this compound brain penetrance is essential for its successful development as a CNS therapeutic. The protocols outlined in these application notes provide a robust framework for obtaining critical quantitative data using in situ brain perfusion, in vivo microdialysis, and PET imaging. The selection of the most appropriate method or combination of methods will depend on the specific research question and the stage of drug development. By carefully executing these experiments and analyzing the resulting data, researchers can gain a thorough understanding of this compound's ability to reach its target in the central nervous system.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
TTA-P1 Application Notes and Protocols for In Vivo Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TTA-P1, a potent and selective T-type calcium channel blocker, for in vivo pain research. The protocols detailed below are intended to facilitate the effective design and execution of preclinical studies investigating the analgesic properties of this compound in models of inflammatory and neuropathic pain.
Introduction
T-type calcium channels, particularly the CaV3.2 isoform, are crucial regulators of neuronal excitability and have been identified as key players in the transmission of pain signals.[1][2] Upregulation of CaV3.2 channel expression and activity in dorsal root ganglion (DRG) neurons is strongly associated with the development and maintenance of chronic pain states, including inflammatory and neuropathic pain.[3] this compound and its close analog TTA-P2 are highly selective antagonists of T-type calcium channels, demonstrating significant potential as novel analgesic agents.[4][5] These compounds have been shown to effectively reduce pain-related behaviors in various preclinical models.[4][6]
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking T-type calcium channels, with a particular potency for the CaV3.2 isoform, which is prominently expressed in primary afferent neurons.[7] By inhibiting the influx of calcium through these channels in nociceptive neurons, this compound reduces neuronal hyperexcitability and dampens the transmission of pain signals from the periphery to the central nervous system.[3]
Quantitative Data Summary
The following tables summarize the effective dosages and administration routes of TTA-P2, a key T-type calcium channel inhibitor, in widely used preclinical pain models.
Table 1: TTA-P2 Efficacy in the Mouse Formalin Test (Inflammatory Pain)
| Dosage (mg/kg, i.p.) | Effect on Licking/Biting Time (Phase 1) | Effect on Licking/Biting Time (Phase 2) | Reference |
| 5 | Reduced, but not significant (~20% analgesia) | Reduced, but not significant (~20% analgesia) | [4] |
| 7.5 | Significant reduction (30-50%) | Significant reduction (30-50%) | [4] |
Table 2: TTA-P2 Efficacy in the Rat Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Neuropathic Pain)
| Dosage (mg/kg, i.p.) | Effect on Thermal Hyperalgesia | Reference |
| 10 | Complete reversal | [4][5] |
Experimental Protocols
Protocol 1: Formalin-Induced Inflammatory Pain in Mice
This protocol details the induction of inflammatory pain using formalin and the assessment of the analgesic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4)[5]
-
Male adult mice (e.g., C57BL/6)
-
Observation chambers with transparent walls and mirrors for clear observation of paws[10]
-
Syringes and needles (e.g., 30-gauge for formalin injection, appropriate size for i.p. administration)[9]
-
Timer
Procedure:
-
Acclimation: Individually house mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimation to the new environment.[9]
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 5-10 mg/kg). The volume should be adjusted based on the animal's body weight.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Formalin Injection: Gently restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[9]
-
Observation: Immediately after the formalin injection, return the mouse to the observation chamber and start the timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation is typically divided into two phases:
-
Data Analysis: Compare the licking/biting time between the this compound-treated group and the vehicle-treated group for both phases. A significant reduction in this duration indicates an analgesic effect.
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This protocol describes the induction of diabetic neuropathy using STZ and the evaluation of this compound's ability to reverse thermal hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4)[5]
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Male adult rats (e.g., Sprague-Dawley)[11]
-
Blood glucose meter and test strips
-
Thermal plantar test apparatus
-
Syringes and needles
Procedure:
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Development of Neuropathic Pain:
-
Allow 2-4 weeks for the development of diabetic neuropathy.[12]
-
Assess the development of thermal hyperalgesia using a plantar test apparatus. A significant decrease in the paw withdrawal latency to a thermal stimulus compared to baseline or non-diabetic control rats indicates the presence of hyperalgesia.
-
-
This compound Administration:
-
Once thermal hyperalgesia is established, administer this compound or vehicle via i.p. injection at the desired dose (e.g., 10 mg/kg).[4]
-
-
Assessment of Thermal Hyperalgesia:
-
At a predetermined time after this compound administration (e.g., 60 minutes), measure the paw withdrawal latency to the thermal stimulus using the plantar test apparatus.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies before and after this compound treatment, and between the this compound-treated and vehicle-treated groups. A significant increase in paw withdrawal latency in the this compound group indicates a reversal of thermal hyperalgesia.
-
Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: this compound signaling pathway in pain modulation.
Experimental Workflow for In Vivo Pain Studies
Caption: General experimental workflow for in vivo pain studies.
References
- 1. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Silencing of the Cav3.2 T‐type calcium channel gene in sensory neurons demonstrates its major role in nociception | The EMBO Journal [link.springer.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. aragen.com [aragen.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
Techniques for Measuring IC50 Values of TTA-P1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent and state-independent inhibitor of T-type calcium channels.[1][2] These low voltage-activated (LVA) calcium channels, encompassing the subtypes CaV3.1, CaV3.2, and CaV3.3, are integral to a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[1][3] Their dysregulation has been implicated in pathological conditions such as epilepsy, neuropathic pain, and certain cancers, making them a significant target for drug discovery.[2][3]
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of a T-type calcium channel inhibitor like this compound. This value provides a quantitative measure of the compound's potency. This document offers detailed protocols for two primary methodologies for determining the IC50 of this compound: whole-cell patch-clamp electrophysiology and fluorescence-based calcium imaging assays.
Data Presentation
The inhibitory potency of T-type calcium channel blockers can be influenced by the specific channel subtype and the experimental conditions. The following table summarizes reported IC50 values for this compound and a related compound, TTA-P2, to provide a comparative reference.
| Compound | Channel Subtype | Cell Type | Assay Method | IC50 (nM) | Reference |
| This compound | Human T-type CaV3.1 | HEK293 | Whole-cell patch clamp | 25 | [1] |
| This compound | Human T-type CaV3.x | Not Specified | Not Specified | 32 | [2] |
| TTA-P2 | Human T-type | Not Specified | Depolarized FLIPR assay | 84 | [2] |
| TTA-P2 | Rat DRG T-currents | Dorsal Root Ganglion Neurons | Patch-clamp | 100 | [4] |
Signaling Pathway
T-type calcium channels contribute to intracellular calcium signaling, which in turn can modulate a variety of downstream cellular processes. The influx of Ca2+ through these channels can lead to the activation of calcium-dependent enzymes and transcription factors, influencing processes like gene expression, cell proliferation, and neurotransmitter release.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides the most direct and detailed characterization of this compound's inhibitory effect on T-type calcium channels.
Objective: To measure the concentration-dependent inhibition (IC50) of this compound on specific T-type calcium channel subtypes heterologously expressed in a cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human T-type calcium channel subtype of interest (e.g., CaV3.1, CaV3.2, or CaV3.3). A co-transfected fluorescent marker (e.g., GFP) is recommended for identifying transfected cells.[5]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Recording Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.
-
Equipment: Patch-clamp amplifier, data acquisition system (e.g., pCLAMP software), microscope, and micromanipulator.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the desired T-type calcium channel subtype. For recording, plate cells on glass coverslips.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a transfected cell (identified by fluorescence if applicable) with a glass micropipette filled with the internal solution. Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[3]
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.[5][6]
-
Apply a depolarizing voltage step (e.g., to -30 mV for 200 ms) to elicit T-type calcium currents.[3][6]
-
Repeat this voltage step at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude.[3]
-
-
Drug Application:
-
Record a stable baseline current for several minutes.
-
Perfuse the recording chamber with the external solution containing increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Apply each concentration until the inhibitory effect reaches a steady state.[3]
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
References
- 1. The Calcium-Signaling Toolkit in Cancer: Remodeling and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of the Cav3.2 T‐type calcium channel gene in sensory neurons demonstrates its major role in nociception | The EMBO Journal [link.springer.com]
- 3. news-medical.net [news-medical.net]
- 4. DSpace at KIST: T-type calcium channel trigger p21(ras) signaling pathway to ERK in Ca(v)3.1-expressed HEK293 cells [pubs.kist.re.kr]
- 5. Targeting the Calcium Signalling Machinery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
TTA-P2: Application and Protocols for Automated Patch-Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P2 is a potent and selective antagonist of T-type calcium channels, which are key regulators of neuronal excitability and have been implicated in various neurological and cardiovascular disorders.[1][2][3] This document provides detailed application notes and protocols for the use of TTA-P2 in automated patch-clamp (APC) systems, specifically targeting platforms such as the Sophion QPatch and Nanion Patchliner. These guidelines are intended to assist researchers in accurately characterizing the inhibitory effects of TTA-P2 on recombinant and native T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).
T-type calcium channels are low-voltage activated (LVA) channels that play a crucial role in shaping neuronal firing patterns, including burst firing and pacemaking activity.[4][5] Their involvement in conditions such as epilepsy and neuropathic pain has made them attractive targets for drug discovery.[6][7] Automated patch-clamp technology offers a high-throughput and reliable method for screening and characterizing compounds that modulate ion channel function.[8][9][10]
Data Presentation: TTA-P2 Potency
The inhibitory potency of TTA-P2 against the three subtypes of T-type calcium channels has been determined using various electrophysiological methods. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies utilizing automated patch-clamp systems and manual patch-clamp recordings for comparison.
| Channel Subtype | Cell Line | Recording System | IC50 (nM) | Reference |
| CaV3.1 (α1G) | HEK-293 | Not Specified | 93 | [4] |
| CaV3.2 (α1H) | HEK-293 | Not Specified | 196 | [4] |
| CaV3.3 (α1I) | HEK-293 | Not Specified | 84 | [4] |
| Native T-currents | Rat DRG Neurons | Manual Patch-Clamp | 100 | [3][4][6] |
| Native T-currents | Thalamocortical Neurons | Manual Patch-Clamp | 22 | [1][2] |
Signaling Pathways and Experimental Workflow
T-Type Calcium Channel Signaling Pathway
T-type calcium channels, upon activation by subthreshold membrane depolarization, lead to an influx of Ca2+. This calcium entry can trigger a cascade of downstream signaling events that modulate neuronal excitability and other cellular functions.
Automated Patch-Clamp Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of a compound like TTA-P2 using an automated patch-clamp system.
Experimental Protocols
The following are detailed protocols for characterizing TTA-P2 on automated patch-clamp systems. These protocols are based on typical procedures and should be optimized for specific cell lines and instrument models.
Cell Culture and Preparation
-
Cell Line: HEK-293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 are recommended.
-
Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 humidified incubator.
-
Cell Harvesting:
-
Grow cells to 70-90% confluency.
-
Wash cells with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Dissociate cells using a gentle, non-enzymatic cell dissociation solution to maintain cell integrity.
-
Resuspend the cells in the appropriate external solution at a concentration of 1-5 x 10^6 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
-
Solutions and Reagents
-
Internal Solution (in mM): 120 CsF, 10 EGTA, 10 HEPES, 10 NaCl, 2 MgCl2, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
TTA-P2 Stock Solution: Prepare a 10 mM stock solution of TTA-P2 in DMSO.
-
Compound Plate Preparation:
-
Perform serial dilutions of the TTA-P2 stock solution in the external solution to achieve the desired final concentrations for the concentration-response curve (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (external solution with the highest concentration of DMSO used).
-
Automated Patch-Clamp Protocol (QPatch/Patchliner)
-
System Priming: Prime the system with internal and external solutions according to the manufacturer's instructions.
-
Cell Handling: Load the prepared cell suspension into the instrument.
-
Whole-Cell Formation: Initiate the automated protocol for cell capture, giga-seal formation, and whole-cell establishment. Set quality control parameters for seal resistance (>1 GΩ) and whole-cell capacitance.
-
Voltage Protocol for T-type Current Isolation:
-
Holding Potential (V_hold): -100 mV (to ensure channels are in a closed, non-inactivated state).
-
Test Pulse: Depolarize to -30 mV for 200 ms (B15284909) to elicit the peak T-type current.
-
Pulse Frequency: Apply the test pulse every 10-20 seconds.
-
-
Experimental Procedure for IC50 Determination:
-
Baseline Recording: Perfuse the cells with the external solution and record the baseline T-type current for 2-3 minutes to ensure stability.
-
Vehicle Control: Apply the vehicle control solution and record for 2-3 minutes to assess any solvent effects.
-
Cumulative Compound Addition:
-
Apply the lowest concentration of TTA-P2 and record until the current inhibition reaches a steady state (typically 2-5 minutes).
-
Sequentially apply increasing concentrations of TTA-P2, allowing the current to stabilize at each concentration.
-
-
Washout (Optional): Perfuse with the external solution to assess the reversibility of the block.
-
Data Analysis
-
Current Measurement: Measure the peak current amplitude at the -30 mV test pulse for each TTA-P2 concentration.
-
Normalization: Normalize the current at each concentration to the baseline current (before compound application).
-
Concentration-Response Curve: Plot the normalized current inhibition against the logarithm of the TTA-P2 concentration.
-
IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the use of TTA-P2 in automated patch-clamp systems. By leveraging the high-throughput capabilities of these platforms, researchers can efficiently and accurately characterize the inhibitory profile of TTA-P2 and other compounds targeting T-type calcium channels. This will facilitate drug discovery efforts aimed at developing novel therapeutics for a range of channelopathies.
References
- 1. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 6. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Regulatory action of calcium channels in pain pathway [frontiersin.org]
- 9. grokipedia.com [grokipedia.com]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of TTA-P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-P1 is a potent and state-independent antagonist of T-type calcium channels.[1] These channels are implicated in a variety of physiological and pathological processes, including neuronal excitability, hormone secretion, and the propagation of pain signals. T-type calcium channels, particularly the Ca(V)3.2 isoform, are known to be involved in neurotransmitter release.[2][3] In vivo microdialysis is a widely used neurochemical monitoring technique that allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.[4][5] When coupled with highly sensitive analytical methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), this technique provides a powerful tool to investigate the effects of pharmacological agents like this compound on neurochemical dynamics.[6]
This document provides a detailed protocol for conducting an in vivo microdialysis experiment to assess the effect of this compound on dopamine (B1211576) release in the rat striatum. The striatum is a key brain region for motor control and reward, with a high density of dopaminergic innervation, and evidence suggests that T-type calcium channels contribute to the regulation of dopamine release within this structure.[7]
Mechanism of Action: this compound and Dopamine Release
This compound exerts its pharmacological effects by blocking T-type calcium channels. In nerve terminals, the influx of calcium through voltage-gated calcium channels is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. While N- and P/Q-type calcium channels are primary drivers of evoked neurotransmitter release, T-type channels also play a modulatory role.[7] By inhibiting T-type calcium channels on dopaminergic terminals, this compound is hypothesized to reduce calcium influx during neuronal activity, thereby modulating the release of dopamine into the extracellular space. This protocol is designed to quantify this potential modulation of striatal dopamine levels following systemic administration of this compound.
Figure 1: this compound Signaling Pathway in Dopamine Release.
Detailed Experimental Protocol
This protocol outlines the procedure for measuring this compound's effect on extracellular dopamine in the rat striatum.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g).
-
This compound: To be dissolved in a suitable vehicle. A common vehicle for related compounds like TTA-P2 is 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, adjusted to pH 7.4.[8]
-
Microdialysis Probes: Concentric probes with a 2-4 mm active membrane length (e.g., CMA 12) and a molecular weight cutoff (MWCO) of 20 kDa.
-
Surgical and Stereotaxic Equipment: Stereotaxic frame, anesthesia machine (isoflurane), dental drill, surgical tools.
-
Microinfusion Pump and Fraction Collector: To deliver perfusion fluid and collect dialysate samples.
-
Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 145 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, 2.0 Na₂HPO₄. The pH should be adjusted to 7.4.[1][9]
-
Analytical System: HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (HPLC-ED).[6][10]
Experimental Workflow
Figure 2: In Vivo Microdialysis Experimental Workflow.
Step-by-Step Procedure
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the rat with isoflurane (B1672236) (2-4% in oxygen).
-
Mount the animal in a stereotaxic frame.
-
Drill a burr hole over the target brain region, the striatum. The coordinates from bregma for the rat striatum are typically: Anterior/Posterior (AP) +1.0 mm, Medial/Lateral (ML) ±3.0 mm.[1]
-
Slowly lower the microdialysis probe to the target depth: Dorsal/Ventral (DV) -6.0 mm from the skull surface.[1]
-
Secure the probe to the skull using dental cement.
-
-
Post-Operative Recovery:
-
Allow the animal to recover for at least 24 hours in its home cage. This period helps to minimize the acute effects of probe implantation trauma on neurochemistry.[11]
-
-
Microdialysis Sampling:
-
Place the rat in a freely moving animal setup.
-
Connect the probe inlet to the microinfusion pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.
-
Collect at least three consecutive baseline dialysate samples (20 minutes each).
-
-
This compound Administration:
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection to monitor the full time-course of the drug's effect.
-
-
Probe Placement Verification:
-
At the end of the experiment, euthanize the animal.
-
Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and create coronal sections to histologically verify the correct placement of the microdialysis probe track within the striatum.
-
Sample Analysis (HPLC-ED)
-
System Setup:
-
Equilibrate the HPLC-ED system with the mobile phase. A typical mobile phase for dopamine analysis consists of a phosphate/citrate buffer, EDTA, an ion-pairing agent like sodium octyl sulfate (B86663) (SOS), and an organic modifier like methanol.[13][14]
-
Set the electrochemical detector potential to an optimal level for oxidizing dopamine (e.g., +0.6 to +0.75 V).
-
-
Quantification:
-
Inject a standard volume (e.g., 10 µL) of each dialysate sample into the HPLC system.
-
Generate a standard curve using known concentrations of dopamine.
-
Calculate the concentration of dopamine in each sample by comparing its peak area to the standard curve.
-
Data Presentation and Expected Results
Data are typically expressed as a percentage of the average baseline dopamine concentration. The results from the this compound treated group are compared to the vehicle-treated control group. Based on studies with other T-type calcium channel blockers that show a reduction in evoked dopamine release, a decrease in extracellular dopamine levels is the anticipated outcome.[7]
Table 1: Effect of this compound on Striatal Dopamine Levels
| Time Post-Injection (min) | Vehicle (% Baseline ± SEM) | This compound (10 mg/kg i.p.) (% Baseline ± SEM) |
|---|---|---|
| -40 (Baseline 1) | 102 ± 5 | 98 ± 6 |
| -20 (Baseline 2) | 99 ± 4 | 101 ± 5 |
| 0 (Baseline 3) | 99 ± 6 | 101 ± 4 |
| 20 | 101 ± 5 | 85 ± 7 * |
| 40 | 98 ± 7 | 74 ± 6 * |
| 60 | 103 ± 6 | 71 ± 5 * |
| 80 | 99 ± 5 | 75 ± 8 * |
| 100 | 101 ± 8 | 82 ± 7 * |
| 120 | 97 ± 6 | 89 ± 6 |
| 180 | 102 ± 7 | 95 ± 8 |
*Note: Data are hypothetical and presented for illustrative purposes. Statistical significance (e.g., p < 0.05) would be determined by appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Table 2: HPLC-ED System Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 75 mM Sodium Phosphate, 1.75 mM SOS, 0.15 mM EDTA, 10% Acetonitrile (pH 5.0)[13] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Detector | Electrochemical Detector |
| Working Electrode Potential | +0.7 V vs. Ag/AgCl reference |
| Temperature | 32 °C[10] |
Conclusion
This protocol provides a comprehensive framework for investigating the effects of the T-type calcium channel blocker this compound on in vivo dopamine release in the rat striatum. By following these detailed steps, researchers can obtain reliable and quantifiable data on how this compound modulates dopaminergic neurotransmission. Such studies are crucial for understanding the therapeutic potential of T-type calcium channel antagonists in neurological and psychiatric disorders where dopamine signaling is dysregulated.
References
- 1. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
- 7. Gating of dopamine transmission by calcium and axonal N-, Q-, T- and L-type voltage-gated calcium channels differs between striatal domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TTA-P1 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with TTA-P1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and state-independent inhibitor of human T-type calcium channels.[1][2][3][4] These channels are low voltage-activated and play a crucial role in various physiological processes, including neuronal excitability, hormone secretion, and cell growth.[1][2][3][4] By blocking these channels, this compound can modulate intracellular calcium levels and affect downstream signaling pathways. It is often used in research related to conditions like absence epilepsy.[1][2][3][4]
Q2: What is the known solubility of this compound?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent. The table below summarizes the available solubility data for this compound and a related compound, TTA-P2.
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | 10 mM |
| TTA-P2 | DMSO | 50 mM |
| TTA-P2 | Ethanol | 50 mM |
Q3: Why does my this compound precipitate when I add it to my aqueous experimental buffer or cell culture media?
A3: Precipitation, often referred to as the compound "crashing out," is a common issue with hydrophobic compounds like this compound.[5] This occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium where the compound's solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.[5]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Issue: Immediate precipitation of this compound upon dilution into aqueous media.
This is a common problem when the final concentration of this compound in the aqueous solution exceeds its solubility limit.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound is higher than its maximum solubility in the aqueous buffer or media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution | Adding the concentrated DMSO stock directly and quickly into the full volume of aqueous solution causes a rapid solvent exchange, leading to precipitation. | Perform serial dilutions. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume. Add the compound dropwise while gently vortexing or swirling the media.[5] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or experimental buffer for dilutions.[5] |
| High Final Solvent Concentration | While DMSO is used to dissolve this compound, high final concentrations in your experiment can be toxic to cells. However, a very low final DMSO concentration might not be sufficient to aid solubility. | Keep the final DMSO concentration consistent across experiments and typically below 0.5%. For particularly challenging dilutions, a slightly higher but non-toxic final DMSO concentration may aid solubility. |
| pH of the Medium | The pH of your aqueous solution can affect the solubility of a compound if it has ionizable groups. | While the pKa of this compound is not readily published, if you suspect pH is a factor, you could test solubility in buffers with slightly different pH values, keeping in mind the tolerance of your cells or experimental system. |
Issue: Delayed precipitation of this compound after a period of incubation.
This can occur due to changes in the media over time or if the compound is in a supersaturated state that is not stable.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may not be stable in the aqueous environment over long incubation periods at 37°C. | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted this compound in aqueous solutions. |
| Cellular Metabolism | High cell density can lead to changes in the pH of the culture medium, which could affect the solubility of this compound. | Monitor the pH of your cell culture, especially in dense cultures. More frequent media changes may be necessary.[5] |
| Interaction with Media Components | This compound may interact with components in the media, such as proteins in serum, leading to aggregation and precipitation over time. | If using serum-containing media, test the solubility of this compound in a serum-free version of your media to see if serum is a contributing factor. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol provides a general workflow for preparing a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Warm your cell culture medium or experimental buffer to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, a 1:10 or 1:100 dilution.
-
-
Prepare the Final Working Solution:
-
To your final volume of pre-warmed medium, add the intermediate dilution (or the stock solution if not performing an intermediate dilution) dropwise while gently swirling or vortexing the tube.
-
Visually inspect the solution for any signs of precipitation.
-
-
Final Incubation and Observation:
-
If using for cell culture, add the final working solution to your cells.
-
It is good practice to visually inspect a sample of the final working solution under a microscope to check for any microprecipitates.
-
This compound Signaling Pathway
This compound functions by inhibiting T-type calcium channels. The diagram below illustrates the simplified signaling pathway affected by this compound in a neuron.
References
Potential off-target effects of TTA-P1 on kinase activity
Welcome to the technical support center for TTA-P1. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and questions regarding the use of this compound in experimental settings, with a specific focus on troubleshooting unexpected results that may suggest off-target kinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound and its analogs?
A1: this compound and its well-studied analog, TTA-P2, are known as potent and selective antagonists of T-type calcium channels.[1] TTA-P2, for instance, has been shown to inhibit T-type calcium currents with an IC50 of approximately 100 nM in rat sensory neurons.[2] Studies have demonstrated that at concentrations effective for blocking T-type calcium channels, TTA-P2 has minimal effect on high-voltage-activated (HVA) calcium currents, sodium currents, or potassium currents.[3][4] While this high selectivity among ion channels is well-documented, comprehensive screening against the human kinome has not been extensively published.
Q2: My experimental results with this compound are not consistent with T-type calcium channel blockade. Could it be hitting a kinase?
A2: While this compound is highly selective for its primary target, it is plausible that at higher concentrations or in specific cellular contexts, it could have off-target effects. An unexpected phenotype that aligns with the modulation of a known kinase pathway could warrant further investigation. It is crucial to first rule out other possibilities, such as indirect effects of calcium modulation on kinase signaling pathways or experimental artifacts.
Q3: How can I distinguish between a direct off-target effect on a kinase and an indirect effect downstream of calcium channel blockade?
A3: This is a critical question. Blocking T-type calcium channels alters intracellular calcium levels, which can, in turn, modulate the activity of calcium-dependent kinases (e.g., CaMKs) or phosphatases that regulate kinase pathways. To differentiate, you could:
-
Use a structurally different T-type calcium channel blocker. If it phenocopies the results, the effect is more likely to be on-target (related to calcium channel blockade).
-
Employ a direct activator or inhibitor of the suspected downstream kinase to see if it mimics or reverses the effect of this compound.
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Use calcium chelators to buffer intracellular calcium and observe if the effect of this compound is abrogated.
Q4: What is a typical first step to screen for off-target kinase activity?
A4: A broad kinase screen is the most effective initial step. Services like KINOMEscan® offer screening against hundreds of human kinases in a binding assay format.[5][6] This can provide a rapid and comprehensive overview of potential interactions and identify specific kinases that bind to this compound.[7]
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format.
| Problem / Unexpected Observation | Possible Cause & Troubleshooting Steps |
| Unexpected change in cell proliferation or apoptosis after this compound treatment. | Possible Cause: While T-type calcium channels are involved in cell cycle progression, the observed effect might be stronger than anticipated or qualitatively different. This could suggest the modulation of a kinase pathway involved in cell survival or proliferation (e.g., PI3K/Akt, MAPK/ERK).Troubleshooting Steps: 1. Confirm On-Target Effect: Use siRNA/shRNA to knock down the relevant T-type calcium channel subunit (e.g., CaV3.1, CaV3.2). If the phenotype is replicated, the effect is likely on-target. 2. Test Structurally Unrelated Blocker: Use another selective T-type blocker (e.g., Z944) to see if the effect is reproduced.[8] 3. Biochemical Analysis: Perform Western blotting for key phosphoproteins in suspected pathways (e.g., p-Akt, p-ERK). 4. Direct Kinase Profiling: If the above suggests an off-target effect, submit this compound for a broad kinase panel screening to identify potential off-target kinases.[9] |
| Phosphorylation of a specific protein (unrelated to calcium signaling) is altered. | Possible Cause: this compound may be directly inhibiting the kinase responsible for phosphorylating the protein of interest or a kinase further upstream in the signaling cascade.Troubleshooting Steps: 1. In Vitro Kinase Assay: If you have identified a candidate off-target kinase, perform an in vitro kinase assay with the purified kinase, its substrate, and this compound to confirm direct inhibition. 2. Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the suspected kinase in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.[10][11] |
| Observed effect only occurs at high concentrations of this compound (>10 µM). | Possible Cause: Off-target effects are often observed at concentrations significantly higher than the IC50 for the primary target. This strongly suggests that the observed phenotype is due to engagement with lower-affinity off-targets, which could include kinases.[12]Troubleshooting Steps: 1. Dose-Response Curve: Perform a detailed dose-response curve for your observed phenotype and compare it to the dose-response for T-type calcium channel inhibition in your system. A significant rightward shift for the phenotype suggests an off-target effect. 2. Kinase Profiling at High Concentration: When performing a kinase screen, be sure to test this compound at the high concentration where the effect is observed. |
Experimental Protocols
Protocol 1: Broad Kinase Profiling using a Commercial Service (e.g., KINOMEscan®)
This protocol outlines the general steps for submitting a compound like this compound for broad kinase profiling.
-
Compound Preparation:
-
Synthesize and purify this compound to >95% purity, confirmed by HPLC and mass spectrometry.
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in 100% DMSO.
-
Provide the exact molecular weight and chemical structure.
-
-
Service Selection:
-
Contact a commercial provider such as Eurofins Discovery (KINOMEscan®) or Reaction Biology.[7][13]
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Select a screening panel. For initial investigation, a broad panel like the scanMAX (covering over 450 kinases) is recommended to get a comprehensive view of selectivity.[5]
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Choose a screening concentration. A standard concentration is often 1 µM or 10 µM. If troubleshooting a high-concentration-dependent effect, use that concentration.
-
-
Data Interpretation:
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The service will provide data typically as percent of control (%Ctrl), where a lower number indicates stronger binding.
-
A common threshold for a significant "hit" is a %Ctrl < 10 or < 35, depending on the desired stringency.
-
Hits should be followed up with dose-response experiments to determine the binding affinity (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to validate if this compound binds to a suspected off-target kinase within intact cells.[11][14]
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the suspected kinase target.
-
Treat cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-30 µM) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Transfer the supernatant to new tubes.
-
-
Analysis by Western Blot:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using a specific antibody against the suspected kinase.
-
Quantify band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound has bound to and stabilized the target kinase.
-
Visualizations
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals [frontiersin.org]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. ambitbio.com [ambitbio.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing TTA-P1 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TTA-P1, a potent T-type calcium channel inhibitor, in in vitro settings. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and key experimental methodologies to ensure the successful optimization of this compound concentrations in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, state-independent inhibitor of human T-type calcium channels.[1][2] These channels play crucial roles in a variety of physiological processes, including neuronal burst firing, hormone secretion, and cell proliferation.[1][2] By blocking these channels, this compound can modulate intracellular calcium levels and affect downstream signaling pathways.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line, the specific T-type calcium channel isoform being targeted (CaV3.1, CaV3.2, CaV3.3), and the experimental endpoint. Based on available data for this compound and its close analogs like TTA-P2 and TTA-A2, a starting concentration range of 10 nM to 1 µM is often a reasonable starting point for initial experiments. For instance, the related compound TTA-P2 has shown an IC50 of approximately 100 nM for blocking T-type calcium channels in rat sensory neurons.[3][4] Another analog, TTA-A2, also exhibits an IC50 in the 100 nM range for CaV3.1, CaV3.2, and CaV3.3 channels.[5]
Q3: There appear to be conflicting IC50 values for this compound in HEK293 cells (25 nM and 14900 nM). Why is this?
The significant discrepancy in reported IC50 values for this compound in HEK293 cells likely stems from different experimental conditions. Factors that can influence IC50 values include:
-
Target Channel: The reported IC50 of 14900 nM was for the inhibition of the L-type calcium channel Cav1.2, not a T-type channel, indicating off-target effects at higher concentrations.[1] The 25 nM value is more consistent with T-type channel inhibition.
-
Patch-clamp parameters: Holding potential and stimulation frequency can alter the apparent affinity of state-dependent blockers.
-
Cellular background: The specific clone of HEK293 cells and its expression levels of the target channel can differ between labs.
It is crucial to determine the IC50 empirically in your specific experimental system.
Q4: How should I prepare and store this compound for in vitro use?
This compound is typically dissolved in a polar organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution into your aqueous culture medium to the final desired concentration immediately before use. Be mindful of the final DMSO concentration in your culture, as it can have cytotoxic effects at higher levels (typically >0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | - Concentration too low: The applied concentration may be insufficient to inhibit the target channels in your specific cell type. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Low channel expression: The cell line may not express T-type calcium channels at a high enough level to produce a measurable effect. | - Perform a dose-response curve starting from a low nanomolar range up to the low micromolar range. - Prepare a fresh dilution of this compound from a new stock aliquot. - Verify the expression of T-type calcium channels in your cell line using techniques like qPCR or Western blotting. |
| High variability between replicate experiments | - Inconsistent cell conditions: Variations in cell density, passage number, or overall health can affect the response to treatment.[6] - Pipetting errors: Inaccurate dilutions can lead to significant variability. | - Standardize your cell culture and seeding protocols. Use cells within a consistent passage number range. - Use calibrated pipettes and be meticulous with your dilutions. |
| Unexpected or off-target effects | - Concentration too high: High concentrations of this compound may lead to the inhibition of other ion channels or cellular targets.[1] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be causing cellular stress. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Include a vehicle control (medium with the same concentration of DMSO but without this compound) in all experiments. |
| Compound precipitation in culture medium | - Poor solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. | - Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but still within a non-toxic range for your cells. - Visually inspect the medium after adding this compound to ensure it is fully dissolved. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and its close analogs. This data can serve as a reference for designing your initial dose-response experiments.
| Compound | Cell Line | Target Channel | IC50 | Reference |
| This compound | HEK293 | Human L-type CaV1.2 | 14900 nM | [1] |
| This compound | HEK293 | Not specified | 25 nM | [1] |
| TTA-P2 | Rat Dorsal Root Ganglion (DRG) Neurons | T-type calcium channels | ~100 nM | [3][4] |
| TTA-P2 | Ventrobasal (VB) thalamocortical (TC) neurons | T-type calcium channels | 22 nM | [7] |
| TTA-A2 | Not specified | CaV3.1, CaV3.2, CaV3.3 | ~100 nM | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Flux Assay
This protocol outlines a general method for determining the potency of this compound in inhibiting depolarization-induced calcium influx.
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Cell Preparation:
-
Seed cells expressing T-type calcium channels in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Culture the cells for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the loading buffer to each well.
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Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
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Prepare serial dilutions of this compound in the physiological salt solution. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximal inhibition if available.
-
Wash the cells once with the salt solution to remove excess dye.
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Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Influx Measurement:
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Use a fluorescence plate reader equipped with an automated injection system.
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Set the reader to record fluorescence intensity over time (kinetic read).
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Inject a depolarizing stimulus (e.g., a high concentration of KCl) into each well to open voltage-gated calcium channels.
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Record the change in fluorescence, which corresponds to the influx of calcium.
-
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Data Analysis:
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Determine the peak fluorescence response for each concentration of this compound.
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Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).
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Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits T-type calcium channels, blocking depolarization-induced calcium influx.
Caption: Workflow for determining the IC50 of this compound using a calcium flux assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
TTA-P1 Stability and Degradation in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of TTA-P1 in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in a high-purity, anhydrous solvent such as DMSO. To ensure the longevity of the compound, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound in solid form and in solution?
A3: For long-term storage, this compound in its solid (lyophilized) form should be stored at -20°C.[3] Stock solutions should be used on the same day they are prepared. If storage of a solution is unavoidable, it should be aliquoted and stored at -20°C for no longer than one month.[1] Avoid repeated freezing and thawing.[4]
Q4: For how long is a this compound solution stable at room temperature?
A4: There is no specific data on the stability of this compound solutions at room temperature. As a general best practice for bioactive small molecules, it is recommended to minimize the time that solutions are kept at room temperature. Before use, allow frozen aliquots to equilibrate to room temperature for at least 60 minutes.
Q5: Is this compound sensitive to light?
A5: Information regarding the light sensitivity of this compound is not specified in the available literature. However, as a general precaution for all research compounds, it is advisable to protect solutions from direct light by using amber vials or by covering the vials with aluminum foil.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the solution may have been stored improperly.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
Try sonicating the solution for a short period.
-
If the precipitate remains, consider preparing a new stock solution at a lower concentration.
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Ensure that frozen stock solutions are fully equilibrated to room temperature and vortexed before use.
-
Issue 2: I am observing a loss of this compound activity in my experiments.
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Possible Cause: The this compound may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged exposure to experimental conditions (e.g., non-optimal pH, temperature). It is noted that TTA-P2 was developed as a more stable analogue, suggesting this compound may have inherent stability issues.[5]
-
Solution:
-
Always use freshly prepared solutions for your experiments whenever possible.
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If using a frozen stock, ensure it is a fresh aliquot that has not undergone previous freeze-thaw cycles.
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Review the pH and temperature of your experimental buffers. While specific data is lacking for this compound, similar compounds can be sensitive to harsh conditions.
-
Consider performing a concentration-response curve to verify the potency of your current stock.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Special Instructions |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][4] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
For immediate use, proceed with dilutions in your experimental buffer.
-
For storage, dispense the stock solution into single-use aliquots in tightly sealed vials and store at -20°C.
Caption: Workflow for this compound solution preparation and use.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound stability issues.
Hypothetical Degradation Pathway
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure, as no specific degradation data is publicly available. This is intended for informational and troubleshooting purposes only.
The amide bond in the this compound structure is a potential site for hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule into two fragments.
Caption: Hypothetical hydrolysis degradation of this compound.
References
- 1. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TTA-P2 in Patch-Clamp Recordings
A Note on TTA-P1 vs. TTA-P2: Our resources indicate that TTA-P2 is the widely used and characterized selective T-type calcium channel blocker in patch-clamp studies. We have therefore focused this guide on TTA-P2, as "this compound" does not correspond to a commonly recognized compound in this context. We believe this will provide the most relevant and accurate troubleshooting information for your research.
Frequently Asked Questions (FAQs)
Q1: What is TTA-P2 and why is it used in patch-clamp recordings?
TTA-P2 is a potent and selective antagonist of T-type calcium channels.[1][2][3] In patch-clamp electrophysiology, it is used to isolate and study the function of these channels by blocking their activity. This allows researchers to understand the role of T-type calcium channels in cellular excitability, synaptic transmission, and various physiological and pathological processes.[4][5]
Q2: What is the recommended working concentration of TTA-P2?
The optimal concentration of TTA-P2 can vary depending on the cell type and the specific T-type channel subtype being studied. However, a common starting point is in the low nanomolar to low micromolar range. For example, the IC50 for TTA-P2 has been reported to be around 22 nM in ventrobasal thalamocortical neurons and 100 nM in dorsal root ganglion (DRG) cells.[1][2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store TTA-P2 stock solutions?
TTA-P2 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-300 mM).[2][5] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] The final concentration of DMSO in the recording solution should be kept low (ideally <0.1%) to avoid off-target effects.
Q4: Is TTA-P2 reversible?
The reversibility of TTA-P2's block can be slow and sometimes incomplete.[1][2] Washout times of 50 minutes or longer may be necessary to see a full recovery of the T-type calcium current.[1] The degree of reversibility can also depend on the concentration used and the duration of application.
Troubleshooting Guide
Issue 1: No or minimal effect of TTA-P2 on the recorded current.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to ensure you are using an effective concentration for your cell type. |
| Degraded TTA-P2 | Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1] |
| Poor Perfusion | Check your perfusion system for blockages or leaks.[6] Ensure the solution exchange around the patched cell is efficient. |
| T-type channels not present or expressed at low levels | Confirm the presence of T-type calcium channels in your cell type of interest through literature review, molecular techniques (e.g., PCR, immunohistochemistry), or by using a positive control. |
| Incorrect voltage protocol | T-type calcium channels are low-voltage activated. Ensure your voltage protocol is designed to elicit T-type currents (e.g., holding at a hyperpolarized potential like -90 mV and stepping to various depolarized potentials).[1] |
Issue 2: Unstable recording or loss of seal after TTA-P2 application.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Effects | Ensure the final concentration of DMSO in your recording solution is as low as possible (ideally less than 0.1%). Prepare a vehicle control with the same DMSO concentration to test for solvent effects alone. |
| General Patch-Clamp Instability | This may not be specific to TTA-P2. Review general patch-clamp troubleshooting for issues like a dirty pipette holder, vibrations, or problems with the reference electrode.[7][8] |
| Cell Health | Ensure cells are healthy and the recording solutions (internal and external) are fresh and have the correct osmolarity and pH.[7] |
Issue 3: TTA-P2 appears to affect other currents (non-specific effects).
| Possible Cause | Troubleshooting Step |
| Concentration is too high | High concentrations of TTA-P2 may lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. TTA-P2 has been shown to be 100- to 1000-fold less sensitive to high-voltage-activated calcium and sodium channels.[2][3] |
| Contamination of other channel blockers | Ensure your recording solutions are not contaminated with other drugs. Use a clean perfusion system. |
| Run-down of currents | Some ion channels exhibit "run-down," where the current amplitude decreases over time in the whole-cell configuration. Monitor the current in control conditions over a similar time course to distinguish run-down from a drug effect. |
Data Presentation
Table 1: IC50 Values of TTA-P2 in Different Neuronal Preparations
| Cell Type | IC50 (nM) | Reference |
| Ventrobasal Thalamocortical Neurons | 22 | [1] |
| Dorsal Root Ganglion (DRG) Cells | 100 | [2][3] |
| Recombinant CaV3.1 | 93 | [2] |
| Recombinant CaV3.2 | 196 | [2] |
| Recombinant CaV3.3 | 84 | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents and Application of TTA-P2
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Cell Preparation: Acutely dissociate or culture cells known to express T-type calcium channels.
-
Solutions:
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External Solution (in mM): 152 TEA-Cl, 2 CaCl2, 10 HEPES; adjust pH to 7.4 with TEA-OH.[2] The use of TEA-Cl helps to block potassium channels.
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Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 2 ATP-Mg; adjust pH to 7.2 with CsOH.[9] Cesium in the internal solution also helps to block potassium currents.
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[9]
-
Recording:
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Establish a whole-cell patch-clamp configuration.
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Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation.
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Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
-
TTA-P2 Application:
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Record a stable baseline of T-type currents for several minutes.
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Perfuse the recording chamber with the external solution containing the desired concentration of TTA-P2.
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Allow 3-5 minutes for the drug to reach a steady-state block.[9]
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Record the currents in the presence of TTA-P2 using the same voltage protocol.
-
-
Washout: Perfuse the chamber with the control external solution to wash out the TTA-P2 and observe for reversal of the block. This may take a significant amount of time.[1]
Visualizations
Caption: A troubleshooting workflow for common issues encountered with TTA-P2.
Caption: Signaling pathway showing TTA-P2 blockade of T-type calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. T-type channel blockade impairs long-term potentiation at the parallel fiber–Purkinje cell synapse and cerebellar learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. scientifica.cn [scientifica.cn]
- 9. benchchem.com [benchchem.com]
How to minimize TTA-P1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing TTA-P1 precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a potent, state-independent inhibitor of human T-type calcium channels and is utilized in research for conditions like absence epilepsy.[1][2] Precipitation of this compound in your experimental media is a concern because it reduces the effective concentration of the compound, leading to inaccurate and irreproducible results. The precipitate can also be cytotoxic or interfere with optical measurements.
Q2: What are the common causes of this compound precipitation in media?
A2: While specific data for this compound is limited, precipitation of hydrophobic small molecules in aqueous media is often due to:
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Low aqueous solubility: this compound is a complex organic molecule that likely has poor solubility in water-based media.
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High final concentration: Exceeding the solubility limit of this compound in the final experimental media.
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Improper dissolution of stock solutions: Not fully dissolving this compound in the initial solvent.
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pH of the media: The pH of the culture media can affect the charge and solubility of the compound.
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Interactions with media components: Salts, proteins (like those in fetal bovine serum), and other components in the media can interact with this compound and reduce its solubility.
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Temperature changes: Cooling of the media after adding the this compound stock solution can decrease its solubility.
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Solvent shock: Adding a concentrated stock solution in an organic solvent (like DMSO) too quickly to the aqueous media can cause the compound to crash out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on information for the structurally similar compound TTA-P2, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are effective solvents.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: How should I store my this compound stock solution?
A4: Store the this compound stock solution at -20°C or -80°C.[3][5] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
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Inspect the Stock Solution:
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Problem: The stock solution itself may not be fully dissolved or may have precipitated during storage.
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Solution: Before use, bring the stock solution to room temperature and vortex thoroughly to ensure it is a clear solution. If crystals are visible, gently warm the vial in a 37°C water bath for a few minutes and vortex again. If the precipitate does not dissolve, discard the stock and prepare a fresh one.
-
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Optimize the Dilution Procedure:
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Problem: "Solvent shock" can occur when a concentrated organic stock is rapidly diluted into an aqueous medium.
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Solution: Add the this compound stock solution dropwise to your pre-warmed (37°C) media while gently vortexing or swirling the media. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
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Evaluate the Final Concentration:
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Problem: The desired final concentration of this compound may exceed its solubility limit in the specific experimental medium.
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Solution: Perform a solubility test. Prepare a serial dilution of this compound in your media and observe the concentration at which precipitation occurs. If your target concentration is too high, you may need to lower it for your experiments.
-
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Assess Media Components:
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Problem: Components in the media, particularly proteins in serum, can interact with this compound and cause it to precipitate.
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Solution:
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Try preparing the this compound dilution in serum-free media first, and then add this to the serum-containing media.
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If possible, conduct a pilot experiment in a lower serum concentration or in a serum-free formulation to see if this resolves the issue.
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-
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Consider a Co-solvent:
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Problem: The aqueous nature of the media is inherently challenging for hydrophobic compounds.
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Solution: For particularly problematic precipitation, the use of a pharmaceutically acceptable co-solvent or a solubilizing agent like cyclodextrin (B1172386) could be explored, though this may impact your experimental system and should be validated carefully. For in vivo studies with the related compound TTA-P2, a 15% cyclodextrin solution was used as a vehicle.
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Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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100% sterile DMSO
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Sterile, amber microcentrifuge tubes or cryovials
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Procedure:
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Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
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Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
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Vortex the vial thoroughly until the powder is completely dissolved. A brief warming to 37°C may aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light.
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Store the aliquots at -20°C or -80°C.
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Protocol for Diluting this compound into Cell Culture Media
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Materials:
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Prepared this compound stock solution (e.g., 10 mM in DMSO)
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Pre-warmed (37°C) cell culture media
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Sterile conical tube
-
-
Procedure:
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Thaw a single-use aliquot of the this compound stock solution and bring it to room temperature. Vortex briefly.
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In a sterile conical tube, add the required volume of pre-warmed cell culture media.
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While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution drop-by-drop.
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Continue to mix the solution for a few seconds after adding the stock to ensure homogeneity.
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Visually inspect the media for any signs of precipitation before adding it to your cells.
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Use the freshly prepared this compound-containing media immediately.
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Data Presentation
Table 1: Solubility of the Structurally Similar Compound TTA-P2 in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ~57.95 mM (~25 mg/mL) | May require sonication and warming to 60°C. | [4][5] |
| Ethanol | 50 mM | - | [3] |
Note: This data is for TTA-P2 and should be used as a guideline for this compound. Empirical determination of this compound solubility in your specific system is recommended.
Visualization of Key Relationships
Caption: Factors influencing this compound solubility in media.
References
Addressing TTA-P1 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with the novel kinase inhibitor, TTA-P1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experimental replicates. What are the potential causes?
A1: Variability in IC50 values is a common issue that can arise from several factors. The most common sources include inconsistencies in cell culture conditions, variations in compound preparation, and differences in assay execution. It is crucial to maintain consistent cell passage numbers, as cell lines can exhibit altered sensitivity to drugs over time. Additionally, ensure that this compound is fully solubilized and that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
Q2: this compound is not inhibiting the phosphorylation of its downstream target, Protein-B, as expected. How can we troubleshoot this?
A2: If downstream target inhibition is not observed, first verify the activity of your this compound stock. You can do this by running a cell-free kinase assay. It is also important to confirm that the cells were stimulated appropriately to activate the signaling pathway you are investigating. The timing of this compound treatment and cell lysis is also critical; you may need to perform a time-course experiment to determine the optimal treatment duration. Finally, ensure the quality of your antibodies for Western blotting and that your protein detection method is sensitive enough.
Q3: We are seeing high background signal in our in vitro kinase assays with this compound. What can be done to reduce it?
A3: High background in kinase assays can be due to several factors, including the purity of the kinase and substrate, the concentration of ATP, and non-specific binding of the detection antibody. Consider titrating the ATP concentration, as a lower concentration can sometimes reduce background. Ensure that your washing steps are stringent enough to remove non-specifically bound reagents. Using a specific and high-affinity antibody for detection is also crucial.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
This guide provides a systematic approach to diagnosing and resolving variability in the half-maximal inhibitory concentration (IC50) of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Quantitative Data Summary: Factors Affecting this compound IC50 (µM) in Cancer Cell Line 'Model-A'
| Cell Passage Number | Serum Lot | This compound Stock Age | DMSO Concentration | Measured IC50 (µM) | Standard Deviation |
| 5 | A | < 1 week | 0.1% | 1.2 | 0.15 |
| 25 | A | < 1 week | 0.1% | 5.8 | 0.40 |
| 5 | B | < 1 week | 0.1% | 1.5 | 0.20 |
| 5 | A | > 1 month | 0.1% | 3.1 | 0.35 |
| 5 | A | < 1 week | 0.5% | 2.9 | 0.30 |
Issue 2: Lack of Downstream Target Inhibition
This section outlines the investigation of why this compound may not be inhibiting its intended target in a cellular context.
Signaling Pathway of this compound
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination of this compound
This protocol describes a standard method for determining the IC50 of this compound using a colorimetric assay such as MTT.
Experimental Workflow for IC50 Determination
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Cell Seeding : Seed 'Model-A' cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is 0.1%.
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Cell Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (0.1% DMSO) and no treatment.
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Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTT Assay : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis : Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Protein-B Phosphorylation
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Cell Treatment and Lysis : Seed 'Model-A' cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (at 1x, 5x, and 10x the IC50) for 2 hours. Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer : Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated Protein-B (p-Protein-B) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing : To normalize for protein loading, strip the membrane and re-probe with an antibody against total Protein-B or a housekeeping protein like GAPDH.
TTA-P1 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of TTA-P1 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of T-type calcium channels.[1] In the context of cancer, these channels are often overexpressed and play a role in cell proliferation and survival.[2][3] By blocking these channels, this compound is hypothesized to disrupt calcium-dependent signaling pathways that are crucial for tumor cell growth, potentially leading to cell cycle arrest and apoptosis.[2][4]
Q2: In which cancer cell lines has the cytotoxicity of T-type calcium channel inhibitors been observed?
While specific cytotoxicity data for this compound is limited, a closely related compound, referred to as "T-Type Calcium Channel Inhibitor 2," has demonstrated cytotoxic effects in the following human cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.0[5][6] |
| HCT-116 | Colon Cancer | 6.4[5][6] |
Note: The IC50 values above are for "T-Type Calcium Channel Inhibitor 2" and are provided as a representative example of the potential cytotoxicity of a T-type calcium channel inhibitor.
Another related compound, TTA-A2, has also been shown to inhibit the growth, viability, and metastasis of the A549 lung adenocarcinoma cell line.[3][7]
Q3: What are the expected downstream effects of this compound treatment on cancer cell signaling?
The primary effect of this compound is the blockade of T-type calcium channels, which is expected to lead to the following downstream events:
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Reduced intracellular calcium influx: This is the initial consequence of channel inhibition.
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Decreased calmodulin activation: Intracellular calcium binds to and activates calmodulin, a key signaling protein.[2]
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Disruption of cell cycle progression: Activated calmodulin influences the expression of cyclin-dependent kinases (CDKs) that regulate the cell cycle.[2] Inhibition of this pathway can lead to an arrest in the G1 phase.[4]
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Induction of apoptosis: Prolonged cell cycle arrest and disruption of calcium homeostasis can trigger programmed cell death, or apoptosis.[4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the assessment of this compound cytotoxicity.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects on the microplate- Inaccurate pipetting | - Ensure a homogenous cell suspension before and during plating.- Fill outer wells with sterile PBS or media and do not use them for experimental data.- Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low absorbance/fluorescence signal in viability assays (e.g., MTT, resazurin) | - Insufficient cell number- Low metabolic activity of cells- Incorrect assay incubation time | - Optimize cell seeding density by performing a titration.- Ensure cells are in the logarithmic growth phase.- Optimize the incubation time for the assay reagent (e.g., 2-4 hours for MTT). |
| High background signal in cytotoxicity assays (e.g., LDH) | - Suboptimal cell culture conditions leading to spontaneous cell death- High endogenous LDH activity in the serum supplement- Cell damage during handling | - Use healthy, sub-confluent cells.- Test the serum for LDH activity or use a serum-free medium during the assay.- Handle cells gently and avoid forceful pipetting. |
| Compound precipitation in culture medium | - Poor solubility of this compound in aqueous solutions- High final concentration of the compound | - Determine the solubility limit of this compound in the culture medium.- Use a suitable solvent like DMSO, keeping the final concentration below 0.5% to avoid solvent-induced toxicity.[2] |
| Unexpected or lack of cytotoxic effect | - Incorrect dosage- Short treatment duration- Cell line resistance | - Perform a dose-response experiment with a wide range of this compound concentrations.- Optimize the treatment duration, as some compounds require longer exposure.- Consider that the specific cell line may not be sensitive to T-type calcium channel inhibition. |
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
LDH (Lactate Dehydrogenase) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: this compound inhibits T-type calcium channels, leading to reduced cell proliferation.
Caption: Workflow for assessing the cytotoxicity of this compound in cell lines.
Caption: A logical approach to troubleshooting cytotoxicity assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. f.oaes.cc [f.oaes.cc]
- 8. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming TTA-P1 In Vivo Delivery Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TTA-P1, a potent T-type calcium channel inhibitor, in in vivo experiments. The information is designed to help address common challenges related to delivery, efficacy, and data interpretation.
I. Troubleshooting Guides
This section offers solutions to specific problems that may arise during in vivo studies with this compound.
Poor Compound Solubility and Formulation Issues
Problem: You are observing precipitation of this compound in your vehicle solution, or you are seeing inconsistent results between experiments, possibly due to poor bioavailability.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. For the related compound TTA-P2, a 15% cyclodextrin (B1172386) solution was used as a vehicle for intraperitoneal injections.[1] Consider using solubility-enhancing excipients such as cyclodextrins (e.g., (2-hydroxypropyl)-β-cyclodextrin), DMSO, or a combination of solvents. Always perform a small-scale solubility test before preparing a large batch of the formulation. |
| Incorrect Vehicle pH | The pH of the vehicle can significantly impact the solubility and stability of a compound. It is recommended to balance the pH of the vehicle solution to 7.4 just before injection.[1] |
| Precipitation Upon Dilution | If using a stock solution in a solvent like DMSO, diluting it into an aqueous buffer can cause the compound to precipitate. To avoid this, dilute the stock solution slowly while vortexing the buffer. It may also be beneficial to warm the buffer slightly. |
Off-Target Effects and Lack of Specificity
Problem: You are observing physiological effects that are inconsistent with the known function of T-type calcium channels, suggesting potential off-target activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Interaction with Other Ion Channels | Less selective T-type calcium channel inhibitors are known to interact with other voltage-gated ion channels, such as high-voltage-activated (HVA) calcium channels, sodium channels (NaV), and potassium channels (KV).[2][3] |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects. It's crucial to determine the optimal therapeutic window through dose-response studies. For instance, high, non-physiological concentrations of some T-type channel blockers have been observed to cause sedation.[2] |
| On-Target Effects in Unexpected Tissues | T-type calcium channels are expressed in various tissues, including the heart, central and peripheral nervous systems, and smooth muscle.[3] The observed effects might be due to on-target engagement in a tissue you are not primarily studying. |
Experimental Workflow for Investigating Off-Target Effects:
References
TTA-P1 non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of TTA-P1 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the interaction of your analyte of interest, in this case, this compound, with surfaces or molecules other than its intended target. This can occur through low-affinity interactions, such as hydrophobic, electrostatic, or other charge-based attractions to assay components like microplate wells, blocking agents, or unrelated proteins. Non-specific binding is problematic because it increases the background signal, which in turn reduces the assay's signal-to-noise ratio, sensitivity, and overall accuracy. This can lead to false-positive results and misinterpretation of the data.
Q2: How can I determine if my high background signal is due to non-specific binding of this compound?
A2: To determine if a high background signal is caused by this compound, you should run a control experiment where the target molecule is absent. For instance, in an ELISA, you would coat a well with a non-target protein or no protein at all, and then proceed with all the subsequent steps, including the addition of this compound. If you still observe a high signal in this control well, it strongly indicates that this compound is binding non-specifically to components of the assay, such as the plate surface or the blocking buffer.
Q3: What are the most common factors that contribute to non-specific binding?
A3: Several factors can contribute to non-specific binding. These include:
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Insufficient or Ineffective Blocking: The blocking buffer may not be adequately covering all non-specific binding sites on the assay surface.
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Hydrophobicity: this compound may have hydrophobic regions that interact with the plastic surfaces of microplates.
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Electrostatic Interactions: The charge of this compound at the assay's pH might promote binding to oppositely charged surfaces or molecules.
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High Analyte Concentration: Using an excessively high concentration of this compound can overwhelm the specific binding sites and increase the likelihood of non-specific interactions.
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Inappropriate Assay Conditions: Factors like pH, ionic strength, and temperature of the buffers can influence non-specific binding.
Troubleshooting Guides
Issue: High Background Signal in an ELISA-based Assay
This guide provides a systematic approach to troubleshoot and mitigate high background signals suspected to be from non-specific binding of this compound.
Troubleshooting Workflow for Non-Specific Binding
Caption: A flowchart outlining the systematic process for identifying and resolving non-specific binding issues.
Step 1: Optimize Blocking Buffer
The choice of blocking buffer is critical. A single blocking agent may not be universally effective, and optimization is often required.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Mechanism of Action | Best For | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein-based; blocks non-specific sites with a neutral protein. | General use, ELISAs, Western blots. | May contain impurities that cross-react. Use high-purity, protease-free BSA. |
| Non-fat Dry Milk | 2-5% (w/v) | Protein-based; contains a mixture of proteins (casein). | Western blots, some ELISAs. | Not recommended for assays with avidin-biotin systems due to endogenous biotin. |
| Casein | 1% (w/v) | Phosphoprotein; effective at blocking. | ELISAs, IHC. | Can cause high background in assays detecting phosphoproteins. |
| Commercial Blockers | Varies | Often proprietary formulations, can be protein-free. | Assays with high sensitivity requirements. | Can be more expensive but offer higher consistency. |
Experimental Protocol 1: Blocking Buffer Optimization
Objective: To determine the most effective blocking agent to reduce non-specific binding of this compound.
Methodology:
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Coat a 96-well microplate with your target protein and leave some wells uncoated (negative control).
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Prepare several different blocking buffers as outlined in Table 1 (e.g., 3% BSA in PBS, 5% non-fat milk in TBS, 1% Casein in TBS).
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Block different sets of wells (both coated and uncoated) with each of the prepared blocking buffers for 1-2 hours at room temperature.
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Wash the plate 3 times with a wash buffer (e.g., PBST - PBS with 0.05% Tween-20).
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Add this compound (at a standard concentration) to all wells and incubate according to your standard protocol.
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Wash the plate thoroughly (e.g., 5 times with wash buffer).
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Proceed with your standard detection method.
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Compare the signal in the negative control wells across the different blocking conditions. The buffer that yields the lowest signal in the negative control wells is the most effective at preventing non-specific binding of this compound.
Workflow for Blocking Buffer Optimization
Caption: Experimental workflow for testing and comparing different blocking buffers to minimize non-specific binding.
Step 2: Modify Wash Buffers and Procedures
Increasing the stringency of the wash steps can effectively remove non-specifically bound this compound.
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Increase Detergent Concentration: The most common wash buffer detergent is Tween-20. Increasing its concentration from 0.05% to 0.1% or even 0.5% can help disrupt weak, non-specific interactions.
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Add a Different Detergent: Consider using Triton X-100 in addition to or as a replacement for Tween-20.
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Increase Wash Volume and Duration: Ensure you are using an adequate volume to fully wash the well surface (e.g., 300 µL for a 96-well plate). Increase the number of wash cycles from 3 to 5 or 6.
Step 3: Adjust Assay Buffer Composition
The composition of the buffer used to dilute this compound can be modified to reduce non-specific interactions.
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Ionic Strength: Increasing the salt concentration (e.g., increasing NaCl from 150 mM to 300-500 mM) can disrupt electrostatic interactions.
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pH: Ensure the pH of the buffer is not one that would increase the likelihood of this compound carrying a net charge that promotes interaction with the assay surface.
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Include Additives: Including BSA or a small amount of non-ionic detergent in the this compound diluent can act as a competitive agent, preventing this compound from binding to non-specific sites.
Conceptual Diagram: Specific vs. Non-Specific Binding
Caption: Illustration showing the desired specific binding versus the problematic non-specific binding to unintended surfaces.
Optimizing TTA-P1 incubation time for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TTA-P1, a potent T-type calcium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and state-independent inhibitor of human T-type calcium channels.[1][2] These channels are low voltage-activated and play a role in a variety of physiological responses, including neuronal burst firing, hormone secretion, and cell growth.[1][2] By blocking these channels, this compound can modulate cellular excitability and downstream signaling pathways.
Q2: What are the key differences between this compound and TTA-P2?
A2: this compound and TTA-P2 are both piperidine-containing T-type calcium channel antagonists. While they are structurally and functionally similar, TTA-P2 is often described as a more optimized and selective compound. Much of the available research has been conducted using TTA-P2, and its effects are generally considered indicative of the broader class of compounds that includes this compound.
Q3: What is the recommended starting concentration for this compound in in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on studies with the closely related compound TTA-P2, a starting concentration in the range of 100 nM to 1 µM is recommended for most cell-based assays. For reference, the IC50 of TTA-P2 for blocking T-type calcium currents in rat sensory neurons is approximately 100 nM.[3]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: Sub-maximal or no observable effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inadequate Incubation Time | The time required for this compound to reach its maximal effect can vary. For the related compound TTA-P2, maximal inhibition of T-type calcium currents was observed within 3-4 minutes of a 10-minute application of a 3 µM solution. However, other studies have used incubation times of up to 20 minutes with a 1 µM concentration. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup. |
| Incorrect Concentration | The effective concentration of this compound can be cell-type dependent. If you are not observing an effect, consider performing a dose-response experiment to identify the optimal concentration range. Start with a broad range (e.g., 10 nM to 10 µM) to establish a dose-response curve. |
| Low Expression of T-type Calcium Channels | The target of this compound, T-type calcium channels, may not be expressed at sufficient levels in your chosen cell line. Verify the expression of T-type calcium channels (Cav3.1, Cav3.2, or Cav3.3) using techniques such as RT-qPCR, Western blotting, or immunofluorescence. |
| Compound Degradation | Improper storage or handling of this compound can lead to its degradation. Ensure that the compound is stored as recommended and that stock solutions are not subjected to multiple freeze-thaw cycles. |
Issue 2: Observing unexpected or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Interaction with other ion channels | Although this compound is a selective T-type calcium channel blocker, high concentrations may lead to off-target effects on other ion channels. To investigate this, you can use specific blockers for other channels (e.g., L-type calcium channels, sodium channels) in conjunction with this compound to see if the unexpected effects are mitigated.[4] |
| Effects on cell viability | At high concentrations or with prolonged incubation times, this compound may affect cell health. It is important to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity. |
| Confounding experimental conditions | Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound treated samples and that it does not have an effect on its own. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time using Calcium Imaging
This protocol outlines a general method for determining the optimal incubation time for this compound to achieve maximal inhibition of T-type calcium channel activity using a calcium imaging assay.
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Cell Preparation: Plate cells expressing T-type calcium channels on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture to the desired confluency.
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Calcium Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
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Establish Baseline: Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye. Record the baseline fluorescence for a few minutes.
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This compound Incubation Time-Course:
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Prepare a working solution of this compound at the desired final concentration in the physiological buffer.
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Add the this compound solution to different wells at staggered time points (e.g., 1, 5, 10, 15, 20, and 30 minutes) before stimulating the cells.
-
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Cellular Depolarization: Induce T-type calcium channel opening by adding a depolarizing agent (e.g., a solution with an elevated potassium concentration).
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Data Acquisition: Immediately after adding the depolarizing agent, measure the change in fluorescence over time using a fluorescence plate reader or microscope.
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Data Analysis:
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Calculate the peak fluorescence intensity for each well.
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Normalize the data to the baseline fluorescence.
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Plot the normalized peak fluorescence against the this compound incubation time. The time point at which the fluorescence signal is maximally inhibited represents the optimal incubation time.
-
Quantitative Data Summary
The following table summarizes experimental conditions from studies using the closely related T-type calcium channel blocker, TTA-P2. This data can serve as a starting point for optimizing experiments with this compound.
| Compound | Concentration | Incubation Time | Cell Type/System | Observed Effect | Reference |
| TTA-P2 | 3 µM | 2-5 minutes | Ventrobasal thalamic neurons | Blockade of T-type Ca2+ currents | [5] |
| TTA-P2 | 1 µM | 20 minutes | Ventrobasal thalamic neurons | Maximal reduction of T-type Ca2+ currents | [5] |
| TTA-P2 | 1 µM | Continuous | Purkinje cells | Inhibition of Long-Term Potentiation (LTP) | [5] |
| TTA-P2 | 100 nM | Not specified | Rat dorsal root ganglion neurons | IC50 for T-type current blockade | [3] |
Visualizations
Caption: this compound inhibits T-type calcium channels, blocking depolarization-induced calcium influx.
Caption: Workflow for optimizing this compound incubation time using a calcium imaging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. T-type channel blockade impairs long-term potentiation at the parallel fiber–Purkinje cell synapse and cerebellar learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TTA-P1 Effects on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of TTA-P1 on cell viability in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and state-independent inhibitor of T-type calcium channels (TCCs).[1][2] TCCs, particularly the Cav3.1, Cav3.2, and Cav3.3 isoforms, are low-voltage activated calcium channels that play a role in various physiological processes, including cell proliferation and signaling.[1][3] In the context of cancer, overexpression of TCCs has been observed in various tumor types, where they are thought to contribute to uncontrolled cell growth.[4][5] this compound and its analogs (e.g., TTA-P2, TTA-A2) exert their effects by blocking the influx of calcium ions through these channels.[1][6][7]
Q2: What are the expected effects of this compound on cancer cell viability?
Inhibition of T-type calcium channels by compounds like this compound has been shown to lead to a reduction in cancer cell viability through several mechanisms:
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Induction of Apoptosis: Blockade of TCCs can trigger programmed cell death. This may be associated with alterations in mitochondrial membrane potential and changes in metabolic activity.[8][9]
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Cell Cycle Arrest: this compound and similar compounds can cause cells to arrest in specific phases of the cell cycle, thereby inhibiting proliferation.[10]
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Inhibition of Proliferation: By interfering with calcium signaling pathways essential for cell growth, this compound can suppress the proliferation of cancer cells.[4]
The specific outcome can depend on the cancer cell line and the expression levels of different T-type calcium channel isoforms.
Q3: How should I prepare and store this compound for cell culture experiments?
For cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[11][12] Always prepare fresh dilutions for each experiment.
Troubleshooting Guide
Issue 1: No Observed Effect on Cell Viability
Question: I treated my cancer cells with this compound, but I don't see any significant decrease in cell viability. What could be the reason?
| Possible Cause | Troubleshooting Steps |
| Low or No Expression of Target T-type Calcium Channels | Verify the expression of T-type calcium channel isoforms (Cav3.1, Cav3.2, Cav3.3) in your specific cancer cell line. You can use techniques like RT-qPCR, Western blot, or consult publicly available databases (e.g., Cancer Cell Line Encyclopedia - CCLE). If the target expression is low or absent, consider using a different cell line known to express TCCs.[13][14] |
| Suboptimal Concentration of this compound | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cells. Published IC50 values for related compounds in other cell lines can provide a starting point.[15][16] |
| Insufficient Incubation Time | The effects of this compound on cell viability may not be apparent after short incubation periods. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. |
| Compound Instability or Degradation | Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. |
| Assay Interference | Some compounds can interfere with the reagents used in cell viability assays (e.g., direct reduction of MTT tetrazolium salt). To rule this out, include a cell-free control where this compound is added to the assay medium without cells. If you observe a signal in the cell-free control, consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay like CellTiter-Glo® or a dye exclusion method like Trypan Blue).[17] |
Issue 2: Higher-Than-Expected or Unexpected Cytotoxicity
Question: I'm observing a very high level of cell death, even at low concentrations of this compound, or in a pattern that doesn't fit a typical dose-response curve. What could be happening?
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound or other T-type calcium channel blockers may have off-target effects, interacting with other ion channels or cellular pathways, leading to non-specific cytotoxicity.[1][18] To investigate this, you can try to rescue the phenotype by overexpressing the target T-type calcium channel or use siRNA to knock down other potential off-targets. Comparing the effects of this compound with other structurally different TCC blockers can also provide insights. |
| Solvent (DMSO) Toxicity | Although generally safe at low concentrations, some cell lines can be particularly sensitive to DMSO. Ensure the final DMSO concentration in your experiments is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to differentiate between compound-specific effects and solvent-induced toxicity.[11][19] |
| Compound Precipitation | Poor solubility of this compound at higher concentrations in aqueous culture medium can lead to the formation of precipitates, which can be cytotoxic to cells. Visually inspect your treatment wells for any signs of precipitation. If observed, you may need to adjust your solvent system or use a lower concentration range. |
| Contamination | Microbial contamination of your cell culture or reagents can lead to widespread cell death. Regularly check your cultures for any signs of contamination and ensure all your reagents and equipment are sterile. |
Quantitative Data Summary
Table 1: Reported IC50 Values for T-type Calcium Channel Blockers in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mibefradil | A2780 | Ovarian | ~10 | [20] |
| Mibefradil | U251, T98G, U87 | Glioblastoma | Not specified (effective at 10 µM) | [5] |
| TTA-A2 | A549 (spheroids) | Lung Adenocarcinoma | Not specified (effective at 50-100 nM) | [4][21] |
Note: Data for this compound in cancer cell lines is limited in the public domain. The values for related T-type calcium channel blockers are provided as a reference for designing initial dose-response experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the determined incubation time.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative/PI-positive: Necrotic cells
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Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
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Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits T-type calcium channels, reducing Ca²⁺ influx and cell proliferation, and inducing apoptosis and cell cycle arrest, ultimately leading to decreased cell viability.
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect on cell viability.
Caption: A quadrant diagram illustrating the interpretation of Annexin V and Propidium Iodide staining in a flow cytometry-based apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-type calcium channel blockade induces apoptosis in C2C12 myotubes and skeletal muscle via endoplasmic reticulum stress activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-type Ca2+ channel inhibition induces p53-dependent cell growth arrest and apoptosis through activation of p38-MAPK in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Targeting T-type channels in cancer: What is on and what is off? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Imaging Experiments and Autofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence in their imaging experiments. While your query mentioned TTA-P1, it is important to clarify that this compound is a selective T-type calcium channel blocker and not a fluorescent molecule; therefore, it is not a source of autofluorescence. The autofluorescence you are observing likely originates from the biological specimen itself. This guide will help you identify and mitigate this common issue in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can be a significant issue in fluorescence imaging as it can mask the specific signals from your fluorescent probes, leading to poor image contrast and difficulty in interpreting your results. Common sources of autofluorescence in biological samples include molecules like collagen, elastin, NADH, and lipofuscin.[1][2][3]
Q2: I am using this compound in my experiments and see a lot of background fluorescence. Is the this compound causing this?
A2: Based on available scientific literature, this compound is a non-fluorescent compound that acts as a T-type calcium channel blocker.[4][5] Therefore, it is highly unlikely that this compound is the source of the autofluorescence you are observing. The background fluorescence is most likely originating from the biological sample you are studying.
Q3: What are the main strategies to reduce or eliminate autofluorescence?
A3: There are several effective strategies to combat autofluorescence, which can be broadly categorized as follows:
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Sample Preparation and Handling: Optimizing your fixation and preparation protocols can significantly reduce autofluorescence.
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Spectral Approaches: Choosing appropriate fluorophores and using techniques like spectral unmixing can help separate the desired signal from the autofluorescence.
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Photobleaching: Intentionally exposing the sample to intense light before imaging can destroy the endogenous molecules causing autofluorescence.[6][7]
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Chemical Quenching: Various chemical reagents can be used to quench the autofluorescence signal.[6][7]
Q4: Can software be used to remove autofluorescence after I have acquired my images?
A4: Yes, computational methods can be employed to remove autofluorescence from images.[7] Techniques like spectral unmixing are powerful tools that can differentiate the spectral signature of your specific fluorophore from the broad spectrum of autofluorescence and subtract the unwanted background.[8][9][10]
Troubleshooting Guides
Problem: High background signal obscuring my target of interest.
Possible Cause 1: Autofluorescence from the biological sample.
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Solution 1.1: Optimize Sample Fixation. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[3] Try reducing the fixation time or using a non-aldehyde fixative such as chilled methanol (B129727) or ethanol.[1]
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Solution 1.2: Perfuse Tissues Before Fixation. If working with tissues, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of autofluorescence.[1]
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Solution 1.3: Use a Quenching Agent. After fixation, you can treat your sample with a chemical quenching agent. Sodium borohydride (B1222165) is commonly used to reduce aldehyde-induced autofluorescence, while Sudan Black B is effective against lipofuscin-related autofluorescence.[6]
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Solution 1.4: Photobleach the Sample. Before applying your fluorescent probes, expose the sample to a broad-spectrum, high-intensity light source.[6][7][11] This can destroy the endogenous fluorophores responsible for the background signal.
Possible Cause 2: Non-specific binding of fluorescent probes.
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Solution 2.1: Blocking. Ensure you are using an appropriate blocking buffer (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to prevent non-specific antibody binding.
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Solution 2.2: Antibody Titration. Use the optimal dilution of your primary and secondary antibodies to maximize the signal-to-noise ratio. High antibody concentrations can lead to increased background.[2]
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Solution 2.3: Washing Steps. Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
Problem: My signal is weak and difficult to distinguish from the background.
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Solution 3.1: Choose a Brighter Fluorophore. Select a fluorophore with a high quantum yield and extinction coefficient.
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Solution 3.2: Shift to Far-Red or Near-Infrared (NIR) Fluorophores. Autofluorescence is typically strongest in the blue and green regions of the spectrum.[2] Using fluorophores that excite and emit in the far-red or NIR range can significantly improve your signal-to-noise ratio as autofluorescence is much lower in this region.[1][8]
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Solution 3.3: Use Signal Amplification Techniques. Methods like using a secondary antibody conjugated to a brighter fluorophore or employing tyramide signal amplification can enhance your specific signal.[2]
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Solution 3.4: Employ Spectral Unmixing. If your imaging system has spectral detection capabilities, you can use spectral unmixing to computationally separate the signal of your fluorophore from the autofluorescence background.[8][9][12][13]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.
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After fixation, wash the samples three times for 5 minutes each with Phosphate-Buffered Saline (PBS).
-
Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive and should be handled with care in a well-ventilated area.
-
Incubate the samples in the NaBH₄ solution for 30 minutes at room temperature.
-
Wash the samples three times for 5 minutes each with PBS to remove any residual NaBH₄.
-
Proceed with your standard staining protocol.[6]
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is particularly effective for tissues with high lipofuscin content, such as the brain and aged tissues.
-
Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 10-30 minutes at room temperature.
-
Wash the samples extensively with PBS until the excess stain is removed.
-
Mount the samples and proceed with imaging.[6]
Protocol 3: Pre-Staining Photobleaching
This method uses high-intensity light to destroy endogenous fluorophores before labeling.
-
Prepare your sample as required by your experimental protocol (e.g., fixation, permeabilization).
-
Before incubating with any fluorescent probes, place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon arc lamp) for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically.[6][14][15]
-
Proceed with your standard staining protocol.
Data Summary
The following table summarizes common sources of autofluorescence and recommended mitigation strategies.
| Source of Autofluorescence | Common Location | Excitation/Emission Maxima (approx.) | Recommended Mitigation Strategies |
| Collagen | Connective tissue, extracellular matrix | 350 nm / 450 nm | Use far-red fluorophores, spectral unmixing.[1] |
| Elastin | Skin, blood vessels, lungs | 400 nm / 500 nm | Use far-red fluorophores, spectral unmixing. |
| NADH | Mitochondria | 340 nm / 460 nm | Minimize metabolic activity before fixation, use far-red fluorophores. |
| Lipofuscin | Aged cells, neurons, retinal pigment epithelium | Broad (400-500 nm) / Broad (500-650 nm) | Sudan Black B treatment, photobleaching, use far-red fluorophores.[6] |
| Aldehyde Fixatives | Throughout the sample | Broad (400-500 nm) / Broad (500-600 nm) | Reduce fixation time, use non-aldehyde fixatives, sodium borohydride treatment.[1][3][6] |
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Overview of autofluorescence mitigation strategies.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. biotium.com [biotium.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 12. beckman.com [beckman.com]
- 13. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TTA-P1 Experiments and Controlling for DMSO Vehicle Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the T-type calcium channel inhibitor, TTA-P1. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for the effects of the common vehicle, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
This compound is a potent, state-independent inhibitor of human T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2] These channels are involved in a variety of physiological processes, including neuronal firing, hormone secretion, and cell growth.[2] Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an effective vehicle for solubilizing this compound for use in in-vitro and in-vivo experiments.
Q2: Can DMSO alone affect my experimental results?
Yes, absolutely. DMSO is not an inert solvent and can exert a range of biological effects that can confound experimental results if not properly controlled for. These effects are dose- and time-dependent and can vary between cell types.
Known effects of DMSO include:
-
Alterations in Cell Viability and Proliferation: At concentrations as low as 0.5% to 1%, DMSO can inhibit cell proliferation, and at higher concentrations (≥2%), it can be cytotoxic.[3]
-
Induction of Changes in Gene and Protein Expression: DMSO can alter the expression of numerous genes and proteins, even at low concentrations.
-
Interference with Signaling Pathways: DMSO has been shown to induce an increase in intracellular calcium concentration ([Ca2+]i) by promoting calcium influx from the extracellular space and triggering its release from intracellular stores.[4][5] This is a critical consideration when studying a calcium channel inhibitor. It can also impact other signaling pathways, such as NMDA and AMPA receptor-mediated currents.[6]
-
Cellular Differentiation: In some cell lines, DMSO is used to induce differentiation.
Q3: What is a vehicle control and why is it essential?
A vehicle control is a crucial experimental control that includes all the components of the experimental treatment except for the compound of interest (in this case, this compound). For a this compound experiment, the vehicle control would be cells or animals treated with the same final concentration of DMSO as the this compound-treated group. The purpose of the vehicle control is to distinguish the effects of this compound from the effects of the DMSO solvent itself.
Q4: What is the recommended maximum final concentration of DMSO for in-vitro experiments?
To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v) . While some robust cell lines may tolerate up to 0.5%, it is always best to determine the specific tolerance of your cell line with a dose-response experiment.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected or inconsistent results with this compound treatment. | DMSO vehicle effects are masking or altering the this compound effect. The observed effect may be partially or entirely due to DMSO. | 1. Run a proper vehicle control: Always include a group treated with the same concentration of DMSO as your this compound group. 2. Lower the DMSO concentration: If the vehicle control shows a significant effect, reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility. 3. Perform a DMSO dose-response curve: Test a range of DMSO concentrations on your cells to determine the highest concentration that does not produce a significant effect on your assay endpoint. |
| Precipitation of this compound upon dilution in aqueous media. | Poor solubility of this compound in the final experimental buffer. Rapidly changing the solvent from 100% DMSO to an aqueous solution can cause the compound to precipitate. | 1. Prepare a high-concentration stock of this compound in 100% DMSO. 2. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in your final assay buffer. 3. Gentle mixing: When making dilutions, add the this compound/DMSO stock dropwise to the aqueous solution while gently vortexing or stirring. 4. Warm the solutions: Pre-warming your media or buffer to 37°C can sometimes improve solubility. |
| High background signal or unexpected activity in the vehicle control group. | DMSO is directly affecting the signaling pathway under investigation. As mentioned, DMSO can increase intracellular calcium, which would counteract the inhibitory effect of this compound. | 1. Confirm the effect of DMSO on intracellular calcium in your specific cell type: Run a calcium imaging experiment with DMSO alone. 2. Lower the DMSO concentration: This is the most effective way to reduce this off-target effect. 3. Consider alternative vehicles: If DMSO effects are unavoidable and significant, explore other less biologically active solvents, though this may require re-optimizing your this compound solubilization protocol. |
| Variability between replicate experiments. | Inconsistent preparation of this compound working solutions or vehicle controls. Small differences in the final DMSO concentration can lead to variability. | 1. Prepare fresh working solutions for each experiment. 2. Use precise pipetting techniques. 3. Ensure thorough mixing of stock and working solutions. |
Data Presentation
Table 1: this compound Potency on Human T-type Calcium Channels
| Channel Subtype | IC50 (nM) | Experimental System |
| Cav3.1 | 32 | Recombinant human channels |
| Cav3.2 | Not specified | Recombinant human channels |
| Cav3.3 | Not specified | Recombinant human channels |
| All T-type Channels | 32 | Recombinant human channels |
Source:[1]
Table 2: General Cytotoxicity of DMSO on Various Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect |
| Hep G2 | 3% | 72 hours | Growth inhibition |
| Hep G2 | 5% | 72 hours | No cell proliferation |
| Human Leukemic Cell Lines (THP1, U937, Jurkat, Molt-4) | ≥2% | 24, 48, 72 hours | Significant dose- and time-dependent cytotoxicity |
| CHO | 2.70% ± 0.25% | 100 hours | IC50 (50% inhibition of cell growth) |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration for an In-Vitro Cell-Based Assay
Objective: To determine the highest concentration of DMSO that does not significantly affect cell viability or the experimental endpoint of interest in the absence of this compound.
Materials:
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Your cell line of interest
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Complete cell culture medium
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Sterile, cell culture grade DMSO
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in complete cell culture medium. A common range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the cells for a period relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.
Protocol 2: General In-Vitro this compound Treatment with Vehicle Control
Objective: To assess the effect of this compound on a specific cellular response while controlling for the effects of the DMSO vehicle.
Materials:
-
This compound
-
Sterile, cell culture grade DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Multi-well plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells in multi-well plates and allow them to adhere.
-
Prepare Working Solutions:
-
This compound Treatment: On the day of the experiment, thaw a this compound stock aliquot and dilute it in complete cell culture medium to your desired final concentrations. Ensure the final DMSO concentration is consistent across all this compound treatment groups and is below the maximum tolerated concentration determined in Protocol 1 (ideally ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control solution by adding the same volume of DMSO used for the highest this compound concentration to the cell culture medium. This ensures the DMSO concentration is identical between the highest treatment group and the vehicle control.
-
Untreated Control: Include wells with cells in medium only.
-
-
Treatment: Remove the old medium and add the prepared this compound treatment, vehicle control, and untreated control media to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration.
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Analysis: Proceed with your desired analysis (e.g., calcium imaging, gene expression analysis, protein analysis). When analyzing your data, compare the this compound treated group to the vehicle control group to determine the specific effect of this compound.
Mandatory Visualizations
Caption: this compound inhibits the influx of extracellular calcium by blocking T-type calcium channels.
Caption: DMSO can increase intracellular calcium, a potential confounding effect in this compound experiments.
Caption: A logical workflow for in-vitro experiments with this compound and appropriate vehicle controls.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TTA-P1 batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTA-P1. Our goal is to help you control for batch-to-batch variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of a new batch of this compound compared to our previous batch. What could be the cause?
A1: Batch-to-batch variability in synthetic molecules like this compound can arise from several factors related to its chemical purity and composition. Key potential causes include:
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Presence of Impurities: The synthesis of this compound is a multi-step process, and side-products or unreacted starting materials may be present in the final product.[1] Some of these impurities may have biological activity that could either enhance or inhibit the expected effect of this compound, leading to inconsistent results.
-
Isomeric Purity: this compound may have multiple stereoisomers, and their biological activities can differ significantly. Inconsistencies in the stereochemical purity of different batches can therefore lead to varied experimental outcomes.[1]
-
Incorrect Concentration: Inaccurate determination of the concentration of your this compound stock solution can lead to variability. This can be due to weighing errors, incomplete solubilization, or degradation of the compound over time.[1]
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Compound Degradation: this compound, like many small molecules, can degrade if not stored properly. Exposure to light, high temperatures, or repeated freeze-thaw cycles can break down the compound, reducing its effective concentration.[1]
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Polymorphism: The presence of different crystalline forms (polymorphs) of this compound, while chemically identical, can have different physical properties such as solubility, which can affect its biological activity.[2]
Q2: How can we ensure the consistency of this compound batches before starting our experiments?
A2: It is crucial to perform in-house quality control (QC) on each new batch of this compound. We recommend the following:
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Chemical Analysis: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity and purity of the compound.[3]
-
Bioassay Validation: Before conducting large-scale experiments, test each new batch in a small-scale, standardized bioassay to confirm its biological activity and compare it to a previously validated batch.[3]
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Concentration Verification: Accurately determine the concentration of your stock solution using a calibrated analytical balance and validated analytical methods.[3]
Q3: What are the recommended storage conditions for this compound to maintain its stability?
A3: To ensure the long-term stability of this compound, we recommend storing it as a dry powder at -20°C or lower, protected from light and moisture.[3] For stock solutions, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[3]
Troubleshooting Guides
Issue 1: Reduced or no activity with a new batch of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | 1. Accurately re-determine the concentration of your stock solution. 2. Use freshly prepared dilutions for each experiment.[3] |
| Compound Degradation | 1. Assess the integrity of the compound using HPLC-MS to check for degradation products. 2. Ensure proper storage conditions were maintained.[3] |
| Inactive Batch | 1. Perform chemical characterization (e.g., LC-MS, NMR) to verify the identity and purity of the compound. 2. Contact the supplier for a certificate of analysis for the specific batch. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | 1. Ensure proper mixing of this compound solutions before application. 2. Verify the accuracy and calibration of pipettes. |
| Cell Culture Variability | 1. Standardize cell seeding density and passage number. 2. Monitor cell health and morphology throughout the experiment. |
| Assay Conditions | 1. Verify incubation times, temperatures, and reagent concentrations.[1] |
Quantitative Data Summary
Table 1: Example Purity Analysis of this compound Batches by HPLC
| Batch ID | Purity (%) | Retention Time (min) | Notes | Meets Specification? (>98%) |
| This compound-001 | 99.2 | 15.4 | Reference Batch | Yes |
| This compound-002 | 95.5 | 15.4 | Contains a significant impurity peak at 12.1 min. | No |
| This compound-003 | 98.9 | 15.5 | Meets quality specifications. | Yes |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
Objective: To determine the purity of a new batch of this compound.
Materials:
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This compound sample (new batch and reference standard)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound batch and a reference standard in ACN.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
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Compare the retention time of the major peak in the test batch chromatogram to that of the reference standard.
-
Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]
-
Visualizations
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: Hypothetical signaling pathway showing this compound action and potential impurity interference.
Caption: Experimental workflow for validating a new this compound batch.
References
Validation & Comparative
A Comparative Guide to TTA-P1 and TTA-P2: Efficacy and Selectivity in T-Type Calcium Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and selectivity of two prominent T-type calcium channel inhibitors, TTA-P1 and TTA-P2. The information presented is collated from preclinical research to assist in the selection of the appropriate tool compound for studies related to pain, epilepsy, and other neurological disorders.
Introduction
T-type calcium channels (T-channels), particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are low-voltage-activated calcium channels that play a crucial role in neuronal excitability, burst firing, and neurotransmitter release. Their involvement in the pathophysiology of various neurological and cardiovascular disorders has made them a significant target for drug discovery. This compound and TTA-P2 are piperidine-based antagonists of T-type calcium channels. Notably, TTA-P2 was developed through the optimization of this compound to enhance selectivity and stability, positioning it as a more refined research tool.[1]
Efficacy Comparison
Both this compound and TTA-P2 are potent inhibitors of T-type calcium channels with IC50 values in the nanomolar range.
This compound is a potent, state-independent inhibitor of human T-type calcium channels with a reported IC50 of 32 nM .[1]
TTA-P2 demonstrates high potency against all three T-type calcium channel isoforms. Reported IC50 values for TTA-P2 vary slightly across different studies and experimental conditions, but consistently remain in the low nanomolar range. For instance, one study reported an IC50 of 22 nM for TTA-P2 on native T-type channels in thalamocortical neurons.[2] Another study using a depolarized FLIPR assay reported an IC50 of 84 nM .[1] In rat sensory neurons, TTA-P2 potently and reversibly blocked T-currents with an IC50 of 100 nM .[3][4]
In Vitro Potency Data
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Human T-type Calcium Channels | Not Specified | 32 | [1] |
| TTA-P2 | Native T-type Calcium Channels (rat thalamocortical neurons) | Electrophysiology | 22 | [2] |
| TTA-P2 | All three T-type Calcium Channel isoforms | Depolarized FLIPR Assay | 84 | [1] |
| TTA-P2 | Native T-type Calcium Channels (rat sensory neurons) | Electrophysiology | 100 | [3][4] |
Selectivity Profile
A critical differentiator between this compound and TTA-P2 is their selectivity. TTA-P2 was specifically designed for improved selectivity over other ion channels, a crucial factor for minimizing off-target effects in experimental systems.
This compound has limited publicly available selectivity data. However, the fact that TTA-P2 was an optimization of this compound's selectivity profile suggests that this compound is less selective.
TTA-P2 exhibits high selectivity for T-type calcium channels. Studies have shown that it has little to no effect on high-voltage-activated (HVA) calcium currents, sodium currents, action potentials, or glutamatergic and GABAergic currents at concentrations that effectively block T-type channels.[1] Specifically, TTA-P2 was found to be 100- to 1000-fold less sensitive to blocking high-voltage-activated calcium and sodium currents.[3][4]
In Vitro Selectivity Data
| Compound | Off-Target | Assay | Activity | Reference |
| This compound | L-type (CaV1.2) Calcium Channel | Not Specified | Some inhibition reported, but quantitative data is limited. | Implied by optimization for TTA-P2 |
| TTA-P2 | High-Voltage-Activated (HVA) Calcium Channels | Electrophysiology | 100- to 1000-fold less potent than on T-type channels | [3][4] |
| TTA-P2 | Voltage-Gated Sodium Channels | Electrophysiology | 100- to 1000-fold less potent than on T-type channels | [3][4] |
| TTA-P2 | Glutamatergic and GABAergic currents | Not Specified | No significant effect | [1] |
Signaling Pathways and Experimental Workflows
To visualize the context of this compound and TTA-P2's mechanism of action and the experimental procedures used to characterize them, the following diagrams are provided.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of this compound and TTA-P2 on T-type calcium currents in isolated cells.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats, or a cell line (e.g., HEK293) stably expressing a specific T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3) is cultured on glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution is formulated to isolate calcium currents, typically containing a calcium salt as the charge carrier and blockers for sodium and potassium channels. The internal solution within the patch pipette contains ions that mimic the intracellular environment.
-
Whole-Cell Configuration: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (gigaohm seal) with the cell membrane. A brief suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp and Data Acquisition: The cell is voltage-clamped at a holding potential where T-type channels are available to open (e.g., -90 mV). Depolarizing voltage steps are applied to elicit T-type calcium currents.
-
Compound Application: this compound or TTA-P2 is applied to the external solution at increasing concentrations. The effect of each concentration on the peak T-type current amplitude is recorded until a steady-state block is achieved.
-
Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the baseline current. A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a logistic equation.
In Vivo Formalin Test for Nociception
This model assesses the analgesic efficacy of a compound in a model of persistent inflammatory pain.
-
Animals: Adult mice are used for this study. They are acclimated to the testing environment before the experiment.
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Drug Administration: TTA-P2 is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 5-10 mg/kg). A control group receives the vehicle alone.[3][4]
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.[5]
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a set period, typically up to 60 minutes.
-
Data Analysis: The observation period is divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-60 minutes), reflecting inflammatory pain and central sensitization. The total time spent in nocifensive behavior in each phase is compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Streptozotocin-Induced Diabetic Neuropathy Model
This model is used to evaluate the efficacy of compounds in alleviating neuropathic pain.
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.[6][7][8]
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Assessment of Hyperalgesia: Several weeks after STZ injection, the development of thermal hyperalgesia (increased sensitivity to heat) is assessed using a plantar test apparatus. The latency for the rat to withdraw its paw from a radiant heat source is measured. A shorter withdrawal latency in diabetic rats compared to non-diabetic controls indicates hyperalgesia.
-
Drug Administration: TTA-P2 is administered to the diabetic rats, typically via intraperitoneal injection.
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Post-Treatment Assessment: Thermal hyperalgesia is reassessed at various time points after drug administration.
-
Data Analysis: The paw withdrawal latencies before and after treatment are compared. A significant increase in paw withdrawal latency in the TTA-P2 treated group indicates a reversal of thermal hyperalgesia and an analgesic effect.
Conclusion
Both this compound and TTA-P2 are potent T-type calcium channel blockers. However, the available evidence strongly indicates that TTA-P2 possesses a superior selectivity profile , with minimal off-target effects on other key ion channels at concentrations effective for T-type channel inhibition. This makes TTA-P2 a more precise and reliable tool for investigating the physiological and pathophysiological roles of T-type calcium channels. For researchers aiming to specifically probe the function of T-type channels with reduced confounding variables, TTA-P2 is the recommended compound.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Nociceptive Responses in Streptozotocin-Induced Diabetic Rats and the Related Expression of Spinal NR2B Subunit of N-Methyl-D-Aspartate Receptors [e-dmj.org]
- 6. Critical evaluation of the streptozotocin model of painful diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: TTA-P1 vs. Ethosuximide for Absence Seizures
A Comparative Guide for Researchers and Drug Development Professionals
Absence seizures, characterized by brief, non-convulsive episodes of impaired consciousness, are a common form of epilepsy, particularly in children. For decades, ethosuximide (B1671622) has been a first-line therapy, but the quest for more potent and selective agents continues. This guide provides a detailed preclinical comparison of ethosuximide and TTA-P1, a potent T-type calcium channel antagonist, to inform future research and drug development in this area. While clinical comparative data is not available, this guide synthesizes the existing preclinical evidence to offer a comprehensive overview of their mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Shared Target with a Potency Divide
Both this compound and ethosuximide exert their anti-absence seizure effects by targeting T-type calcium channels, which are crucial for the generation of the characteristic 3 Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[1][2] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are highly expressed in thalamic neurons, which play a key role in the thalamocortical circuitry implicated in absence seizures.[1][3] By blocking these channels, both compounds reduce the neuronal burst firing that underlies the hypersynchronous thalamocortical oscillations characteristic of absence seizures.[1][4]
The primary difference between the two compounds lies in their potency. This compound is a potent, state-independent inhibitor of human T-type calcium channels with an IC50 in the nanomolar range (32 nM).[2][5] In contrast, ethosuximide blocks T-type calcium channels with a significantly lower potency, with IC50 values reported in the millimolar range.[6] This substantial difference in potency suggests that this compound may have the potential for greater efficacy at lower doses, potentially leading to a wider therapeutic window and fewer off-target effects.
dot
Preclinical Efficacy: Insights from Animal Models
The most widely used and validated animal models for studying absence epilepsy are the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and the Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats.[7][8][9] Both strains exhibit spontaneous spike-wave discharges (SWDs) on their EEGs that closely resemble those seen in humans with absence seizures.
Ethosuximide: Numerous preclinical studies have demonstrated the efficacy of ethosuximide in reducing SWDs in both GAERS and WAG/Rij rats. Intraperitoneal (i.p.) and oral administration of ethosuximide have been shown to dose-dependently decrease the number and duration of SWDs.[7][10] For instance, chronic oral administration of approximately 300 mg/kg/day ethosuximide in drinking water significantly reduced the percentage of time GAERS rats spent in seizure.[6]
Quantitative Preclinical Efficacy Data
| Compound | Animal Model | Administration Route | Dose | Effect on Spike-Wave Discharges (SWDs) |
| Ethosuximide | GAERS | Oral (in drinking water) | ~300 mg/kg/day | Significant reduction in the percentage of time spent in seizure.[6] |
| GAERS | Intraperitoneal (i.p.) | Not specified | Suppresses SWDs.[11] | |
| WAG/Rij | Intraperitoneal (i.p.) | 50 mg/kg | Significantly increased the efficacy when co-administered with an AMPA receptor antagonist.[10] | |
| This compound | WAG/Rij | Not specified | Not specified | Effective at suppressing seizures.[2] |
Pharmacokinetic Profiles in Rats
Understanding the pharmacokinetic properties of a drug is crucial for determining its dosing regimen and predicting its efficacy and safety.
Ethosuximide: The pharmacokinetics of ethosuximide have been studied in rats, revealing a half-life of approximately 24 minutes following a 10 mg/kg dose.[12]
This compound: Detailed pharmacokinetic data for this compound in rats, such as its half-life, bioavailability, and brain penetration, are not extensively published. However, it has been described as having good brain penetrance.[2] Information on a related compound, TTA-A8, showed a half-life of 24 minutes in rats after a 10 mg/kg dose, suggesting that compounds in this class may have relatively short half-lives.[12]
Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound | Ethosuximide |
| Half-life | Data not available (related compound TTA-A8: ~24 min at 10 mg/kg)[12] | ~24 min at 10 mg/kg[12] |
| Bioavailability | Data not available (related compound TTA-A8: 100% at 10 mg/kg)[12] | Data not available |
| Brain Penetrance | Good[2] | Data not available |
Experimental Protocols: A Methodological Overview
The preclinical evaluation of anti-absence seizure drugs typically involves the use of genetic animal models and electroencephalogram (EEG) recordings to quantify seizure activity.
Animal Models:
-
GAERS (Genetic Absence Epilepsy Rats from Strasbourg): These rats are a well-validated model exhibiting spontaneous SWDs that are pharmacologically sensitive to anti-absence drugs.[7]
-
WAG/Rij (Wistar Albino Glaxo from Rijswijk) Rats: This strain also develops spontaneous SWDs and is widely used for studying the pathophysiology of absence epilepsy and for screening potential therapeutics.[8][9]
Surgical Procedure and EEG Recording:
-
Electrode Implantation: Rats are anesthetized, and electrodes are stereotaxically implanted over the cortex (e.g., frontal and parietal regions) to record EEG activity. A reference and a ground electrode are also implanted.
-
Recovery: Animals are allowed a recovery period of at least one week before baseline EEG recordings commence.
-
Baseline EEG Recording: EEG is recorded for a defined period (e.g., several hours) to establish the baseline frequency and duration of SWDs for each animal.
-
Drug Administration: The test compound (this compound or ethosuximide) or vehicle is administered via a specific route (e.g., intraperitoneal injection, oral gavage, or in drinking water).
-
Post-treatment EEG Recording: EEG is recorded for a specified duration after drug administration to assess the effect on SWD activity.
Data Analysis: The primary endpoints in these studies are the number and duration of SWDs. The total time spent in seizure activity is often calculated. Statistical analysis is performed to compare the pre- and post-treatment seizure parameters and to compare the effects of the drug with a vehicle control.
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Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a significantly more potent inhibitor of T-type calcium channels than ethosuximide. This high potency, coupled with its demonstrated efficacy in a preclinical model of absence seizures, positions this compound as a promising candidate for further investigation.
However, a direct and comprehensive comparison is currently limited by the lack of publicly available in vivo dose-response and pharmacokinetic data for this compound. To fully assess its potential advantages over ethosuximide, future preclinical studies should focus on:
-
Direct Head-to-Head Efficacy Studies: Conducting dose-response studies of this compound and ethosuximide in the same animal model (either GAERS or WAG/Rij) using identical experimental protocols.
-
Comprehensive Pharmacokinetic Profiling: A thorough characterization of the pharmacokinetic properties of this compound in rats, including its half-life, bioavailability, and brain-to-plasma ratio.
-
Safety and Tolerability Studies: Assessing the safety profile of this compound at effective doses to determine its therapeutic index.
Such studies would provide the necessary data to make a more definitive comparison and guide the potential clinical development of this compound as a novel, more potent treatment for absence seizures.
References
- 1. Intrathecal application of ethosuximide is highly efficient in suppressing seizures in a genetic model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethosuximide-treatment-inhibits-epileptogenesis-and-alleviates-behavioural-co-morbidities-in-the-GAERS-model-of-absence-epilepsy [aesnet.org]
- 7. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tactile stimulation of young WAG/Rij rats prevents development of depression but not absence epilepsy [frontiersin.org]
- 10. Enhancement of anti-absence effects of ethosuximide by low doses of a noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist in a genetic animal model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localized cortical injections of ethosuximide suppress spike-and-wave activity and reduce the resistance to kindling in genetic absence epilepsy rats (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
TTA-P1 vs. Mibefradil: A Comparative Analysis of T-Type Calcium Channel Blocker Selectivity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity profiles of TTA-P1 and mibefradil (B1662139), supported by experimental data and detailed methodologies.
In the landscape of calcium channel modulation, the pursuit of subtype-selective inhibitors is paramount for therapeutic efficacy and safety. This guide provides a detailed comparison of two notable T-type calcium channel blockers: this compound and the now-withdrawn clinical candidate, mibefradil. While both compounds target T-type calcium channels, their selectivity profiles diverge significantly, impacting their potential as research tools and therapeutic agents. This analysis synthesizes available preclinical data to offer an objective comparison for researchers in pharmacology and drug development.
At a Glance: Key Differences in Selectivity
| Feature | This compound (and its analog TTA-P2) | Mibefradil |
| Primary Target | Potent and selective blocker of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) | Non-selective blocker of T-type and L-type calcium channels |
| Potency (T-type) | High (nanomolar range) | Moderate (micromolar range) |
| Selectivity | High selectivity for T-type over L-type and other ion channels | Poor selectivity, significant off-target effects |
| Clinical Status | Preclinical research tool | Withdrawn from the market due to significant drug-drug interactions and off-target effects |
Quantitative Analysis of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of TTA-P2 (a well-characterized and more extensively studied analog of this compound) and mibefradil against various voltage-gated calcium channels. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
Table 1: Inhibitory Activity of TTA-P2
| Channel Subtype | Cell Line | IC50 (nM) | Reference |
| T-type (native in DRG neurons) | Rat Dorsal Root Ganglion (DRG) Neurons | 100 | [1][2] |
| CaV3.1 (recombinant) | HEK293 | 93 | |
| CaV3.2 (recombinant) | HEK293 | 196 | |
| CaV3.3 (recombinant) | HEK293 | 84 | |
| High-Voltage-Activated (HVA) Ca²⁺ Channels | Rat DRG Neurons | >10,000 | [1][2] |
| Voltage-Gated Na⁺ Channels | Rat DRG Neurons | >10,000 | [1] |
Table 2: Inhibitory Activity of Mibefradil
| Channel Subtype | Cell Line / Preparation | IC50 (µM) | Reference |
| T-type (CaV3.1, α1G) | HEK293 (with 2 mM Ca²⁺) | 0.27 | [3] |
| T-type (CaV3.2, α1H) | HEK293 (with 2 mM Ca²⁺) | 0.14 | [3] |
| T-type (in rat atrial cells) | Rat Atrial Myocytes | 0.1 | [4] |
| L-type (CaV1.2, α1C) | HEK293 (with 10 mM Ba²⁺) | ~13 | [3] |
| L-type (in rat ventricular cells) | Rat Ventricular Myocytes | ~3 | [4] |
| Orai1 | HEK293 | 52.6 | [5][6] |
| Orai2 | HEK293 | 14.1 | [5][6] |
| Orai3 | HEK293 | 3.8 | [5][6] |
The data clearly illustrates that TTA-P2 is a highly potent and selective inhibitor of T-type calcium channels, with IC50 values in the nanomolar range and a selectivity of over 100-fold against HVA calcium channels and sodium channels.[2] In contrast, mibefradil exhibits micromolar potency against both T-type and L-type calcium channels, demonstrating a lack of selectivity.[3][4] Furthermore, mibefradil has been shown to inhibit other ion channels, such as Orai channels, and can trigger intracellular calcium release at higher concentrations, contributing to its complex and problematic pharmacological profile.[5][6]
Experimental Methodologies
The determination of ion channel selectivity and potency relies on precise electrophysiological and fluorescence-based assays. Below are detailed protocols for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through specific channels in a single cell.
Objective: To determine the concentration-dependent inhibition of voltage-gated calcium channels by a test compound and calculate the IC50 value.
Cell Preparation:
-
Cells (e.g., HEK293 cells stably expressing the calcium channel subtype of interest or primary neurons) are cultured on glass coverslips.
-
Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external recording solution.
Recording Solutions:
-
External Solution (in mM): 110 BaCl₂ (as the charge carrier to enhance current and block K⁺ channels), 10 HEPES, 40 TEA-Cl, 5 D-glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES. pH adjusted to 7.4 with CsOH.
Voltage-Clamp Protocol:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential.
-
To measure T-type calcium channel currents, the cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a resting, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit channel opening and inward currents.
-
For L-type channels, the holding potential is typically less negative (e.g., -80 mV) and depolarization steps are to higher potentials (e.g., 0 mV).
-
The test compound is applied at increasing concentrations via the external solution. The peak inward current at each concentration is measured and compared to the control current (before drug application).
-
The percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted with a sigmoidal dose-response curve to determine the IC50 value.
Fluorometric Imaging Plate Reader (FLIPR) Assay
The FLIPR assay is a high-throughput method to screen for compounds that modulate intracellular calcium levels.
Objective: To identify and characterize inhibitors of voltage-gated calcium channels by measuring changes in intracellular calcium concentration in a multi-well plate format.
Cell Preparation:
-
Cells expressing the target calcium channel are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a buffered salt solution for approximately 1 hour at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.
Compound Addition and Measurement:
-
The plate is placed in the FLIPR instrument.
-
The test compounds are added to the wells at various concentrations.
-
After a short incubation period, a depolarizing stimulus (e.g., a high concentration of KCl) is added to activate the voltage-gated calcium channels.
-
The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.
-
The peak fluorescence response in the presence of the compound is compared to the response in control wells (vehicle only) to determine the percentage of inhibition.
-
Dose-response curves are generated to calculate the IC50 values.
Visualizing the Mechanisms
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining ion channel inhibitor selectivity.
T-Type Calcium Channel Signaling Pathway
Caption: T-type calcium channel signaling and point of inhibition.
Conclusion
The available evidence strongly indicates that this compound and its analogs are highly selective and potent research tools for investigating the physiological and pathophysiological roles of T-type calcium channels. Their nanomolar potency and high selectivity for T-type over other ion channels make them superior to mibefradil for targeted studies.
Mibefradil, in contrast, serves as a cautionary example of a non-selective calcium channel blocker. Its activity against both T-type and L-type channels, coupled with off-target effects on other ion channels and cellular processes, led to its withdrawal from the market. While it may have some utility in studies where broad-spectrum calcium channel blockade is desired, its lack of specificity complicates the interpretation of experimental results.
For researchers aiming to dissect the specific contributions of T-type calcium channels in cellular and systemic functions, this compound and its analogs are the more appropriate and reliable pharmacological tools.
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TTA-P1's On-Target Effects In Vitro: A Comparative Guide
For researchers and drug development professionals, understanding the precise on-target effects of a compound is paramount. This guide provides a comprehensive comparison of TTA-P1, a potent T-type calcium channel inhibitor, with other relevant alternatives, supported by in vitro experimental data. We will delve into its inhibitory potency, isoform selectivity, and the downstream signaling pathways it modulates.
In Vitro Potency and Selectivity of this compound and Alternatives
This compound has been identified as a potent, state-independent inhibitor of human T-type calcium channels[1][2]. Its on-target effects are primarily evaluated through electrophysiological techniques, with whole-cell patch-clamp being the gold standard for characterizing ion channel modulators. This method allows for the direct measurement of ion channel currents and the precise determination of a compound's inhibitory concentration (IC50).
| Compound | Target Isoform | IC50 (nM) | Assay Type | Key Characteristics |
| This compound | Human T-type Calcium Channels | 32[1] | Not specified | Potent, state-independent inhibitor.[1][2] |
| TTA-P2 | CaV3.1 | 93[3] | Whole-cell patch-clamp | Potent and selective T-type channel blocker.[3] |
| CaV3.2 | 196[3] | Whole-cell patch-clamp | ||
| CaV3.3 | 84[3] | Whole-cell patch-clamp | ||
| Z944 | hCaV3.1 | 50-160 | Not specified | Selective T-type Ca2+ channel blocker. |
| hCaV3.2 | 50-160 | Not specified | ||
| hCaV3.3 | 50-160 | Not specified | ||
| TTA-A2 | CaV3.1, 3.2, 3.3 | ~100[4] | Patch-clamp | Voltage-dependent, high-potency antagonist.[4] |
Signaling Pathways Modulated by T-Type Calcium Channels
The inhibition of T-type calcium channels by compounds like this compound has significant downstream effects on various cellular signaling pathways. These low-voltage activated channels play crucial roles in neuronal excitability, cell proliferation, and neurotransmitter release.
Calcium influx through CaV3.1 channels has been shown to be involved in the activation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation[5]. Inhibition of CaV3.1 can therefore lead to decreased cell viability in certain cell types.
The CaV3.2 isoform is prominently expressed in nociceptive sensory neurons and plays a major role in pain signaling. Its activation can lead to neurotransmitter release and is implicated in the sensitization of pain pathways[6][7]. Blockade of CaV3.2 channels is a key mechanism for the analgesic effects of T-type channel inhibitors.
CaV3.3 channels are known to be modulated by calmodulin (CaM), a ubiquitous calcium-binding protein. The activity of CaV3.3 can lead to intracellular calcium oscillations, which are important for various cellular processes, including gene expression and enzyme activation[8][9].
Experimental Protocols
Validating the on-target effects of this compound in vitro requires robust and well-defined experimental protocols. The following outlines the key methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for the direct measurement of T-type calcium channel currents and their inhibition by this compound.
Cell Lines:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 isoforms.
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with CsOH.
Procedure:
-
Culture HEK-293 cells expressing the target CaV isoform on glass coverslips.
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.
-
Hold the cell membrane potential at -100 mV to ensure channels are in a closed, ready-to-be-activated state.
-
Apply a depolarizing voltage step to -30 mV for 200 ms (B15284909) to elicit a T-type calcium current.
-
Record baseline currents for a stable period.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the current at each concentration until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of inhibition.
Data Analysis:
-
Measure the peak inward current amplitude at each concentration of this compound.
-
Normalize the current amplitudes to the baseline current (before drug application).
-
Plot a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
Logical Framework for Comparative Analysis
To objectively evaluate this compound, a logical framework is necessary to compare its performance against other T-type calcium channel inhibitors. This involves assessing its potency, isoform selectivity, and mechanism of action in parallel with alternative compounds.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and function of Cav3.1 T-type calcium channels in IGF-I-stimulated pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Regulation of Cav3.3 T-type Ca2+ Channel Is Mediated by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-type CaV3.3 calcium channels produce spontaneous low-threshold action potentials and intracellular calcium oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TTA-P1 and Other Novel T-type Calcium Channel Blockers for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T-type calcium channel blocker TTA-P1 with other novel antagonists, including TTA-P2, Z944, NNC 55-0396, and TTA-A2. The information presented is collated from various preclinical studies to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to T-type Calcium Channels
Low-voltage-activated (LVA) T-type calcium channels (T-channels), encompassing the subtypes CaV3.1, CaV3.2, and CaV3.3, are integral to regulating neuronal excitability, cardiac rhythmicity, and a variety of other physiological processes. Their activation near the resting membrane potential makes them key modulators of cellular pacemaking and low-threshold calcium spikes. Dysregulation of T-channel activity has been implicated in a range of pathologies, including epilepsy, neuropathic pain, and certain cancers, making them a significant target for therapeutic intervention. The development of potent and selective inhibitors is crucial for both elucidating the precise physiological roles of each T-channel subtype and for advancing targeted therapeutic strategies with minimal off-target effects.
Quantitative Comparison of T-type Channel Blockers
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and other novel T-type calcium channel blockers based on available preclinical data.
| Compound | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | Human T-type channels | 32[1] | State-independent blocker.[1] | Good brain penetrance; effective in suppressing seizures in the WAG/Rij rat model of generalized epilepsy.[1] |
| TTA-P2 | Rat DRG T-currents | 100[2][3][4] | 100- to 1000-fold less sensitive for high-voltage-activated calcium and sodium channels.[2][3][4] | Potent and reversible blocker; demonstrates antinociceptive effects in animal models of inflammatory and neuropathic pain.[2][3][4] |
| Recombinant CaV3.1 | 93 | |||
| Recombinant CaV3.2 | 196 | |||
| Recombinant CaV3.3 | 84 | |||
| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 | 50 - 160[1] | 50- to 600-fold selective for CaV3.x over CaV1.2, hERG, and NaV1.5.[5] | Orally available; potently suppresses absence seizures and reverses thermal hyperalgesia.[1] |
| NNC 55-0396 | CaV3.1 | 6800[6] | > 100 µM for high-voltage-activated (HVA) currents.[6] | Highly selective; suppresses tremor in mouse models. |
| TTA-A2 | T-type channels (depolarized FLIPR assay) | 9.4[1] | ~300-fold selective for CaV3 channels over high-voltage activated calcium channels.[7] | Preferentially interacts with and stabilizes the inactivated state of the channel; promotes slow-wave sleep.[1][7] |
| CaV3.1 | ~100[7] | |||
| CaV3.2 | ~100[7] | |||
| CaV3.3 | ~100[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involving T-type calcium channels and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-type Current Measurement
This protocol is a generalized method for assessing the inhibitory effect of compounds on T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells).
1.1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with plasmids encoding the desired human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3) and a reporter gene (e.g., GFP) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
1.2. Solutions:
-
External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is often used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
1.3. Recording Procedure:
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-cell patch-clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system.
-
Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.
-
T-type currents are elicited by a depolarizing voltage step to -30 mV for 200 ms.
-
After establishing a stable baseline recording, the test compound (e.g., this compound) is applied to the bath at various concentrations.
-
The effect of the compound is quantified by measuring the reduction in the peak inward current.
-
Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to a Hill equation.
-
To assess selectivity, similar protocols are used to measure the effect of the compound on other ion channels (e.g., L-type or N-type calcium channels, sodium channels) expressed in appropriate cell lines, using specific voltage protocols and ion compositions.
Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Influx Assay
This high-throughput screening method measures changes in intracellular calcium concentration as an indicator of T-type channel activity.
2.1. Cell Line and Reagents:
-
A stable HEK293 cell line expressing the T-type channel subtype of interest is used. To facilitate the measurement of T-type channel activity from a resting state, these cells may also co-express an inwardly rectifying potassium channel (e.g., Kir2.3) to maintain a hyperpolarized membrane potential.[8][9][10]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP) is used.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing solution containing a high concentration of KCl.
2.2. Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
The cells are loaded with the calcium-sensitive dye in the assay buffer for 1 hour at 37°C.
-
After loading, the cells are washed with the assay buffer to remove excess dye.
-
The cell plate and a compound plate containing serial dilutions of the test compounds are placed into the FLIPR instrument.
-
The instrument records a baseline fluorescence reading for a few seconds.
-
The depolarizing KCl solution is automatically added to the wells to activate the T-type channels, and the resulting change in fluorescence is recorded for 1-2 minutes.
-
The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to vehicle-treated control wells.
-
IC50 values are calculated from the concentration-response data.
Conclusion
The selection of a T-type calcium channel blocker for research purposes depends on the specific requirements of the study. This compound emerges as a potent, brain-penetrant blocker with demonstrated efficacy in an in vivo model of epilepsy.[1] For studies requiring high selectivity against other ion channels, TTA-P2 and Z944 represent excellent choices with extensive characterization in pain models.[2][3][4] NNC 55-0396 offers high selectivity for T-type channels over HVA channels, making it suitable for dissecting the roles of different calcium channel families. TTA-A2, with its state-dependent mechanism, is a valuable tool for investigating the role of T-type channels in sleep and other neurological processes.[1][7] Researchers are encouraged to consider the specific potency, selectivity profile, and demonstrated in vivo effects of each compound when designing their experiments. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other novel T-type channel modulators.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of TTA-P1 and Z944 in Preclinical Epilepsy Models
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of two potent T-type calcium channel antagonists, TTA-P1 and Z944, in various preclinical models of epilepsy. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds. While direct head-to-head studies are not available, this document synthesizes data from independent research to offer a comparative perspective on their anti-seizure and disease-modifying potentials.
T-type calcium channels, particularly CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial in regulating neuronal excitability. Their over-activity is strongly implicated in the pathophysiology of both genetic generalized epilepsies, such as absence seizures, and acquired epilepsies like temporal lobe epilepsy (TLE).[1] Both this compound, developed by Merck, and Z944, from Zalicus Pharmaceuticals (now in clinical trials), are high-affinity antagonists of these channels, representing a targeted therapeutic strategy.[1]
In Vivo Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound and Z944 in established rodent models of epilepsy.
Table 1: Efficacy of this compound and Z944 in Genetic Epilepsy Models (Absence Seizures)
| Compound | Epilepsy Model | Animal Strain | Key Efficacy Parameters | Effective Dose(s) | Reference |
| This compound | Generalized Genetic Epilepsy (GGE) | WAG/Rij Rats | Effective at suppressing seizures | Not specified in review | [1] |
| Z944 | Genetic Absence Epilepsy | GAERS Rats | - Potently suppressed absence seizures by 85-90%- Significantly reduced the time spent in seizure- Reduced the number and duration of seizures | 30 mg/kg | [2] |
Table 2: Efficacy of Z944 in Acquired Epilepsy Models (Temporal Lobe Epilepsy)
| Epilepsy Model | Animal Strain | Key Efficacy Parameters | Effective Dose(s) | Reference |
| Amygdala Kindling | Not specified | - Significantly delayed the progression of kindling- Increased the number of stimulations to reach Racine stages III, IV, and V- Not effective at suppressing seizures in fully kindled rats | 30 mg/kg (for delaying progression) | [3][4][5] |
| Post-Status Epilepticus (Kainic Acid-induced) | Wistar Rats | - Reduced number of seizures post-treatment (0.01 ± 0.01 seizures/day vs. 0.8 ± 0.1 in vehicle)- Improved depressive-like behavior and cognitive deficits | 60 mg/kg/day (continuous subcutaneous infusion) | [6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the efficacy data.
Table 3: Summary of Experimental Protocols
| Parameter | Z944 in GAERS Model (Absence Seizures) | Z944 in Amygdala Kindling Model (TLE) | Z944 in Post-SE Model (TLE) | This compound in WAG/Rij Model (GGE) |
| Animal Model | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rats with surgically implanted electrodes in the amygdala | Wistar rats induced with status epilepticus (SE) via kainic acid | WAG/Rij rats, a model of generalized genetic epilepsy |
| Drug Administration | Intraperitoneal injection | Intraperitoneal injection | Continuous subcutaneous infusion for 4 weeks | Not specified in review |
| Seizure Induction | Spontaneous spike-and-wave discharges | Repeated electrical stimulation of the amygdala | 4 hours of kainic acid-induced SE | Spontaneous spike-and-wave discharges |
| Efficacy Assessment | Electroencephalogram (EEG) recordings to quantify seizure number, duration, and time spent in seizure | Racine scale for seizure severity and number of stimulations to reach fully kindled state | Continuous video-EEG monitoring for 2 weeks post-treatment to quantify seizure frequency | EEG analysis for seizure suppression |
| Behavioral/Cognitive Assessment | Not specified | Not specified | Tests for anxiety, depression, and spatial learning/memory | Not specified in review |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: T-Type Calcium Channel Blockade in Epilepsy.
Caption: Generalized Workflow for In Vivo Epilepsy Studies.
Comparative Discussion
Both this compound and Z944 demonstrate significant promise as selective T-type calcium channel antagonists for the treatment of epilepsy.
Z944 has been more extensively characterized in the public domain, with data available for both a genetic model of absence epilepsy (GAERS) and models of acquired TLE. In the GAERS model, Z944 shows potent anti-seizure effects, significantly reducing seizure activity by up to 90%.[2] This suggests a strong therapeutic potential for genetic generalized epilepsies characterized by spike-and-wave discharges.
In models of TLE, Z944's profile is more nuanced. It demonstrates a clear disease-modifying effect, delaying the progression of epilepsy in the amygdala kindling model and reducing seizure frequency and comorbidities in the post-status epilepticus model.[3][6] However, its inability to suppress seizures in already fully kindled animals suggests that its primary utility in TLE may be in preventing or slowing epileptogenesis rather than treating established, refractory seizures.[4][5] The positive effects on cognitive and behavioral comorbidities are a significant advantage, addressing a critical unmet need in epilepsy treatment.[6]
This compound is reported to be effective in the WAG/Rij rat model of GGE, which is another well-validated model for absence seizures.[1] This indicates that, like Z944, this compound is a promising candidate for treating this type of epilepsy. However, the lack of detailed, publicly available quantitative data and studies in acquired epilepsy models makes a direct and comprehensive comparison with Z944 challenging.
Conclusion
Z944 has a robust preclinical data package supporting its efficacy in both genetic and acquired epilepsy models, with a particularly interesting profile as a potential disease-modifying agent in TLE. This compound also shows clear potential in a model of genetic epilepsy. The choice between these or other T-type calcium channel antagonists for further development would depend on the specific type of epilepsy being targeted. For genetic generalized epilepsies, both compounds appear to be strong candidates. For acquired epilepsies such as TLE, Z944's demonstrated disease-modifying effects are a compelling feature. Further research, including direct comparative studies and the public release of more detailed data on this compound, would be invaluable to the field.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 5. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disease-modifying effects of a novel T-type calcium channel antagonist, Z944, in a model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TTA-P1 and NNC 55-0396 as T-type Calcium Channel Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of neurological and pathological research, the modulation of T-type calcium channels (T-type Ca²⁺ channels) has emerged as a promising therapeutic strategy for a variety of disorders, including epilepsy, neuropathic pain, and certain cancers. Among the pharmacological tools available, TTA-P1 and NNC 55-0396 are two prominent antagonists used to probe the function of these channels. This guide provides a detailed, data-supported head-to-head comparison of this compound and NNC 55-0396, focusing on their performance, mechanism of action, and relevant experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Indicators
A critical aspect of selecting a pharmacological tool is its potency and selectivity. The following table summarizes the key in vitro efficacy data for this compound and NNC 55-0396.
| Parameter | This compound | NNC 55-0396 |
| Target | Human T-type calcium channels | T-type calcium channels (specifically Cav3.1) |
| Potency (IC₅₀) | 32 nM (human T-type channels)[1] | 6.8 µM (recombinant α1G T-type channels in HEK293 cells)[2][3] |
| Mechanism of Action | Potent, state-independent antagonist[1] | Selective T-type calcium channel blocker[2][3] |
| Selectivity | High selectivity over high-voltage activated (HVA) calcium channels[4] | No detectable effect on HVA channels at 100 µM[2][3] |
In-Depth Analysis of Preclinical Efficacy
The in vivo effects of this compound and NNC 55-0396 have been characterized in various preclinical models, demonstrating their potential therapeutic applications.
| Preclinical Model | This compound | NNC 55-0396 |
| Epilepsy | Effective at suppressing seizures in the WAG/Rij model of generalized epilepsy[1] | Information not available in the provided search results. |
| Neuropathic Pain | A derivative, TTA-P2, has shown potent antinociceptive effects in models of inflammatory and neuropathic pain[5][6] | Information not available in the provided search results. |
| Essential Tremor | Information not available in the provided search results. | Suppresses tremor in the GABAA subunit α1-null mice and harmaline-induced tremor models[2][7] |
| Angiogenesis & Cancer | Information not available in the provided search results. | Inhibits tumor-induced angiogenesis in vitro and in vivo by suppressing HIF-1α stability and significantly suppressed glioblastoma tumor growth in a xenograft model.[8] |
| Atherosclerosis | Information not available in the provided search results. | Reduces atherosclerosis by increasing cholesterol efflux in a mouse model.[9] |
Signaling Pathways and Mechanisms of Action
While both compounds target T-type calcium channels, NNC 55-0396 has been shown to modulate downstream signaling pathways, offering additional mechanisms for its therapeutic effects.
NNC 55-0396 Signaling Pathways
NNC 55-0396 has been demonstrated to inhibit angiogenesis by suppressing the stability of Hypoxia-Inducible Factor-1α (HIF-1α).[8] Under hypoxic conditions, HIF-1α promotes the transcription of genes involved in angiogenesis. By inhibiting T-type calcium channels, NNC 55-0396 interferes with this process.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. T-type Ca2+ Channels: T for Targetable [ouci.dntb.gov.ua]
- 9. Cav3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
TTA-P1: A Comparative Analysis of its Therapeutic Potential in Epilepsy and Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of TTA-P1, a novel T-type calcium channel antagonist, against established standards of care for absence epilepsy and neuropathic pain. The following sections present a synthesis of preclinical data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to facilitate a comprehensive evaluation of this compound's performance.
Comparative Efficacy of this compound
This compound has demonstrated significant promise in preclinical models of absence epilepsy and neuropathic pain. Its primary mechanism of action is the potent and state-independent inhibition of T-type calcium channels.[1][2] This section compares its in vitro potency and in vivo efficacy with current first-line treatments.
In Vitro Potency Against T-Type Calcium Channels
This compound exhibits a high affinity for T-type calcium channels, a key driver in the pathophysiology of absence seizures and certain types of neuropathic pain. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its optimized analogue, TTA-P2, in comparison to standard antiepileptic drugs that also target these channels.
| Compound | Target | IC50 | Reference |
| This compound | Human T-type Calcium Channels | 32 nM | [3] |
| TTA-P2 | Human T-type Calcium Channels | 84 nM | [3] |
| TTA-P2 | Native T-type Ca2+ currents in thalamocortical neurons | 22 nM | [4] |
| Ethosuximide | T-type Calcium Channels | Relatively weak blocker | [5] |
| Valproate | T-type Calcium Currents | - | [6] |
Preclinical Efficacy in Absence Epilepsy
The WAG/Rij rat is a well-established genetic model for absence epilepsy, characterized by spontaneous spike-wave discharges (SWDs) on electroencephalogram (EEG).[7][8] this compound has been shown to be effective in suppressing seizures in this model.[3] The standard first-line treatment for absence seizures is ethosuximide, with valproate also being a common therapeutic option.[1][9]
| Treatment | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| This compound | WAG/Rij Rats | Seizure Suppression | Effective at suppressing seizures | [3] |
| Ethosuximide | WAG/Rij Rats | Seizure Freedom | Antiepileptogenic effects may be temporary | [10] |
| Valproate & Ethosuximide | WAG/Rij Rats | Spike-Wave Discharge Reduction | Combination reduces SWDs | [11] |
Preclinical Efficacy in Neuropathic Pain
The formalin test is a widely used preclinical model to assess analgesic efficacy in both acute and persistent pain, with the second phase being relevant to neuropathic pain mechanisms.[12] The standard of care for neuropathic pain includes gabapentinoids like gabapentin (B195806) and pregabalin.[13][14] While direct comparative studies with this compound are limited, data on the more selective analogue TTA-P2 provides valuable insight.
| Treatment | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| TTA-P2 (analogue of this compound) | Formalin Test (Mice) | Reduction in nociceptive behavior (Phase 2) | 5 mg/kg and 7.5 mg/kg i.p. significantly reduced licking/biting time | [15] |
| Gabapentin | Formalin Test (Mice) | Reduction in nociceptive behavior (Phase 2) | 50 mg/kg i.p. decreased pain behavior in the late phase | [15] |
| Pregabalin | Diabetic Neuropathy (Human) | Pain Relief (Visual Analog Scale) | More efficacious than Gabapentin | [6][16] |
Experimental Protocols
To ensure transparency and facilitate the replication of the cited findings, this section provides detailed methodologies for the key experiments referenced in this guide.
Determination of IC50 for T-Type Calcium Channel Inhibition
Objective: To determine the concentration of a compound required to inhibit 50% of the T-type calcium channel current.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with cDNA encoding the desired human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Voltage Protocol: To isolate T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state. A depolarizing step (e.g., to -30 mV) is then applied to elicit an inward calcium current.
-
Drug Application: A range of concentrations of the test compound (e.g., this compound) is applied to the cells via a perfusion system.
-
Data Analysis: The peak inward current is measured at each concentration. A concentration-response curve is generated by plotting the percentage of current inhibition against the log of the compound concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response equation.
WAG/Rij Rat Model of Absence Epilepsy
Objective: To assess the anticonvulsant efficacy of a compound against spontaneous absence seizures.
Methodology:
-
Animal Model: Adult WAG/Rij rats (typically 4-10 months of age), which genetically exhibit spontaneous absence seizures, are used.[2]
-
Surgical Implantation: Rats are surgically implanted with cortical EEG electrodes to monitor brain activity.
-
Baseline Recording: Prior to drug administration, baseline EEG recordings are taken for a defined period (e.g., several hours) to determine the frequency and duration of spontaneous spike-wave discharges (SWDs).[2][17]
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.
-
Post-Treatment Recording: EEG is continuously recorded for a specified period after drug administration.
-
Data Analysis: The number and total duration of SWDs in the post-treatment period are quantified and compared to the baseline values and to the vehicle control group to determine the percentage of seizure reduction.[18][19]
Formalin Test for Nociceptive Pain
Objective: To evaluate the analgesic properties of a compound in a model of persistent pain.
Methodology:
-
Animal Model: Adult mice or rats are used.
-
Acclimatization: Animals are placed in an observation chamber for a period of acclimatization before the experiment begins.
-
Drug Administration: The test compound (e.g., this compound analogue) or a vehicle control is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5-5%) is injected into the plantar surface of one hind paw.[1][9]
-
Behavioral Observation: The animal's behavior is observed and recorded for a set period (e.g., 30-60 minutes) following the formalin injection. The total time spent licking or biting the injected paw is quantified.
-
Data Analysis: The observation period is divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory and central sensitization mechanisms relevant to neuropathic pain. The licking/biting time in the drug-treated group is compared to the vehicle-treated group for each phase to determine the analgesic effect.[1][12]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are rooted in its ability to modulate specific signaling pathways involved in the pathophysiology of absence epilepsy and neuropathic pain.
Thalamocortical Oscillations in Absence Epilepsy
Absence seizures are characterized by hypersynchronous oscillations within the thalamocortical circuitry.[3][20] T-type calcium channels, particularly the CaV3.1 subtype, play a crucial role in generating the low-threshold calcium spikes that drive the burst firing of thalamic neurons, leading to the characteristic spike-wave discharges seen on EEG.[21][22] this compound, by blocking these channels, disrupts this pathological rhythmic activity.
Caption: this compound inhibits CaV3.1 T-type calcium channels in thalamocortical neurons.
Pain Signaling in Dorsal Root Ganglion Neurons
In neuropathic pain states, there is an upregulation of T-type calcium channels, particularly the CaV3.2 subtype, in the dorsal root ganglion (DRG) neurons.[5][23][24] This increased expression contributes to neuronal hyperexcitability and enhanced transmission of pain signals to the spinal cord. By blocking these channels, this compound is believed to reduce the excitability of nociceptive neurons and thereby alleviate pain.
Caption: this compound blocks CaV3.2 T-type calcium channels in nociceptive DRG neurons.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical validation of a novel therapeutic agent like this compound.
Caption: Preclinical validation workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nerve injury elevates functional Cav3.2 channels in superficial spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Experimental Models of Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 17. mdpi.com [mdpi.com]
- 18. Rat strain differences in seizure frequency and hilar neuron loss after systemic treatment with pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological-characterization-of-the-role-of-T-type-calcium-channels-in-thalamic-oscillatory-activity [aesnet.org]
- 23. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increased expression of CaV3.2 T-type calcium channels in damaged DRG neurons contributes to neuropathic pain in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TTA-P1 and Older Calcium Channel Blockers: A Guide for Researchers
A new generation of calcium channel blockers, exemplified by TTA-P1, demonstrates a distinct pharmacological profile compared to traditional agents like verapamil (B1683045), diltiazem (B1670644), and nifedipine (B1678770). This guide provides a detailed comparative analysis, focusing on their mechanism of action, potency, and selectivity, supported by experimental data to inform researchers and drug development professionals.
The primary distinction lies in their targets: this compound is a potent and selective blocker of T-type calcium channels, while the older drugs predominantly target L-type calcium channels. This fundamental difference in mechanism underpins their varying physiological effects and therapeutic potentials.
Mechanism of Action: A Tale of Two Channels
Calcium channel blockers exert their effects by inhibiting the influx of calcium ions into cells, a critical process in cellular signaling and function. However, the specific type of calcium channel they target dictates their pharmacological profile.
Older Calcium Channel Blockers: Verapamil (a phenylalkylamine), diltiazem (a benzothiazepine), and nifedipine (a dihydropyridine) are established drugs that primarily block L-type (long-lasting) voltage-gated calcium channels (CaV1) .[1] These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle, contributing to their widespread use in treating hypertension and angina.[1]
This compound: In contrast, this compound is a potent inhibitor of T-type (transient) voltage-gated calcium channels (CaV3) .[2] T-type channels are involved in a variety of physiological processes, including neuronal burst firing and hormone secretion.[2]
The signaling pathways for both channel types are illustrated below:
Potency and Selectivity: A Quantitative Comparison
The efficacy of a calcium channel blocker is determined by its potency (the concentration required for a therapeutic effect) and its selectivity for its target channel over other ion channels.
| Compound | Target Channel | IC50 (T-Type Channels) | IC50 (L-Type Channels) | Selectivity (T-type vs. L-type) |
| This compound | T-type (CaV3) | 32 nM (human)[2] | > 10 µM (for related compound TTA-I1)[3] | > 12,000-fold (for related compound TTA-I1)[3] |
| Verapamil | L-type (CaV1) | Blocks with micromolar affinity[4] | - | Blocks both L- and T-type channels[4] |
| Diltiazem | L-type (CaV1) | - | 85-95 µM (CaV1.2)[5] | Primarily L-type selective |
| Nifedipine | L-type (CaV1) | 10-fold less potent than on L-type[6] | 1.85 - 3.35 nM (CaV1.2)[7], 0.2 µM (cardiac)[3] | Primarily L-type selective |
Note: IC50 values can vary depending on the specific channel subtype, experimental conditions, and cell type used.
This compound and its analogs, such as TTA-P2, exhibit high potency for T-type channels with IC50 values in the low nanomolar range.[2][8] Furthermore, they demonstrate remarkable selectivity, with a significantly lower affinity for L-type and other high-voltage activated (HVA) calcium channels. For instance, TTA-P2 was found to be 100- to 1000-fold less sensitive to HVA calcium and sodium currents.[8]
In contrast, while the older calcium channel blockers are potent L-type channel inhibitors, their selectivity is less pronounced. Some dihydropyridines and phenylalkylamines have been shown to inhibit T-type calcium channels at clinically relevant concentrations.[9] For example, verapamil can block T-type channels with micromolar affinity.[4] Nifedipine has been shown to be about 10-fold less potent on T-type channels compared to L-type channels.[6]
Chemical Structures
The chemical structures of this compound and the older calcium channel blockers are distinct, reflecting their different target specificities.
| Compound | Chemical Structure |
| This compound |
|
| Verapamil |
|
| Diltiazem |
|
| Nifedipine |
|
Experimental Protocols
A detailed understanding of the experimental methods used to characterize these compounds is crucial for interpreting the data.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the activity of ion channels.
Methodology:
-
Cell Preparation: Cells heterologously expressing the calcium channel of interest (e.g., CaV3.2 for T-type or CaV1.2 for L-type) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp and Data Acquisition: The membrane potential is held constant ("clamped") at a specific voltage. Voltage steps are applied to activate the calcium channels, and the resulting inward calcium current is measured.
-
Drug Application: The compound of interest is applied to the cell via the external solution at varying concentrations.
-
Data Analysis: The inhibition of the calcium current at each drug concentration is measured to determine the IC50 value, which represents the concentration at which the drug inhibits 50% of the channel activity.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentrations in response to channel activation and inhibition.
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Stimulation: The cells are stimulated with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels.
-
Drug Application: The calcium channel blocker is added to observe its effect on the depolarization-induced calcium influx.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are measured over time using a fluorescence microscope.
Conclusion
This compound represents a significant advancement in calcium channel pharmacology, offering high potency and selectivity for T-type channels. This contrasts with older calcium channel blockers like verapamil, diltiazem, and nifedipine, which primarily target L-type channels and exhibit a broader spectrum of activity that can include T-type channels at higher concentrations. The distinct pharmacological profiles of these compounds provide researchers with valuable tools to dissect the specific roles of T-type and L-type calcium channels in health and disease, paving the way for the development of more targeted and effective therapeutics.
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil Parameter- and Dose-Dependently Impairs Memory Consolidation in Open Field Habituation Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of human Cav3.2 T-type Ca2+ channels: block by antihypertensives, antiarrhythmics, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of T-Type Calcium Channel Blockers: A Comparative Guide Featuring TTA-P1 and the Power of Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a pharmacological agent is paramount. This guide provides a comparative analysis of T-type calcium channel inhibitors, with a focus on TTA-P1, and highlights the indispensable role of knockout models in validating their specificity. While information on the direct use of knockout models with this compound is limited, we will draw comparisons with its close analogue, TTA-P2, and other well-characterized blockers to illustrate best practices in specificity assessment.
T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysfunction has been implicated in pathological conditions such as epilepsy, neuropathic pain, and sleep disorders, making them attractive therapeutic targets. This compound has been identified as a potent, state-independent inhibitor of human T-type calcium channels[1]. However, a comprehensive understanding of its specificity is essential to predict its therapeutic efficacy and potential off-target effects.
The Gold Standard: Knockout Models for Target Validation
The most rigorous method for validating the on-target activity of a drug is to compare its effects in wild-type animals with those in animals where the target protein has been genetically removed (knockout models). If the drug has no effect in the knockout animal, it provides strong evidence that its action is mediated through the absent target.
This compound and its Analogue TTA-P2: A Comparative Overview
This compound is a nanomolar-range inhibitor of human T-type calcium channels[2]. Further optimization of this compound's selectivity and stability led to the development of TTA-P2[2]. While both are potent T-type channel blockers, a larger body of public-domain research utilizing knockout models is available for TTA-P2, making it a valuable case study for assessing specificity.
Signaling Pathway of T-Type Calcium Channels and Inhibitor Action
Comparative Selectivity Profile
The following table summarizes the inhibitory potency of this compound and TTA-P2 against T-type calcium channels and provides a comparison with their effects on other ion channels.
| Compound | Target | IC₅₀ (nM) | Selectivity Notes | Reference |
| This compound | Human T-type Calcium Channels | 32 | Potent, state-independent inhibitor. | [2] |
| TTA-P2 | T-type Calcium Channels (pan) | ~22-100 | 100- to 1000-fold less sensitive to high-voltage-activated calcium and sodium currents. No action on glutamatergic or GABAergic currents. | [3][4] |
| Z944 | T-type Calcium Channels (pan) | ~50-160 | >200-fold selectivity for T-type over N-type channels. Minimal effects on hERG and NaV1.5 channels at concentrations that block T-type channels. | [5][6] |
Experimental Validation of Specificity Using Knockout Models
The true test of a compound's specificity comes from in vivo studies using knockout animals. Below, we outline a typical experimental workflow and present data from studies on TTA-P2 and another T-type channel blocker, Z944, which have utilized this approach.
General Experimental Workflow for Assessing Specificity
Case Study 1: TTA-P2 and Pain Perception in CaV3.2 Knockdown Models
In a study investigating the role of T-type channels in pain, the antihyperalgesic effects of TTA-P2 were examined in diabetic rats. The administration of an oligonucleotide antisense for the CaV3.2 isoform of T-channels completely abolished the pain-relieving effects of TTA-P2, strongly suggesting that TTA-P2's analgesic properties are mediated through its interaction with CaV3.2 channels[3].
Case Study 2: Z944 and CGRP-Induced Allodynia in CaV3.2 Knockout Mice
Recent research on migraine models demonstrated that calcitonin gene-related peptide (CGRP) increases T-type current density in trigeminal ganglion neurons from wild-type mice, an effect that was absent in neurons from CaV3.2 knockout mice[7]. Furthermore, the pan T-type channel blocker Z944 abolished the development of periorbital mechanical allodynia induced by CGRP in wild-type mice, while CaV3.2 knockout mice did not develop this allodynia in the first place[7]. This provides compelling evidence that the anti-allodynic effect of Z944 in this model is due to its blockade of CaV3.2 channels.
| Experiment | Wild-Type (WT) Mice | CaV3.2 Knockout (KO) Mice | Interpretation | Reference |
| CGRP-induced increase in T-type current | ~3.6-fold increase | No significant increase | CGRP's effect is mediated by CaV3.2 channels. | [7] |
| CGRP-induced mechanical allodynia | Allodynia develops | No allodynia develops | CaV3.2 is necessary for CGRP-induced allodynia. | [7] |
| Effect of Z944 on CGRP-induced allodynia | Z944 abolishes allodynia | N/A (no allodynia to begin with) | The therapeutic effect of Z944 is on-target (blocking CaV3.2). | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
To assess the effect of T-type channel blockers on ion channel currents, whole-cell patch-clamp recordings are typically performed on isolated neurons (e.g., dorsal root ganglion neurons) or heterologous expression systems (e.g., HEK293 cells) expressing the channel of interest.
-
Cell Preparation: Acutely dissociated neurons are prepared from wild-type and knockout mice.
-
Recording Solutions: The external solution is designed to isolate calcium currents, often containing TEA-Cl to block potassium channels and a physiological concentration of CaCl₂. The internal (pipette) solution contains a cesium-based salt to block potassium currents from inside the cell and a calcium buffer like EGTA.
-
Voltage Protocol: To measure T-type currents, cells are held at a hyperpolarized potential (e.g., -90 mV) to ensure the channels are available for opening, and then depolarizing voltage steps are applied (e.g., to -30 mV) to elicit the current. For high-voltage-activated channels, the holding potential is typically less negative (e.g., -70 mV) and stronger depolarizations are used.
-
Data Analysis: The peak current amplitude is measured before and after the application of the T-type channel blocker at various concentrations to determine the IC₅₀.
In Vivo Behavioral Assays
To evaluate the in vivo effects of T-type channel blockers, various animal models of disease are employed.
-
Neuropathic Pain Models: Models like the spared nerve injury (SNI) or diabetic neuropathy are used. Mechanical or thermal sensitivity is assessed using von Frey filaments or radiant heat sources, respectively. The withdrawal threshold or latency is measured before and after drug administration in both wild-type and knockout animals.
-
Seizure Models: Models of absence epilepsy (e.g., WAG/Rij rats) or temporal lobe epilepsy (e.g., kindling model) are used. Electroencephalography (EEG) is employed to monitor seizure activity (e.g., spike-wave discharges). The number and duration of seizures are quantified before and after treatment.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaV3.2 T-type calcium channels contribute to CGRP- induced allodynia in a rodent model of experimental migraine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking TTA-P1 Against Next-Generation T-Type Calcium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation T-type calcium channel inhibitor, TTA-P1, with the next-generation inhibitors TTA-P2, Z944, and Suvecaltamide (also known as MK-8998 or JZP385). The following sections detail their comparative potency, selectivity, and known off-target effects, supported by experimental data. Detailed protocols for key benchmarking assays are also provided to facilitate reproducible research.
Introduction to T-Type Calcium Channels and Their Inhibition
Low-voltage-activated (LVA) T-type calcium channels (T-channels), comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are crucial regulators of neuronal excitability and firing patterns. Their involvement in various physiological processes, and their dysregulation in pathological conditions such as epilepsy, neuropathic pain, and certain cancers, has made them attractive therapeutic targets. This compound is a potent, state-independent inhibitor of human T-type calcium channels.[1] This guide benchmarks this compound against newer, more advanced inhibitors to inform future research and drug development efforts.
Comparative Efficacy and Potency
The potency of T-type calcium channel inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the three channel subtypes. The following table summarizes the available data for this compound and its next-generation counterparts.
| Inhibitor | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) | Assay Method |
| This compound | 32 | - | - | FLIPR |
| TTA-P2 | 93 | 196 | 84 | Whole-cell Patch Clamp |
| Z944 | 50 - 160 | 50 | 50 - 160 | FLIPR |
| Suvecaltamide (MK-8998) | 1.2 | Low nM potency | Low nM potency | FLIPR |
Selectivity Profile
An ideal T-type calcium channel inhibitor exhibits high selectivity for T-channels over other ion channels, particularly high-voltage-activated (HVA) calcium channels (e.g., L-type, N-type) and sodium channels, to minimize off-target effects.
| Inhibitor | Selectivity over HVA Calcium Channels | Selectivity over Sodium Channels | Other Notable Selectivity Information |
| This compound | Information not readily available | Information not readily available | State-independent inhibitor.[1] |
| TTA-P2 | 100- to 1000-fold less sensitive | 100- to 1000-fold less sensitive | No significant action on glutamatergic or GABAergic currents.[4][5] |
| Z944 | ~70-100-fold over CaV1.2 and CaV2.2 | Minimal effects at therapeutic concentrations | Also shows selectivity against hERG channels. |
| Suvecaltamide (MK-8998) | Highly selective | Information not readily available | State-dependent modulator, preferentially binding to the inactivated state of the channel.[3] |
Off-Target Effects and Cytotoxicity
Minimizing off-target effects and cytotoxicity is paramount in drug development. While comprehensive data for this compound is limited, the next-generation inhibitors have been more extensively profiled.
-
TTA-P2 : Demonstrates high selectivity with minimal off-target activity on HVA calcium channels and sodium channels at concentrations effective for T-type channel blockade.[4]
-
Z944 : Exhibits a favorable safety profile with high selectivity for T-type channels over a panel of other ion channels, including hERG.[6] At high doses (e.g., 100 mg/kg in vivo), dose-dependent adverse effects like sedation have been observed.[7]
-
Suvecaltamide (MK-8998) : Generally well-tolerated in clinical trials, with the most common treatment-emergent adverse events being dizziness, headache, paresthesia, diarrhea, and insomnia, which were predominantly mild to moderate.[8] It has been shown to have no cytotoxic effects in myeloma cell lines.[2]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for standardized comparison of T-type calcium channel inhibitors.
Whole-Cell Patch Clamp Electrophysiology
This "gold-standard" technique provides a direct measure of ion channel activity and is crucial for determining the potency and mechanism of action of an inhibitor.
Objective: To measure the concentration-dependent inhibition (IC50) of a test compound on specific T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3) heterologously expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the T-type calcium channel subtype of interest.
-
External solution (in mM): 115 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture HEK293 cells expressing the target T-type channel subtype on glass coverslips.
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single cell with a patch pipette filled with the internal solution and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, ready-to-be-activated state.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing various concentrations of the test compound.
-
Record the steady-state block of the T-type current at each concentration.
-
Wash out the compound to assess the reversibility of inhibition.
-
Analyze the data by plotting the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Fluorescence-Based Calcium Influx Assay (FLIPR)
This high-throughput assay is suitable for primary screening of large compound libraries to identify potential T-type calcium channel inhibitors.
Objective: To measure the inhibition of calcium influx through T-type channels in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the T-type calcium channel subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing solution (Assay buffer with a high concentration of KCl, e.g., 90 mM).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add the depolarizing solution to all wells simultaneously to activate the T-type channels.
-
Continue to monitor the fluorescence signal to measure the influx of calcium.
-
Calculate the percentage of inhibition by comparing the fluorescence signal in compound-treated wells to that of vehicle-treated controls.
-
Determine IC50 values by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and to rule out that the observed channel inhibition is due to general cytotoxicity.
Objective: To determine the cytotoxic potential of a test compound on a relevant cell line.
Materials:
-
Cell line used for primary assays (e.g., HEK293).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a relevant period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
T-Type Calcium Channel Signaling Pathway
Caption: Simplified signaling pathway of T-type calcium channel activation and inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A general workflow for the screening and validation of T-type calcium channel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Comparative Efficacy of T-Type Calcium Channel Blockers: A Guide to Key Findings from Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the foundational findings for the T-type calcium channel blocker TTA-P1 and its key alternatives, including TTA-P2, TTA-A2, and Z944. The data presented is collated from the seminal studies that first characterized these compounds, offering a direct comparison of their potency, selectivity, and the experimental conditions under which these were determined.
Quantitative Comparison of T-Type Calcium Channel Blockers
The following table summarizes the key quantitative data from the foundational studies of this compound and its alternatives. This data primarily focuses on the half-maximal inhibitory concentration (IC50), a key measure of drug potency.
| Compound | Target | IC50 (nM) | Cell Type | Foundational Study |
| This compound | hCaV3.1 | 32 | HEK-293 | Shipe et al., 2008 |
| hCaV3.2 | 196 | HEK-293 | Shipe et al., 2008 | |
| hCaV3.3 | 84 | HEK-293 | Shipe et al., 2008 | |
| TTA-P2 | Rat T-type channels | 100 | Acutely dissociated dorsal root ganglion (DRG) neurons | Choe et al., 2011[1] |
| Rat T-type channels | 22 | Thalamocortical neurons | Dreyfus et al., 2010[2] | |
| TTA-A2 | hCaV3.1 | ~100 | Not specified | Kraus et al., 2010[3] |
| hCaV3.2 | ~100 | Not specified | Kraus et al., 2010[3] | |
| hCaV3.3 | ~100 | Not specified | Kraus et al., 2010[3] | |
| Z944 | hCaV3.1 | 50-160 | Not specified | Tringham et al., 2012 |
| hCaV3.2 | 50-160 | Not specified | Tringham et al., 2012 | |
| hCaV3.3 | 50-160 | Not specified | Tringham et al., 2012 |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies to characterize the inhibitory activity of this compound and its alternatives.
Whole-Cell Patch Clamp Electrophysiology
This technique was the primary method used to determine the IC50 values for the listed compounds.
Cell Lines:
-
This compound: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.
-
TTA-P2: Acutely dissociated dorsal root ganglion (DRG) neurons from adult rats[1] and thalamocortical neurons from young rats[2].
-
TTA-A2: Details on the specific cell line were not available in the abstract of the foundational study[3].
-
Z944: The specific cell line used for the initial characterization was not detailed in the provided search results.
General Electrophysiological Parameters:
-
Holding Potential: Cells were typically held at a hyperpolarized membrane potential (e.g., -90 mV or -100 mV) to ensure the availability of T-type calcium channels for activation.
-
Test Pulse: A depolarizing voltage step was applied to elicit T-type calcium currents. The specific voltage of the test pulse varied between studies but was generally in the range of -40 mV to -20 mV.
-
Solutions:
-
External Solution: Typically contained a charge carrier for the calcium channels (e.g., CaCl2 or BaCl2) and blockers for other ion channels (e.g., tetrodotoxin (B1210768) to block sodium channels and CsCl to block potassium channels) to isolate the T-type calcium currents.
-
Internal (Pipette) Solution: Generally contained a cesium-based solution to block potassium channels from the inside and a calcium chelator (e.g., EGTA or BAPTA) to control intracellular calcium levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of T-type calcium channel blockers and a typical experimental workflow for their characterization.
References
- 1. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TTA-P1: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal procedures for TTA-P1 is not publicly available. The information provided herein is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult the official SDS provided by the manufacturer and to adhere to all institutional and local regulations regarding chemical waste management.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a potent research compound like this compound, a calcium channel inhibitor, a stringent and well-documented disposal protocol is essential to protect personnel and the environment. This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Essential Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to have a designated waste disposal plan. All laboratory personnel handling this compound must be trained on the potential hazards and the appropriate handling and disposal procedures.
Personal Protective Equipment (PPE): Due to the potent nature of this compound, appropriate PPE must be worn at all times during handling and disposal. The level of PPE should be determined by a risk assessment, but at a minimum, should include the items listed in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat, preferably with elastic cuffs | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood to avoid inhalation of powders or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required. | To prevent inhalation of the compound. |
II. This compound Disposal Procedure: A Step-by-Step Guide
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent office responsible for hazardous waste. Never dispose of this compound down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Classification: Unless explicitly stated otherwise in the manufacturer's SDS, this compound waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless approved by your institution's EHS department. Keep it separate from non-hazardous waste and incompatible chemicals.
Step 2: Containerization
Proper containment of this compound waste is crucial to prevent leaks and exposure.
| Waste Form | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated labware, gloves, weighing paper) | A designated, sealable, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and the date of accumulation. |
| Liquid Waste (e.g., solutions containing this compound) | A chemically compatible, leak-proof container with a secure screw-top cap. | "Hazardous Waste," "this compound," list of all chemical components with approximate concentrations, and the date of accumulation. |
Step 3: Storage
-
Store waste containers in a designated and secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for waste manifest and pickup.
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
This guide provides a foundational framework for the safe disposal of this compound. Always prioritize safety and regulatory compliance by consulting your institution's specific protocols and the manufacturer's Safety Data Sheet. By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.
Personal protective equipment for handling TTA-P1
Disclaimer: This document provides essential, immediate safety and logistical information for handling TTA-P1 in a research setting. It is intended as a general guide based on best practices for handling chemical compounds of unknown specific toxicity. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Users must obtain and adhere to the compound-specific SDS provided by their supplier for detailed and definitive safety, handling, and disposal information.
This guide is designed for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for chemical powders.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Hands | Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound. Check for and replace any damaged gloves immediately. |
| Eyes | Safety Goggles with Side Shields | Must be worn at all times in the laboratory where this compound is handled. Provides protection from splashes and airborne particles. |
| Body | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | N95 or Higher Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk and ensuring the integrity of your research. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container. Dispose of as chemical waste through a certified hazardous waste disposal vendor. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed waste container. Dispose of as chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as chemical waste. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain. |
Emergency Procedures: this compound Spill
In the event of a spill, a swift and appropriate response is essential to mitigate any potential hazards.
Caption: Step-by-step emergency response protocol for a this compound spill.
Experimental Protocols
Detailed experimental protocols should be developed and strictly followed. As no specific experimental data for this compound handling was found, researchers should adapt their standard laboratory protocols for handling similar powdered chemical compounds, incorporating the safety measures outlined in this guide. This includes, but is not limited to:
-
Solution Preparation: Always prepare solutions in a chemical fume hood. Add the powdered this compound to the solvent slowly to avoid splashing.
-
Cell Culture Applications: When adding this compound solutions to cell cultures, do so within a biological safety cabinet to maintain sterility and containment.
-
Animal Studies: For in vivo experiments, ensure all dosing and handling of animals exposed to this compound are conducted in accordance with approved animal care and use protocols and institutional safety guidelines.
By adhering to these guidelines and, most importantly, the specific instructions in the supplier-provided SDS, researchers can handle this compound with a high degree of safety and confidence, contributing to a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
